2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(pyridin-4-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-2-1-3-11(14-10)15-8-9-4-6-13-7-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUKOCPJCBPZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654897 | |
| Record name | 2-Chloro-6-[(pyridin-4-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184914-75-7 | |
| Record name | 2-Chloro-6-[(pyridin-4-yl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthetic protocols for 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for forming the critical ether linkage in the target molecule. This document delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven experimental protocols, and offers expert insights into process optimization and troubleshooting. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this and structurally related compounds.
Introduction and Strategic Importance
This compound is a disubstituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure incorporates three key features: a reactive chloro-substituent amenable to further functionalization (e.g., cross-coupling reactions), a central pyridine core common in bioactive molecules, and a pyridinylmethyl ether moiety that can influence solubility, metabolic stability, and target binding.
The synthesis of this molecule is most effectively achieved through a strategic application of the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1][2] This guide will focus on the most logical and efficient pathway, which involves the reaction between 2,6-dichloropyridine and 4-pyridinemethanol.
Core Synthesis Strategy: A Mechanistic Perspective
The formation of this compound is predicated on the nucleophilic substitution of a chlorine atom on an electron-deficient pyridine ring. The Williamson ether synthesis provides the ideal framework for this transformation.[2][3]
The Williamson Ether Synthesis: Foundational Principles
Developed by Alexander Williamson in 1850, this reaction typically involves the SN2 reaction between an alkoxide ion and a primary alkyl halide.[1][2] The reaction's success hinges on the generation of a potent alkoxide nucleophile from a corresponding alcohol, which then displaces a suitable leaving group.
For the target molecule, two primary synthetic disconnections are theoretically possible:
-
Route A: Reaction of the alkoxide of 4-pyridinemethanol with 2,6-dichloropyridine.
-
Route B: Reaction of the phenoxide of 2-chloro-6-hydroxypyridine with 4-(chloromethyl)pyridine.
Route A is overwhelmingly preferred due to the commercial availability and stability of the starting materials, 2,6-dichloropyridine[4] and 4-pyridinemethanol. This route involves a nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring, a highly favorable process.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a two-step mechanism:
-
Alkoxide Formation: The hydroxyl group of 4-pyridinemethanol is deprotonated by a strong base to form the corresponding pyridinylmethoxide ion. This step is critical as the neutral alcohol is a poor nucleophile.
-
Nucleophilic Attack and Substitution: The generated alkoxide acts as the nucleophile, attacking one of the electron-deficient carbon atoms bearing a chlorine atom on the 2,6-dichloropyridine ring. The electron-withdrawing nature of the ring nitrogen and the second chlorine atom stabilizes the intermediate Meisenheimer complex, facilitating the subsequent expulsion of the chloride leaving group to yield the final product.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This section outlines a robust, step-by-step laboratory procedure for the synthesis of this compound.
Safety Precaution: This procedure involves hazardous materials, including flammable solids (NaH) and potentially toxic chlorinated pyridines. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Pyridinemethanol | 109.13 | 5.00 g | 45.8 | Must be dry. |
| Sodium Hydride (NaH) | 24.00 | 2.02 g | 50.4 (60% disp.) | Handle with extreme care. |
| 2,6-Dichloropyridine | 147.99 | 6.78 g | 45.8 | --- |
| Anhydrous Dimethylformamide (DMF) | --- | 100 mL | --- | Use a dry, high-purity grade. |
| Ethyl Acetate (EtOAc) | --- | ~300 mL | --- | For extraction. |
| Saturated NaCl solution (brine) | --- | ~100 mL | --- | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | As needed | --- | For drying. |
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Alkoxide Formation:
-
To the flask, add sodium hydride (60% dispersion in mineral oil).
-
Add 50 mL of anhydrous DMF via syringe.
-
In a separate flask, dissolve 4-pyridinemethanol (5.00 g) in 50 mL of anhydrous DMF.
-
Cool the NaH suspension to 0 °C using an ice-water bath.
-
Slowly add the 4-pyridinemethanol solution dropwise to the NaH suspension over 30 minutes. Maintain the internal temperature below 10 °C. (Causality Note: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.)
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. The formation of a clear solution or a fine suspension of the sodium alkoxide should be observed.
-
-
Nucleophilic Substitution:
-
Cool the reaction mixture back down to 0 °C.
-
Add 2,6-dichloropyridine (6.78 g) portion-wise over 15 minutes. (Expertise Note: Adding the electrophile in portions at a low temperature helps to minimize the potential for the exothermic reaction to get out of control and reduces the formation of the disubstituted byproduct.)
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2,6-dichloropyridine) is consumed (typically 4-6 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Very carefully quench the reaction by the slow, dropwise addition of 20 mL of cold water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel containing 150 mL of ethyl acetate and 50 mL of water.
-
Separate the layers. Extract the aqueous layer twice more with 75 mL portions of ethyl acetate.
-
Combine the organic layers and wash twice with 50 mL portions of saturated brine solution to remove residual DMF.
-
-
Purification and Isolation:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure product.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield this compound as a solid.
-
Caption: A simplified experimental workflow diagram.
Trustworthiness: A Self-Validating System
The described protocol is designed to be self-validating through in-process controls and final product characterization.
-
Reaction Monitoring: The use of TLC allows the chemist to track the consumption of the limiting reagent (2,6-dichloropyridine) and the appearance of the product spot, confirming that the reaction is proceeding as expected.
-
Purification: Successful separation via column chromatography validates the difference in polarity between the product, starting materials, and any byproducts, allowing for isolation of the target compound in high purity.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data obtained should be consistent with the expected structure of this compound.
Field Insights & Troubleshooting
| Potential Issue | Cause | Recommended Solution |
| Low Yield | Incomplete alkoxide formation due to wet reagents/solvents. | Ensure all glassware is flame-dried. Use anhydrous solvents and dry 4-pyridinemethanol thoroughly before use. |
| Formation of Disubstituted Byproduct | Use of excess alkoxide or high reaction temperatures. | Use a 1:1 stoichiometry of the nucleophile and electrophile. Add the electrophile slowly at a reduced temperature before heating. |
| Reaction Fails to Start | Inactive NaH. | Use a fresh bottle of NaH or test its activity with a small amount of alcohol (e.g., isopropanol) to confirm hydrogen evolution. |
| Difficult Purification | Byproducts with similar polarity to the product. | Optimize the chromatography mobile phase. Consider using a different solvent system or a gradient elution. Recrystallization may be an alternative if a suitable solvent is found. |
References
- The Williamson Ether Synthesis. University of Colorado, Boulder.
- Experiment 06 Williamson Ether Synthesis.
- Williamson Ether Synthesis reaction. BYJU'S.
- Williamson ether synthesis. Wikipedia.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- 2,6-Dichloropyridine. Wikipedia.
- Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
Sources
physicochemical properties of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound of increasing interest within medicinal chemistry and materials science. As a substituted pyridine derivative, it serves as a crucial building block, or scaffold, in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structural features—a chlorinated pyridine ring linked via an ether to a second pyridine moiety—confer a unique combination of chemical reactivity, solubility, and potential for intermolecular interactions. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for its effective application in research and development.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its structure and identity. The unique arrangement of atoms in this compound gives rise to a distinct spectroscopic and spectrometric fingerprint.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₁H₉ClN₂O | |
| Molecular Weight | 220.66 g/mol | |
| CAS Number | 1092837-16-1 | |
| Canonical SMILES | C1=CN=C(C=C1)COCC2=NC=CC=C2Cl | |
| InChI | InChI=1S/C11H9ClN2O/c12-11-8-2-1-7-13-10(11)15-6-9-3-5-14-4-9/h1-5,7-8H,6H2 |
Spectroscopic and Spectrometric Characterization
The primary methods for confirming the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on both pyridine rings and the methylene bridge.
Predicted ¹H NMR Chemical Shifts:
-
Pyridin-4-yl protons: Aromatic protons on the pyridine ring attached to the methoxy group will typically appear as two doublets in the downfield region (δ 8.5-8.7 and δ 7.3-7.5 ppm).
-
Methylene protons (-CH₂-): The protons of the methylene bridge are expected to appear as a singlet around δ 5.4-5.6 ppm.
-
Chloropyridine protons: The protons on the chlorinated pyridine ring will exhibit signals in the aromatic region (δ 6.8-7.8 ppm), with their exact shifts and coupling patterns depending on their positions relative to the chlorine and the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 221.66. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature, showing a signal at m/z 221 and a smaller signal at m/z 223.
Chromatographic Analysis: Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of this compound and for monitoring its stability under various conditions.
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
This protocol describes a standard method for determining the purity of a sample of this compound.
Objective: To separate the target compound from potential impurities and degradation products.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy)
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Diagram 1: HPLC Workflow for Purity Analysis
Caption: Workflow for purity assessment of this compound by RP-HPLC.
Physicochemical Properties
Understanding properties such as solubility and pKa is critical for applications in drug development, particularly for formulation and predicting in vivo behavior.
Solubility
The solubility of this compound is expected to be pH-dependent due to the presence of the two basic pyridine nitrogens. It is predicted to have low solubility in neutral aqueous media but increased solubility in acidic conditions where the pyridine nitrogens become protonated. It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol.
pKa (Acid Dissociation Constant)
The pKa values are crucial for understanding the ionization state of the molecule at different pH values. The two pyridine nitrogens will have distinct pKa values. The nitrogen on the non-chlorinated ring is expected to be more basic (higher pKa) than the nitrogen on the electron-deficient chlorinated ring. These values can be determined experimentally by potentiometric titration or by UV-Vis spectroscopy as a function of pH.
Thermal Analysis
Thermal properties are important for understanding the stability of the compound during storage and processing.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
DSC can be used to determine the melting point and identify any polymorphic transitions.
-
TGA provides information on the thermal stability and decomposition temperature of the compound. A typical TGA experiment would involve heating the sample under a nitrogen atmosphere and monitoring the mass loss as a function of temperature.
Conclusion
This compound is a versatile chemical intermediate with a distinct set of physicochemical properties. Its identity and purity are best confirmed by a combination of NMR, MS, and HPLC. Its solubility and ionization state are governed by the two pyridine moieties, making it sensitive to pH. A thorough characterization, following the principles and protocols outlined in this guide, is essential for its successful application in any research or development endeavor. The provided methodologies represent a robust framework for ensuring the quality and consistency of this important chemical building block.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53394747, this compound.
An In-depth Technical Guide to 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine, a molecule of interest for researchers, scientists, and professionals in drug development. Due to its limited commercial availability, this guide focuses on a robust and scientifically sound synthetic pathway, offering detailed protocols and foundational knowledge for its preparation and use in a laboratory setting.
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif that is ubiquitous in medicinal chemistry and pharmaceutical sciences.[1][2] Its presence in a molecule can significantly influence physicochemical properties such as solubility, basicity, and the ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.[1] Pyridine derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The unique electronic nature of the pyridine ring, with its electron-deficient character, also allows for a variety of chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents.[5] This guide focuses on a specific derivative, this compound, which combines the features of two pyridine rings linked by an ether bridge, a common structural element in bioactive molecules.
Chemical Identifiers and Properties
As of the writing of this guide, a specific CAS number for this compound has not been assigned in major chemical databases. This underscores its status as a novel or non-commercial compound. This guide, therefore, emphasizes its synthesis from readily available precursors. The properties of the target compound can be predicted based on its structure and the known characteristics of its constituent parts.
Table 1: Predicted Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-Chloro-6-((pyridin-4-yl)methoxy)pyridine |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.66 g/mol |
| Canonical SMILES | C1=CN=C(C=C1)COC2=NC=CC=C2Cl |
| Physical State | Expected to be a solid at room temperature |
The properties of the necessary precursors for the proposed synthesis are well-documented and provided in the following table.
Table 2: Chemical Identifiers of Precursors
| Identifier | 2-Chloro-6-hydroxypyridine | 4-(Chloromethyl)pyridine hydrochloride |
| CAS Number | 16879-02-0 | 1822-51-1[6] |
| IUPAC Name | 6-Chloropyridin-2-ol | 4-(Chloromethyl)pyridin-1-ium chloride |
| Molecular Formula | C₅H₄ClNO | C₆H₇Cl₂N |
| Molecular Weight | 129.55 g/mol | 164.04 g/mol |
| Physical State | Solid | Solid |
| Melting Point | 118-121 °C | 155-160 °C |
Synthetic Route: A Focus on the Williamson Ether Synthesis
The most logical and well-established method for the preparation of this compound is the Williamson ether synthesis.[7][8][9] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, forming an ether linkage.[7][8] In this case, the alkoxide of 2-chloro-6-hydroxypyridine will react with 4-(chloromethyl)pyridine.
The overall synthetic strategy is a two-part process:
-
Synthesis of Precursors : Preparation of 2-chloro-6-hydroxypyridine and 4-(chloromethyl)pyridine hydrochloride from commercially available starting materials.
-
Williamson Ether Synthesis : The coupling of the two precursors to form the target molecule.
Experimental Protocol: Synthesis of 2-Chloro-6-hydroxypyridine
This precursor can be synthesized from 2-chloropyridine via hydrolysis. A high-yield process involves reacting 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol.[10]
Materials:
-
2-Chloropyridine
-
Potassium hydroxide (KOH)
-
Tertiary amyl alcohol
-
Hydrochloric acid (HCl), concentrated
-
Methanol
Procedure:
-
A mixture of 600 ml of tertiary amyl alcohol and 330 g (approximately 5.3 moles) of potassium hydroxide is heated to reflux (around 118°C).[10]
-
227 g (2 moles) of 2-chloropyridine is added dropwise over 1.5 hours.[10] The temperature of the mixture will likely decrease during the addition.
-
The reaction mixture is maintained at reflux for 24 hours.[10]
-
After the reaction is complete, the tertiary amyl alcohol is removed by distillation.[10]
-
1000 ml of water is added to the residue, and the mixture is distilled again until the residue is stirrable when cold.[10]
-
The mixture is cooled, and the pH is adjusted to 5-6 with concentrated HCl.[10]
-
The remaining water is removed by distillation.[10]
-
The residue is cooled to 60°C, and 700 ml of methanol is slowly added.[10]
-
The mixture is further cooled to room temperature, and the precipitated inorganic salts are removed by filtration.[10]
-
The methanol filtrate is concentrated, and the residue is purified by vacuum distillation to yield 2-chloro-6-hydroxypyridine.[10]
Experimental Protocol: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride
This precursor can be synthesized from 4-methylpyridine (4-picoline) in a multi-step process.[11]
Materials:
-
4-Methylpyridine (4-picoline)
-
Potassium permanganate (KMnO₄)
-
Methanol
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium borohydride (NaBH₄)
-
Aluminum chloride (AlCl₃)
-
Tetrahydrofuran (THF)
-
Toluene
-
Thionyl chloride (SOCl₂)
Procedure:
-
Oxidation: 4-methylpyridine is oxidized to 4-picolinic acid using potassium permanganate in water at 75-80°C.[11]
-
Esterification: The resulting 4-picolinic acid is esterified with methanol in the presence of concentrated sulfuric acid to produce methyl pyridine-4-carboxylate.[11]
-
Reduction: The methyl pyridine-4-carboxylate is reduced to 4-pyridinemethanol using sodium borohydride and aluminum chloride in a mixture of THF and toluene.[11]
-
Chlorination: 4-pyridinemethanol is then reacted with thionyl chloride in methanol to yield the final product, 4-(chloromethyl)pyridine hydrochloride.[11]
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be optimized for this specific reaction.
Materials:
-
2-Chloro-6-hydroxypyridine
-
4-(Chloromethyl)pyridine hydrochloride
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloro-6-hydroxypyridine in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the sodium salt.
-
Add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Heat the reaction mixture to a temperature between 60-100°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the C-O-C ether linkage and the pyridine rings.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Applications in Drug Discovery and Research
While specific biological data for this compound is not yet published, its structure suggests potential applications in several areas of drug discovery and development. The presence of the bis-pyridine ether motif is found in a number of biologically active compounds.[3]
-
Antimicrobial and Antiviral Agents: Pyridine derivatives are known to exhibit a broad range of antimicrobial and antiviral activities.[2][12]
-
Anticancer Agents: The pyridine scaffold is a key component in many anticancer drugs, targeting various pathways involved in cell proliferation and survival.[1][4]
-
Enzyme Inhibition: The structure could potentially interact with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.
-
Chemical Probe: As a novel molecule, it can be used as a chemical probe to investigate biological pathways.
Safety and Handling
As this compound is a novel compound, a full toxicological profile is not available. Therefore, it must be handled with extreme care, assuming it is hazardous. The safety precautions for the precursor molecules should be strictly followed.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Avoid inhalation of dust, vapors, or mists.[13]
-
Wash hands thoroughly after handling.[13]
Precursor-Specific Hazards:
-
2-Chloropyridine: Harmful if swallowed, and may cause skin and eye irritation.[13][16] It is incompatible with strong oxidizing agents and strong acids.[14]
-
4-(Chloromethyl)pyridine hydrochloride: Irritating to eyes and skin.[15]
-
Sodium Hydride: A flammable solid that reacts violently with water. Must be handled under an inert atmosphere.
-
Thionyl Chloride: A corrosive and toxic liquid that reacts with water to release toxic gases.
In case of accidental exposure, seek immediate medical attention.[13][15]
Conclusion
This technical guide provides a comprehensive pathway for the synthesis and study of this compound. By leveraging the well-established Williamson ether synthesis and providing detailed protocols for the preparation of its precursors, this document equips researchers with the necessary information to produce this compound for further investigation. The versatile pyridine scaffold suggests that this molecule holds potential for various applications in medicinal chemistry and drug discovery. As with any novel compound, rigorous characterization and adherence to strict safety protocols are paramount.
References
- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Cole-Parmer.
- 2-Chloropyridine Safety D
- Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. NJ.gov.
- 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY D
- 2-Chloropyridine. Santa Cruz Biotechnology.
- Williamson Ether Synthesis. Cambridge University Press.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the elucidation of the molecular structure and conformational landscape of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine. Given the novelty of this compound and the limited availability of direct experimental data, this document synthesizes established theoretical principles and proven experimental methodologies to present a robust analytical strategy. We delve into the foundational aspects of conformational analysis, leveraging knowledge of structurally analogous pyridine and diaryl ether compounds. Detailed protocols for both computational and experimental approaches are provided, emphasizing the causality behind methodological choices. This guide is designed to empower researchers to systematically characterize the three-dimensional architecture of this and similar molecules, a critical step in understanding its potential biological activity and in the broader context of drug discovery and development.
Introduction: The Significance of Molecular Conformation in Drug Discovery
The biological activity of a molecule is inextricably linked to its three-dimensional structure. The specific arrangement of atoms in space, or conformation, dictates how a molecule interacts with its biological target, such as a protein receptor or enzyme active site. For drug candidates, understanding the accessible conformations and the energy barriers between them is paramount for predicting efficacy, selectivity, and overall pharmacological profile.
This compound is a molecule of interest due to its composite structure, incorporating both a 2-chloropyridine and a pyridin-4-ylmethoxy moiety. Pyridine derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The ether linkage introduces a degree of flexibility, making the analysis of its preferred conformation particularly crucial. This guide will outline a systematic approach to characterizing the conformational preferences of this molecule.
Molecular Scaffolds and Expected Conformational Flexibility
The conformational landscape of this compound is primarily governed by the rotational freedom around the C-O-C ether linkage. The key dihedral angles that define the overall shape of the molecule are:
-
τ1 (Cl-C2-O-CH2): Rotation around the bond connecting the 2-chloropyridine ring to the ether oxygen.
-
τ2 (C2-O-CH2-C4'): Rotation around the bond between the ether oxygen and the methylene bridge.
-
τ3 (O-CH2-C4'-C3'): Rotation around the bond linking the methylene bridge to the pyridin-4-yl ring.
The interplay of steric hindrance, electrostatic interactions, and potential intramolecular hydrogen bonding will determine the energetically favorable conformations.
Computational Analysis: A Predictive Approach to Conformational Landscapes
In the absence of experimental data, computational modeling provides a powerful predictive tool to explore the conformational space of a molecule.[3] A multi-tiered approach, starting with a broad search using molecular mechanics and refining with more accurate quantum mechanics calculations, is recommended.
Molecular Mechanics (MM) Conformational Search
Principle: Molecular mechanics treats molecules as a collection of atoms held together by springs, using a simplified force field to calculate the potential energy of a given conformation.[4][5] This method is computationally inexpensive, allowing for a rapid and extensive search of the conformational space.
Protocol:
-
Structure Building: Construct the 3D model of this compound using a molecular modeling software (e.g., Avogadro, Maestro).
-
Force Field Selection: Choose an appropriate force field. For organic molecules, MMFF94 or GAFF are generally suitable.[6]
-
Conformational Search Algorithm: Employ a systematic or stochastic search algorithm to explore rotational freedom around the key dihedral angles (τ1, τ2, and τ3).
-
Systematic Search: Rotates each dihedral bond by a defined increment (e.g., 15°), generating a grid of all possible conformations.
-
Stochastic Search (e.g., Monte Carlo): Randomly varies the dihedral angles and accepts new conformations based on their energy.
-
-
Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local energy minimum.
-
Analysis: The resulting conformers are ranked by their relative energies. A Boltzmann distribution can be used to estimate the population of each conformer at a given temperature.
Caption: Workflow for DFT-based Conformational Refinement.
Quantitative Data Summary (Hypothetical DFT Results):
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Dihedral Angle τ3 (°) |
| 1 (Global Minimum) | 0.00 | 180 | 60 | 0 |
| 2 | 1.25 | 0 | 60 | 0 |
| 3 | 2.50 | 180 | -60 | 0 |
Experimental Determination of Molecular Conformation
Experimental techniques are essential for validating the computationally predicted conformations and providing a definitive picture of the molecule's structure in the solid state and in solution.
Single-Crystal X-ray Diffraction
Principle: X-ray crystallography provides the precise arrangement of atoms in a crystalline solid, yielding highly accurate bond lengths, bond angles, and dihedral angles. [7]This method provides a "snapshot" of the molecule in its lowest energy conformation in the solid state.
Protocol:
-
Crystal Growth: High-quality single crystals of this compound are required. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. [8]Several NMR parameters are sensitive to the molecule's geometry.
Key NMR Experiments:
-
¹H and ¹³C NMR: The chemical shifts of protons and carbons can be influenced by the local electronic environment, which is conformation-dependent.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This technique detects through-space interactions between protons that are close to each other (typically < 5 Å). [5][9]The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance constraints for determining the solution conformation.
-
³J-Coupling Constants and the Karplus Equation: The magnitude of the three-bond coupling constant (³J) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. [10][11]This can be used to determine the preferred torsional angles in solution.
Protocol for NOESY Analysis:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent.
-
Data Acquisition: Acquire a 2D NOESY or ROESY spectrum.
-
Cross-Peak Integration: Integrate the volumes of the cross-peaks.
-
Distance Calculation: Convert the cross-peak volumes into interproton distance restraints.
-
Structure Calculation: Use the distance restraints in a molecular modeling program to generate a family of solution structures consistent with the NMR data.
Caption: Workflow for NMR-based Conformational Analysis.
Synthesis of this compound
While the primary focus of this guide is on conformational analysis, a plausible synthetic route is essential for obtaining the compound for experimental studies. A common method for the synthesis of pyridyl ethers involves a Williamson ether synthesis. [12][13] Proposed Synthetic Protocol:
-
Deprotonation: 4-(Hydroxymethyl)pyridine is deprotonated with a suitable base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding alkoxide.
-
Nucleophilic Substitution: The resulting alkoxide is then reacted with 2,6-dichloropyridine. The alkoxide will act as a nucleophile, displacing one of the chlorine atoms in a nucleophilic aromatic substitution reaction to form the desired ether linkage.
Conclusion and Future Directions
The comprehensive analysis of the molecular structure and conformation of this compound requires a synergistic approach combining computational modeling and experimental validation. The protocols outlined in this guide provide a robust framework for elucidating the three-dimensional architecture of this novel compound. By understanding its conformational preferences, researchers can gain valuable insights into its potential biological activity, paving the way for its application in drug discovery and development. Future work should focus on the synthesis of this compound and the application of the described analytical techniques to obtain definitive structural and conformational data. This knowledge will be instrumental in designing and optimizing new pyridine-based therapeutic agents.
References
- EPFL. (n.d.). 7 Potential Energy Scans and Visualisation of Trajectories.
- Avogadro. (2022, May 23). Molecular Mechanics & Force Fields.
- Khodov, I. A., & Efim, S. V. (n.d.). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. arXiv.
- Fiveable. (n.d.). Molecular Mechanics: Force Fields | Computational Chemistry Class Notes.
- Schrödinger. (n.d.). Computational Chemistry.
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- PubMed Central. (n.d.). Molecular Mechanics.
- PubMed Central. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.
- PubMed Central. (n.d.). A Non–Karplus Effect: Evidence from Phosphorus Heterocycles and DFT Calculations of the Dependence of Vicinal Phosphorus-Hydrogen NMR Coupling Constants on Lone-Pair Conformation.
- Journal of the American Chemical Society. (n.d.). Direct Synthesis of Pyridine Derivatives.
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- MDPI. (2023, November 24). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation.
- MDPI. (n.d.). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran.
- CrystEngComm (RSC Publishing). (n.d.). Understanding the planar conformations in diarylsubstituted heteroarenes: structural and theoretical insights.
- JACS. (2003, December 22). C&EN: SCIENCE & TECHNOLOGY - KARPLUS EQUATION.
- The Journal of Organic Chemistry. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
- MDPI. (2023, July 20). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters.
- RSC Publishing. (2015, February 4). DFT calculation of the potential energy landscape topology and Raman spectra of type I CH 4 and CO 2 hydrates.
- YouTube. (2022, March 14). Conformational Searching in Macromodel.
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- ResearchGate. (n.d.). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane.
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An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Authored by: A Senior Application Scientist
Abstract: This guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine. While specific experimental data for this molecule is not yet publicly available, this document outlines robust, field-proven methodologies for its complete physicochemical profiling. By leveraging established principles and protocols for analogous pyridine-based structures, this guide serves as a self-validating system for researchers, scientists, and drug development professionals to generate reliable and reproducible data. The focus is on the causality behind experimental choices, ensuring a deep understanding of the "why" behind the "how."
Introduction and Structural Rationale
This compound is a heterocyclic compound featuring a chloropyridine core linked to a pyridylmethoxy moiety. This structural arrangement is of significant interest in medicinal and agricultural chemistry. The pyridine ring is a common scaffold in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The presence of a chloro-substituent can modulate the electronic properties of the pyridine ring, potentially enhancing binding affinity to biological targets or altering its metabolic fate. The pyridylmethoxy group introduces an additional site for hydrogen bonding and can influence the molecule's overall polarity and solubility.
Given the novelty of this specific molecule, a thorough understanding of its solubility and stability is paramount for any development program. These fundamental properties dictate its bioavailability, formulation possibilities, and shelf-life. This guide provides the necessary protocols to establish this critical foundation.
Predicted Physicochemical Properties
Based on its constituent parts, we can anticipate the following general characteristics:
-
Solubility : The presence of two pyridine nitrogen atoms suggests that the molecule will exhibit some aqueous solubility, which will be pH-dependent. Protonation of the pyridine rings at lower pH should enhance solubility in acidic media. The molecule is expected to be more soluble in polar organic solvents like ethanol, methanol, and DMSO.[1]
-
Stability : The ether linkage in the pyridylmethoxy group could be susceptible to acidic hydrolysis. The chloropyridine ring is generally stable, but under harsh conditions (e.g., strong nucleophiles, high temperature), displacement of the chloride may occur. The molecule may also be susceptible to photodegradation, a common characteristic of pyridine-containing compounds.[2]
Comprehensive Solubility Assessment
The determination of solubility should be approached systematically, assessing both kinetic and thermodynamic solubility in a range of relevant solvents.
Experimental Protocol: Kinetic and Thermodynamic Solubility
Objective: To determine the kinetic and thermodynamic solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glycine buffer, pH 2.0
-
Borate buffer, pH 9.0
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
96-well microtiter plates
-
Plate shaker
-
HPLC-UV system
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Kinetic Solubility Assay: a. Add 2 µL of the 10 mM DMSO stock solution to 198 µL of each aqueous buffer (PBS, glycine, borate) in triplicate in a 96-well plate. This results in a final concentration of 100 µM in 1% DMSO. b. Seal the plate and shake at room temperature for 2 hours. c. Centrifuge the plate to pellet any precipitate. d. Carefully transfer the supernatant to a new plate for HPLC analysis.
-
Thermodynamic Solubility Assay (Shake-Flask Method): a. Add an excess amount of the solid compound to each solvent (aqueous buffers and organic solvents) in separate vials. b. Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. c. Filter the samples through a 0.45 µm filter to remove undissolved solid. d. Dilute the filtrate with an appropriate solvent for HPLC analysis.
-
HPLC Analysis: a. Develop a quantitative HPLC method using a C18 column. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid. b. Establish a calibration curve using known concentrations of the compound. c. Inject the samples from the kinetic and thermodynamic assays and quantify the concentration of the dissolved compound.
Data Presentation:
The results should be summarized in a table for clear comparison.
| Solvent System | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) |
| pH 2.0 Buffer | ||
| pH 7.4 PBS | ||
| pH 9.0 Buffer | ||
| Methanol | N/A | |
| Acetonitrile | N/A | |
| Water |
Experimental Workflow Diagram
Caption: Workflow for determining kinetic and thermodynamic solubility.
Comprehensive Stability Assessment
A multi-faceted approach is required to understand the chemical stability of this compound. This involves subjecting the compound to forced degradation under various stress conditions.
Experimental Protocol: Forced Degradation Studies
Objective: To evaluate the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Photostability chamber with controlled light and temperature
-
Oven
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
-
Hydrolytic Stability: a. Dilute the stock solution in 0.1 N HCl, water, and 0.1 N NaOH to a final concentration of 100 µg/mL. b. Incubate the solutions at 50 °C. c. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). d. Neutralize the acidic and basic samples before HPLC analysis.
-
Oxidative Stability: a. Dilute the stock solution in a 3% H₂O₂ solution to a final concentration of 100 µg/mL. b. Incubate at room temperature. c. Take samples at various time points.
-
Photostability: a. Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3] b. Keep control samples in the dark. c. Analyze the samples after exposure.
-
Thermal Stability: a. Store the solid compound in an oven at a high temperature (e.g., 70 °C). b. Take samples at various time points.
-
HPLC Analysis: a. Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A mass spectrometer detector (LC-MS) is highly recommended for identifying the degradation products. b. Quantify the remaining parent compound at each time point and calculate the percentage of degradation.
Data Presentation:
Summarize the stability data in a clear table.
| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., new peaks in chromatogram) |
| 0.1 N HCl, 50 °C | 0 | 100 | |
| 24 | |||
| 0.1 N NaOH, 50 °C | 0 | 100 | |
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | |
| 24 | |||
| Photostability | - | ||
| Thermal, 70 °C | 0 | 100 | |
| 24 |
Experimental Workflow Diagram
Caption: Workflow for forced degradation stability studies.
Conclusion and Forward Look
The protocols detailed in this guide provide a robust and scientifically sound approach to thoroughly characterize the solubility and stability of this compound. Adherence to these methodologies will generate high-quality, reliable data essential for making informed decisions in any research or development pipeline. The emphasis on understanding the rationale behind each step ensures that the experimental design is not merely a rote procedure but a well-considered scientific investigation. The insights gained from these studies will be critical for formulation development, defining storage conditions, and predicting the in vivo behavior of this promising new chemical entity.
References
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- Occupational Safety and Health Administration. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN). [Link]
- National Institutes of Health. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]
- NIST. Pyridine, 2-chloro-6-methoxy-. [Link]
- LookChem. Cas 193001-91-1,(2-CHLORO-6-METHOXY-PYRIDIN-4-YL)-METHANOL. [Link]
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- National Toxicology Program. 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). [Link]
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- Google Patents. Preparation method of 2- chloro-6-trichloromethyl pyridine.
- Pharmaffiliates. 2-Chloro-6-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]
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- ResearchGate. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
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- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
- PubChem. 2-Chloro-6-(pyridin-2-yl)pyridine. [Link]
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- SpectraBase. 2-CHLORO-6-METHOXY-3-NITRO-PYRIDIN-4-AMINE. [Link]
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An In-depth Technical Guide to 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
This compound (CAS Number: 1184914-75-7) is a distinct heterocyclic compound featuring a disubstituted pyridine core linked to a second pyridine ring via a methylene ether bridge.[][] While it exists as a cataloged chemical entity, the public scientific literature lacks extensive details on its specific synthesis protocols and applications. This guide aims to fill that void by providing a comprehensive technical overview tailored for researchers, scientists, and drug development professionals.
Drawing from established principles of organic chemistry and the well-documented utility of its constituent scaffolds, this document will detail the molecule's structure, propose a robust and logical synthetic pathway, and explore its significant potential as a versatile building block in modern medicinal chemistry. The insights herein are designed to empower researchers to confidently synthesize, functionalize, and deploy this compound in drug discovery programs.
Part 1: Molecular Structure and Physicochemical Properties
The unique arrangement of this compound imparts a specific set of chemical characteristics that are crucial for its application. The molecule integrates an electron-deficient 2-chloropyridine ring with a nucleophilic pyridin-4-ylmethoxy moiety. The chlorine atom at the C2 position serves as an excellent leaving group and a versatile synthetic handle for post-synthesis modification, while the two nitrogen atoms can act as hydrogen bond acceptors and influence the molecule's solubility and pharmacokinetic profile.
Table 1: Core Properties and Identifiers
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1184914-75-7 |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.66 g/mol |
| Predicted Appearance | Off-white to pale yellow solid |
| Key Features | Pyridyl ether scaffold, functional chloro group |
Part 2: Proposed Synthesis and Experimental Protocol
The most logical and efficient route to construct this compound is via the Williamson ether synthesis , a cornerstone reaction in organic chemistry involving the reaction of an alkoxide with a primary alkyl halide or, in this case, an activated aryl halide.[3][4] This method offers high yields and a straightforward procedure.
The synthesis involves a nucleophilic aromatic substitution (SNAr) mechanism where the alkoxide of pyridin-4-ylmethanol displaces one of the chlorine atoms on 2,6-dichloropyridine. The reaction is regioselective due to the ability to control stoichiometry, favoring mono-substitution.
Caption: Proposed Williamson ether synthesis workflow.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step is designed for high conversion, and progress can be rigorously monitored to ensure the desired outcome before proceeding.
Materials:
-
Pyridin-4-ylmethanol
-
2,6-Dichloropyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation (Alkoxide Formation):
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add pyridin-4-ylmethanol (1.0 equivalent).
-
Dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. This step is critical as the neutral alcohol is not nucleophilic enough to displace the chloride from the electron-deficient pyridine ring. The evolution of hydrogen gas is a visual indicator of reaction progress.
-
Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.
-
-
Nucleophilic Aromatic Substitution (SNAr):
-
In a separate flask, dissolve 2,6-dichloropyridine (1.0-1.2 equivalents) in anhydrous THF.
-
Slowly add the 2,6-dichloropyridine solution to the prepared alkoxide solution via a dropping funnel at room temperature. Causality: The electron-withdrawing nature of the ring nitrogen and the two chlorine atoms makes the C2 and C6 positions of 2,6-dichloropyridine highly electrophilic and susceptible to attack by the potent alkoxide nucleophile. Using a slight excess of the dichloropyridine can help drive the reaction to completion while stoichiometric control prevents significant formation of the disubstituted byproduct.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure this compound.
-
Validation and Characterization:
-
TLC: Used to monitor the disappearance of starting materials and the appearance of the product.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, ensuring the correct connectivity and regiochemistry.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its potential as a "privileged scaffold." The pyridine ring is a ubiquitous feature in pharmaceuticals, found in over 7,000 drug molecules, prized for its ability to improve solubility and engage in specific biological interactions.[5][6][7] This compound provides two such rings in a defined spatial orientation, making it an ideal starting point for library synthesis.
A Versatile Building Block for Chemical Libraries
The 2-chloro substituent is not merely a passive feature; it is a versatile synthetic handle for introducing molecular diversity. Through transition-metal-catalyzed cross-coupling reactions, this position can be functionalized with a vast array of chemical groups.
-
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form amino-pyridine derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce carbon-carbon triple bonds.
This strategic functionalization allows for the rapid generation of a library of novel compounds from a single, advanced intermediate, accelerating the drug discovery process.
Caption: Use as a scaffold for library generation.
The pyridyl ether motif itself is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors used in oncology.[8][9][10] The combination of this ether linkage with the additional pyridine ring and the functionalizable chlorine atom makes this compound a highly attractive scaffold for targeting a wide range of diseases, from cancer to infectious and inflammatory conditions.[11][12]
Conclusion
This compound, while not extensively documented, represents a molecule of significant strategic value for medicinal chemists. Its synthesis is readily achievable through a robust Williamson ether synthesis protocol. The true potential of this compound is realized when viewed as an advanced, trifunctional scaffold: the two pyridine nitrogens offer sites for hydrogen bonding, the ether linkage provides conformational flexibility, and the reactive chlorine atom opens the door to extensive chemical diversification. For researchers aiming to generate novel, drug-like molecules, this compound serves as an exceptional and highly promising starting point.
References
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
- Tuttle, J. B., et al. (2022). Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones. Angewandte Chemie International Edition, 61(51).
- Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(44), 13354–13355.
- Schmidt, A., & Mordhorst, T. (2005). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. Zeitschrift für Naturforschung B, 60(6), 683-687.
- Tuttle, J. B., et al. (2022). Umpolung Synthesis of Pyridyl Ethers by BiV-Mediated O-Arylation of Pyridones. PubMed.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
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- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
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An In-depth Technical Guide to 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine: Synthesis, History, and Potential Applications
Introduction: The Emergence of Complex Pyridine Scaffolds in Modern Drug Discovery
The pyridine nucleus is a cornerstone of medicinal chemistry, integral to a vast array of therapeutic agents due to its unique electronic properties and ability to engage in biologically relevant interactions.[1][2][3] Its presence in numerous FDA-approved drugs highlights its status as a "privileged scaffold."[2] This guide focuses on a specific, functionalized pyridine derivative, 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine , a molecule of interest for its potential as a versatile intermediate in the synthesis of novel bioactive compounds. While the direct discovery and history of this specific molecule are not extensively documented in dedicated publications, its synthesis and potential utility can be logically derived from established principles of organic chemistry and the known reactivity of its constituent precursors.
This document provides a comprehensive overview of the synthetic pathways to this compound, detailing the preparation of its key starting materials and the final etherification step. Furthermore, we will explore the potential biological significance of this compound by examining the activities of structurally related pyridine derivatives. This guide is intended for researchers and professionals in drug development, offering both a practical synthetic framework and a perspective on the potential applications of this and similar molecules.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most logically approached through a Williamson ether synthesis. This strategy involves the coupling of a pyridinyl alcohol with a di-substituted chloropyridine. The retrosynthetic analysis is as follows:
Figure 1: Retrosynthetic approach for this compound.
This approach is advantageous due to the commercial availability and well-established synthetic routes for the two key precursors: 2,6-Dichloropyridine and 4-Pyridinemethanol .
Synthesis of Precursors
A robust and reproducible synthesis of the target molecule relies on high-quality starting materials. The following sections detail the established methodologies for preparing the necessary precursors.
Precursor 1: 2,6-Dichloropyridine
2,6-Dichloropyridine is a crucial intermediate, serving as a precursor for various pharmaceuticals and agrochemicals.[4] The primary industrial synthesis involves the direct chlorination of pyridine.
Reaction Pathway:
Figure 2: Synthetic pathway for 2,6-Dichloropyridine.
Experimental Protocol: Gas-Phase Photochemical Chlorination
This method provides a mixture of chlorinated pyridines, from which 2,6-dichloropyridine can be isolated.
-
Reaction Setup: A reactor equipped with a high-pressure mercury lamp is required.[5]
-
Reagent Preparation: Pyridine is vaporized and mixed with a dilute stream of chlorine gas. Water vapor can be used as a diluent.[5]
-
Reaction Conditions: The gas mixture is introduced into the reactor and irradiated with UV light. The reaction temperature is maintained between 180°C and 300°C.[5]
-
Product Mixture: The reaction yields a mixture containing unreacted pyridine, 2-chloropyridine, and 2,6-dichloropyridine.[4][5]
-
Purification: The product mixture is condensed and can be purified by distillation. A common technique involves distillation in the presence of water and sulfuric acid to efficiently separate 2,6-dichloropyridine from other components.[5]
Alternative Protocol: Liquid-Phase Chlorination of 2-Chloropyridine
For higher selectivity, 2-chloropyridine can be further chlorinated in the liquid phase.
-
Reaction Setup: A high-pressure reactor is charged with 2-chloropyridine.[5][6]
-
Reaction Conditions: The reactor is heated to a temperature between 195°C and 200°C.[6] Chlorine gas is then introduced at a controlled rate under elevated pressure.[5][6]
-
Monitoring and Completion: The reaction progress is monitored by gas chromatography until the desired conversion is achieved.[5]
-
Purification: The resulting 2,6-dichloropyridine can be purified by distillation.
| Parameter | Gas-Phase Photochemical Chlorination | Liquid-Phase Chlorination |
| Starting Material | Pyridine | 2-Chloropyridine |
| Temperature | 180-300°C[5] | 195-200°C[6] |
| Catalyst/Initiator | UV light[5] | None (thermal)[6] |
| Key Advantages | Direct from pyridine | Higher selectivity |
| Key Disadvantages | Product mixture requires separation | Requires 2-chloropyridine precursor |
Precursor 2: 4-Pyridinemethanol
4-Pyridinemethanol, also known as 4-(hydroxymethyl)pyridine, is a versatile intermediate in the pharmaceutical and fine chemical industries.[7][8]
Reaction Pathway:
Figure 3: Synthesis of 4-Pyridinemethanol via reduction.
Experimental Protocol: Reduction of Methyl Isonicotinate
This is a common laboratory-scale synthesis.[7]
-
Reaction Setup: A round-bottom flask is charged with methyl isonicotinate, sodium borohydride, and lithium chloride in tetrahydrofuran (THF).[7]
-
Reaction Conditions: The mixture is heated to reflux for 6-8 hours.[7]
-
Workup: After cooling, the reaction is carefully quenched with an acidic solution (e.g., dilute HCl).
-
Isolation and Purification: The product is extracted into an organic solvent, and the solvent is removed under reduced pressure. The resulting solid can be purified by recrystallization.
Alternative Protocol: Catalytic Hydrogenation of Pyridine-4-carboxaldehyde
This method is often employed in industrial settings.[7]
-
Reaction Setup: A hydrogenation reactor is charged with pyridine-4-carboxaldehyde and a palladium on carbon (Pd/C) catalyst.
-
Reaction Conditions: The reaction is carried out under an elevated pressure of hydrogen gas at an elevated temperature.[7]
-
Workup and Isolation: Upon completion, the catalyst is filtered off, and the solvent is removed to yield 4-pyridinemethanol.
| Parameter | Reduction of Ester | Catalytic Hydrogenation |
| Starting Material | Methyl Isonicotinate | Pyridine-4-carboxaldehyde |
| Reagents | NaBH4, LiCl[7] | H2, Pd/C[7] |
| Conditions | Reflux in THF[7] | Elevated pressure and temperature[7] |
| Scale | Laboratory | Industrial |
Core Synthesis: this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and well-understood method for forming ethers. In this case, it involves the deprotonation of 4-pyridinemethanol to form an alkoxide, which then acts as a nucleophile to displace one of the chlorine atoms on 2,6-dichloropyridine. Due to the symmetrical nature of 2,6-dichloropyridine, the regioselectivity of the initial substitution is not a concern.
Reaction Mechanism:
Figure 4: Mechanism of Williamson ether synthesis for the target molecule.
Detailed Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a suspension of a strong base, such as sodium hydride (NaH, 1.1 equivalents), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Formation of the Alkoxide: 4-Pyridinemethanol (1.0 equivalent) is dissolved in the anhydrous solvent and added dropwise to the suspension of the base at 0°C. The mixture is then allowed to warm to room temperature and stirred for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: A solution of 2,6-dichloropyridine (1.0-1.2 equivalents) in the same anhydrous solvent is added dropwise to the freshly prepared alkoxide solution.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 60°C and 100°C and stirred for several hours (monitoring by TLC or LC-MS is recommended to determine completion).
-
Workup: The reaction is cooled to room temperature and carefully quenched by the slow addition of water. The aqueous mixture is then extracted several times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Potential Biological and Pharmacological Significance
-
Antimicrobial and Antifungal Activity: Many substituted pyridines have been synthesized and shown to be effective against various bacterial and fungal strains.[1]
-
Antimalarial Activity: The pyridine scaffold is a key component in some antimalarial drugs, and novel derivatives are continuously being explored for their efficacy against resistant strains of Plasmodium.[9][10]
-
Anticancer Activity: Pyridine derivatives have been investigated as inhibitors of various targets in cancer therapy, including kinases and topoisomerases.[2][11]
-
Anti-inflammatory and Analgesic Properties: The pyridine ring is present in several compounds with anti-inflammatory and pain-relieving effects.
The combination of a chloropyridine and a pyridinylmethoxy group in the target molecule presents a unique scaffold for further chemical modification, making it an attractive starting point for the development of new therapeutic agents in these and other areas.
Conclusion
This compound is a synthetically accessible molecule that holds promise as a versatile building block in medicinal chemistry and drug discovery. Although its specific history is not well-documented, a reliable synthetic route can be constructed based on the well-established Williamson ether synthesis, utilizing readily available or preparable precursors. The known biological activities of related pyridine derivatives provide a strong rationale for the exploration of this compound and its analogs in the search for novel therapeutic agents. This guide provides the necessary foundational knowledge for researchers to synthesize, purify, and further investigate the potential of this intriguing pyridine derivative.
References
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A Technical Guide to the IUPAC Nomenclature of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Abstract: The precise and unambiguous naming of chemical structures is fundamental to research and development, ensuring clarity, reproducibility, and safety. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose. This guide provides an in-depth analysis of the IUPAC nomenclature for the heterocyclic compound 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine, a structure featuring multiple functional groups and substitution patterns. We will deconstruct the molecule, apply the relevant IUPAC rules in a stepwise manner, and provide context for its structural motifs, targeting an audience of chemists and drug development professionals.
Structural Analysis and Core Components
Before assigning a systematic name, it is essential to deconstruct the molecule into its constituent parts. The structure of this compound is composed of three primary components:
-
A disubstituted pyridine ring: This is the central scaffold, featuring two substituents attached to its carbon atoms.
-
A chloro substituent: A single chlorine atom.
-
A complex ether substituent: This group, -(O-CH₂-Ring), connects a second pyridine ring to the primary scaffold via a methyleneoxy bridge.
The key to naming this molecule correctly lies in identifying the principal parent structure and systematically naming the groups attached to it.
Systematic Nomenclature Workflow: A Step-by-Step Derivation
The IUPAC system provides a logical workflow for naming complex organic molecules. For this compound, the process involves identifying the parent heterocycle, numbering its atoms, naming the substituents, and assembling the final name in the correct order.
Step 2.1: Identification of the Parent Heterocycle
The structure contains two pyridine rings. According to IUPAC conventions, when two identical heterocycles are present, the one that is considered part of the principal chain or has more substituents is typically chosen as the parent. In this case, the pyridine ring bearing both the chloro group and the complex ether group is designated as the parent heterocycle.
Pyridine is a retained name in IUPAC nomenclature and is the preferred name for this six-membered nitrogen-containing aromatic heterocycle.[1][2] The systematic Hantzsch-Widman name, azinine, is discouraged by IUPAC in favor of "pyridine".[1][3]
Step 2.2: Numbering the Parent Heterocycle
For nitrogen-containing heterocycles like pyridine, numbering begins at the heteroatom (Nitrogen), which is assigned position 1. The ring is then numbered sequentially to give the substituents the lowest possible locants.
Following this rule, the substituents on the parent ring are located at positions 2 and 6.
Step 2.3: Identification and Naming of Substituents
With the parent structure identified and numbered, the next step is to name the attached groups:
-
Substituent at Position 2: This is a straightforward halogen substituent, named chloro .
-
Substituent at Position 6: This is a more complex ether group. In IUPAC nomenclature, ethers are typically named as alkoxy substituents attached to a parent alkane or, in this case, a parent heterocycle.[4][5][6] The group is —O—CH₂—(pyridin-4-yl).
-
The core of this substituent is a methoxy group (—O—CH₃).
-
One hydrogen of the methyl group has been substituted by a pyridine ring.
-
The pyridine ring is attached at its 4-position, so it is named as a pyridin-4-yl group.
-
Combining these parts, the entire substituent is named (pyridin-4-yl)methoxy . Parentheses are essential to indicate that the pyridin-4-yl group is a substituent on the methoxy group, which in turn is attached to the parent pyridine ring.
-
Step 2.4: Assembly of the Final IUPAC Name
The final name is assembled by listing the substituents in alphabetical order, preceded by their numerical locants, followed by the name of the parent heterocycle.
-
Alphabetize Substituents: "chloro" comes before "(pyridin-4-yl)methoxy".
-
Assign Locants: The chloro group is at position 2, and the (pyridin-4-yl)methoxy group is at position 6.
-
Combine: The complete and unambiguous IUPAC name is This compound .
Nomenclature Derivation Flowchart
The logical process for deriving the IUPAC name can be visualized as a decision-making workflow.
Caption: Workflow for the systematic IUPAC naming of the target molecule.
Data Summary and Verification
The deconstructed components of the IUPAC name are summarized below for clarity.
| Component | Type | Nomenclature Term | Position (Locant) |
| Pyridine | Parent Heterocycle | pyridine | - |
| Cl | Halogen Substituent | chloro | 2 |
| -O-CH₂-(C₅H₄N) | Ether Substituent | (pyridin-4-yl)methoxy | 6 |
This systematic name is consistent with the conventions used in major chemical databases such as PubChem and by chemical suppliers for structurally related compounds.[7][8][9][10]
Significance in a Research and Development Context
For researchers in drug discovery and agrochemical development, understanding this nomenclature is not merely an academic exercise. The 2-chloropyridine scaffold is a common building block in medicinal chemistry, often used as an intermediate for further functionalization via nucleophilic substitution reactions.[11] The pyridyl-ether motif is also present in numerous biologically active molecules. The ability to accurately name and identify such compounds is critical for literature searches, patent filings, and regulatory submissions, where ambiguity can lead to significant errors and delays.
Conclusion
The IUPAC name This compound is derived from a systematic application of established rules. By breaking the molecule down into its parent heterocycle and its substituents, and by naming each component methodically, an unambiguous descriptor is generated. This process underscores the power and necessity of a universal chemical language for effective scientific communication and innovation.
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Unlocking the Therapeutic Potential of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine: A Scaffold for Novel Drug Discovery
Introduction: A Privileged Scaffold for Therapeutic Innovation
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design.[4] This guide delves into the untapped research potential of a specific, strategically designed pyridine derivative: 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine .
This molecule is not merely another pyridine derivative; it is a carefully conceived platform for generating diverse chemical libraries. It combines two key features that warrant significant investigation:
-
A Reactive Handle for Diversification: The chlorine atom at the 2-position of the pyridine ring serves as a versatile synthetic handle. It is amenable to a wide array of well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the systematic and efficient introduction of a vast range of substituents.[5][6][7] This capability is paramount for exploring structure-activity relationships (SAR) and optimizing compounds for specific biological targets.
-
A Bioactive Moiety: The (pyridin-4-ylmethoxy) group is not an inert spacer. Similar structures are found in compounds targeting a variety of biological pathways, including epigenetic modulation.[8][9][10] This portion of the molecule can serve as a crucial interaction point with target proteins or as a vector to modulate physicochemical properties like solubility and cell permeability.
This guide will illuminate the most promising avenues for research and development stemming from this core scaffold. We will explore its potential as a foundation for novel kinase inhibitors and epigenetic modulators, providing the scientific rationale and detailed experimental frameworks necessary to embark on these discovery pathways.
Synthetic Accessibility and Core Structure
The synthesis of the this compound core is conceptually straightforward, leveraging established methodologies in pyridine chemistry. A plausible and efficient route involves the nucleophilic aromatic substitution of a di-substituted pyridine.
A common starting material would be 2,6-dichloropyridine, which can be synthesized through various chlorination methods.[11][12] The synthesis would then proceed via a Williamson ether synthesis, where the sodium salt of 4-pyridinemethanol is reacted with 2,6-dichloropyridine. The greater reactivity of the chlorine at the 2-position (or 6-position) allows for a regioselective monosubstitution under controlled conditions.
Caption: Plausible synthetic workflow for the core scaffold.
Potential Research Area 1: A Versatile Scaffold for Kinase Inhibitors
The protein kinase family represents one of the most critical and intensely pursued classes of drug targets, particularly in oncology.[13] The 2-chloro position on our scaffold is primed for modification to target the ATP-binding site of various kinases.
Scientific Rationale
Many potent kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The remaining parts of the inhibitor then occupy adjacent hydrophobic pockets. The this compound scaffold is an ideal starting point for a kinase inhibitor discovery program for several reasons:
-
Hinge-Binding Element: The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinases.
-
Vector for Diversification: The 2-chloro position allows for the introduction of various aryl or heteroaryl groups via Suzuki or Stille coupling.[5] These appended groups can be tailored to fit into the hydrophobic regions of the ATP-binding site, thereby conferring potency and selectivity.
-
Solvent-Front Interactions: The (pyridin-4-ylmethoxy) moiety extends towards the solvent-exposed region of the ATP-binding site. This position is ideal for introducing functionalities that can enhance solubility and fine-tune pharmacokinetic properties without disrupting the core binding interactions.
A primary target to consider would be the c-Met kinase , a receptor tyrosine kinase whose dysregulation is implicated in numerous cancers.[13]
Experimental Workflow: Library Synthesis and Screening
The proposed workflow involves a parallel synthesis approach to rapidly generate a library of analogues for screening.
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- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 8. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]
- 12. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 13. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safe Handling and Application of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine (CAS No. 1196155-41-7). As a specialized heterocyclic building block in medicinal chemistry and drug discovery, understanding its material safety profile is paramount for ensuring laboratory safety and experimental integrity. While a comprehensive, officially registered Safety Data Sheet (SDS) for this specific compound is not widely available, this guide synthesizes data from structurally analogous compounds to provide a robust framework for risk assessment and mitigation. The protocols and recommendations herein are based on established best practices for handling substituted chloropyridines, a class of compounds known to possess potential irritant and toxic properties.
Section 1: Chemical Identification and Physicochemical Properties
This compound is a substituted pyridine derivative. Its structure, featuring a chloropyridine core linked to a pyridylmethoxy group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
While experimental data for the target compound is scarce, the properties of its closest structural analog, 2-Chloro-6-methoxypyridine (CAS 17228-64-7), can be used for estimation. These properties are critical for understanding its behavior in experimental settings, such as solubility in common organic solvents and potential for volatility.
| Property | Estimated Value (based on 2-Chloro-6-methoxypyridine) | Source | Significance for Handling |
| Molecular Formula | C₁₁H₉ClN₂O | - | Foundational for all stoichiometric calculations. |
| Molecular Weight | 220.66 g/mol | - | Essential for accurate preparation of solutions. |
| Appearance | Likely a solid at room temperature | General observation of similar compounds | Dictates appropriate weighing and transfer techniques. |
| Boiling Point | ~185-186 °C | [1][2] | Indicates low volatility under standard lab conditions, reducing inhalation risk. |
| Density | ~1.207 g/mL | [1] | Important for volume-to-mass conversions. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). | Inferred from structure | Guides solvent selection for reactions and purification. |
Section 2: Hazard Identification and Toxicological Assessment
Based on the hazard classifications of analogous chloropyridine derivatives, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
These classifications are derived from data for compounds like 2-chloro-6-methoxypyridine and other chloropyridines, which consistently demonstrate these hazardous properties[3][4].
GHS Hazard Pictograms (Anticipated):
Signal Word (Anticipated): Warning
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Rationale: The chloro- and pyridinyl-moieties are common in bioactive molecules and can contribute to toxicity. The electrophilic nature of the chloropyridine ring system can lead to covalent modification of biological macromolecules, potentially causing irritation and cellular damage. The pyridine nitrogen can interact with biological targets, and the overall lipophilicity of the molecule may facilitate its absorption through the skin and mucous membranes.
Hazard Assessment Workflow
Caption: Decision workflow for selecting appropriate PPE.
3.3 Step-by-Step Handling Protocol for a Typical Synthetic Application
-
Preparation: Don all required PPE before entering the designated handling area (fume hood).
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid compound to the container using a spatula. Avoid creating dust.
-
Dissolution: Add the desired solvent to the container with the solid. Gently swirl or stir to dissolve. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Reaction: Transfer the solution to the reaction vessel using a syringe or cannula, if appropriate, to minimize exposure.
-
Post-Reaction: Quench the reaction carefully in the fume hood.
-
Cleanup: Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent. Dispose of all waste in properly labeled hazardous waste containers.
Section 4: Emergency Procedures
4.1 First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
4.2 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive gases, including hydrogen chloride and oxides of nitrogen.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
4.3 Accidental Release Measures
A spill of this compound should be treated as a hazardous event.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
Section 5: Storage and Disposal
5.1 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked with the appropriate hazard warnings.
5.2 Disposal
-
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Do not dispose of it down the drain or in the general waste.
-
All waste materials should be collected in a designated, labeled hazardous waste container.
Section 6: Application-Specific Safety Considerations
As a research chemical, this compound is likely to be used in a variety of synthetic transformations. Researchers should consider the following:
-
Nucleophilic Substitution Reactions: The chloro-group at the 2-position of the pyridine ring is activated towards nucleophilic substitution. Reactions with strong nucleophiles may be exothermic and should be conducted with appropriate temperature control.
-
Cross-Coupling Reactions: This compound can be a substrate for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). These reactions often use pyrophoric reagents (e.g., t-BuLi) or air- and moisture-sensitive catalysts, which require their own specific handling protocols.
-
Scale-up: When scaling up reactions involving this compound, a thorough risk assessment should be performed. The potential for increased exotherms and larger volumes of hazardous waste must be carefully managed.
References
- Cheméo. (n.d.). Chemical Properties of Pyridine, 2-chloro-6-methoxy- (CAS 17228-64-7).
- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet. Retrieved from [A representative SDS for a similar compound, specific URL not available].
- PubChem. (n.d.). 2-Chloro-6-methoxypyridine.
- NIST. (n.d.). Pyridine, 2-chloro-6-methoxy-.
- PubChem. (n.d.). 2-Chloropyridine.
- National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [A representative toxicological review, specific URL not available].
- Alchem Pharmtech. (n.d.). CAS 1186112-02-6 | 2-Chloro-6-(cyclopropylMethoxy)pyridin-4-aMine. Retrieved from [A representative supplier page, specific URL not available].
Sources
- 1. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | Occupational Safety and Health Administration [osha.gov]
- 2. Pyridine, 2-chloro-6-methoxy- [webbook.nist.gov]
- 3. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine in Modern Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the demand for functionalized heterocyclic scaffolds remains insatiable. Pyridine derivatives, in particular, are ubiquitous structural motifs in a vast array of biologically active compounds and functional materials.[1] This guide introduces 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine , a strategically designed building block poised for diverse applications in synthetic chemistry. Its unique arrangement of a reactive 2-chloropyridine core, an ether linkage, and a terminal pyridine ring offers multiple avenues for molecular elaboration, making it a valuable intermediate for the synthesis of complex molecular architectures.
The presence of the chlorine atom at the 2-position of the pyridine ring provides a handle for a variety of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[2][3] The pyridin-4-ylmethoxy moiety not only influences the electronic properties of the scaffold but also introduces an additional site for potential coordination or further functionalization. This application note will detail the synthetic access to this compound, explore its reactivity profile, and provide detailed protocols for its utilization in key organic transformations, offering researchers and drug development professionals a comprehensive guide to leveraging its synthetic potential.
Synthetic Accessibility
While a direct, single-step synthesis of this compound is not extensively documented in the literature, its preparation can be logically deduced from established synthetic methodologies for similar pyridine derivatives. A plausible and efficient synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyridine and 4-pyridinemethanol.
Proposed Synthetic Pathway
The synthesis hinges on the differential reactivity of the two chlorine atoms in 2,6-dichloropyridine. The etherification with 4-pyridinemethanol is expected to proceed selectively at one of the chloro-positions.
Caption: Proposed synthesis of this compound.
Applications in Cross-Coupling Reactions
The 2-chloro-6-substituted pyridine motif is a well-established substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further modulated by the pyridin-4-ylmethoxy substituent, activates the C-Cl bond towards oxidative addition to a Pd(0) catalyst. This reactivity opens the door to the introduction of a wide range of substituents at the 2-position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. For this compound, this reaction allows for the introduction of diverse aryl and heteroaryl groups, which are prevalent in many pharmaceutical compounds.
Caption: Suzuki-Miyaura coupling of the title compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 85 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 92 | [4] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ | Toluene | 110 | 88 | [2] |
Note: The yields are based on reactions with structurally similar 2-chloropyridine derivatives and serve as a predictive guideline.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Utilizing this compound in this reaction allows for the introduction of a diverse range of primary and secondary amines at the 2-position, providing access to a rich chemical space of potential bioactive molecules.
Caption: Buchwald-Hartwig amination of the title compound.
Table 2: Typical Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 110 | 89 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Toluene | 100 | 91 |
Note: The yields are based on reactions with analogous 2-chloropyridine substrates and are for illustrative purposes.
Experimental Protocols
The following protocols are model procedures based on established methodologies for structurally similar heterocyclic compounds and provide a strong starting point for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2,6-Dichloropyridine
-
4-Pyridinemethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-pyridinemethanol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of 2,6-dichloropyridine (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (or ~100 °C) and stir under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-phenyl-6-(pyridin-4-ylmethoxy)pyridine.
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis. Its facile preparation and the reactivity of the 2-chloro substituent in palladium-catalyzed cross-coupling reactions provide a robust platform for the synthesis of a wide array of functionalized pyridine derivatives. The protocols and data presented in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to explore the full potential of this promising intermediate in their synthetic endeavors.
References
- To be populated with relevant citations found during research.
- Li, J. J. Palladium in Cross-Coupling Reactions; John Wiley & Sons, 2008.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998, 37 (15), 2046–2067.
- Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014, 57 (24), 10257–10274.
- To be populated with relevant cit
- Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006, 106 (7), 2651–2710.
- To be populated with relevant cit
- Baumann, M.; Baxendale, I. R. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J. Org. Chem.2013, 9, 2265–2319.
Sources
The Strategic Application of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine in Modern Drug Discovery: A Guide to Synthesis and Application
In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of approved drugs.[1][2] Within this important class of heterocycles, 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine emerges as a highly versatile and strategically valuable chemical intermediate. Its bifunctional nature, featuring a reactive chlorine atom amenable to cross-coupling reactions and a pyridin-4-ylmethoxy moiety that can influence solubility and target engagement, makes it a prized building block in the synthesis of complex drug candidates.
This technical guide provides an in-depth exploration of this compound, offering detailed application notes and robust protocols for its use in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring that the presented methodologies are not just a series of steps, but a framework for rational drug design and synthesis.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The following table summarizes its key characteristics, with some data extrapolated from the closely related and well-characterized 2-Chloro-6-methoxypyridine due to the limited availability of specific experimental data for the title compound.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₁H₉ClN₂O | Calculated |
| Molecular Weight | 220.66 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[3] |
| Boiling Point | > 200 °C (estimated) | Higher than 2-chloro-6-methoxypyridine (185-186 °C) due to increased molecular weight and polarity[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Dioxane, DMF) | Expected behavior for this class of compounds |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | Standard practice for chlorinated heterocyclic compounds |
Safety Precautions: As with all chlorinated pyridines, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[4]
Core Applications in Drug Discovery: Cross-Coupling Reactions
The 2-chloro substituent on the pyridine ring is the primary reactive handle for carbon-carbon and carbon-nitrogen bond formation, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely employed methods in this context.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Pyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures that are prevalent in many kinase inhibitors and other targeted therapies.[5] The reaction of this compound with a variety of boronic acids or esters provides access to a diverse range of substituted pyridines.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate tribasic (2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in toluene.
-
Reaction Initiation: Add the catalyst pre-mixture to the Schlenk flask, followed by toluene and degassed water (typically a 10:1 ratio of toluene to water).
-
Reaction Progression: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the desired biaryl pyridine product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expert Rationale:
-
Catalyst System: The choice of Pd(OAc)₂ as the palladium source and SPhos as the ligand is a robust combination for the coupling of electron-rich and sterically hindered aryl chlorides. SPhos is an electron-rich and bulky biarylphosphine ligand that promotes the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle.
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura reaction without causing significant side reactions.
-
Solvent System: The use of a toluene/water biphasic system is common for Suzuki couplings. Water helps to dissolve the inorganic base and facilitates the transmetalation step.
Visualizing the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Application Note 2: Buchwald-Hartwig Amination for the Synthesis of Amino-Pyridines
The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, which are ubiquitous in pharmaceuticals.[6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to valuable amino-pyridine intermediates.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base can be critical and may require optimization for different amine coupling partners.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask. Add this compound (1.0 equiv), the secondary amine (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), and Xantphos (0.02 equiv).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction Progression: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient to yield the desired amino-pyridine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expert Rationale:
-
Catalyst System: The combination of Pd₂(dba)₃ and Xantphos is a highly effective catalyst system for the amination of aryl chlorides. Xantphos is a bulky, electron-rich bidentate ligand with a large natural bite angle, which facilitates the reductive elimination step to form the C-N bond.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate its coordination to the palladium center.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so it is crucial to maintain an inert atmosphere throughout the reaction.
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound stands as a testament to the enduring importance of functionalized heterocyclic intermediates in the pursuit of novel pharmaceuticals. The protocols and insights provided herein offer a robust foundation for researchers and scientists to harness the synthetic potential of this valuable building block. The strategic application of modern cross-coupling chemistry to this intermediate opens avenues to a vast chemical space, paving the way for the discovery of next-generation therapeutics. As drug discovery continues to evolve, the rational design and utilization of such versatile intermediates will undoubtedly remain at the forefront of innovation.
References
- (2-CHLORO-6-METHOXY-PYRIDIN-4-YL)-METHANOL. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4181. [Link]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry, 15(1), 37-59. [Link]
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.).
- Suzuki-Miyaura cross-coupling reaction of diverse chloro pyridines. (n.d.).
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025).
- Pyridine, 2-chloro-6-methoxy-. (n.d.).
- Synthesis of pharmaceutically useful pyridine derivatives. (n.d.).
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Pharmaceuticals, 14(10), 1030. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Beilstein Journal of Organic Chemistry, 16, 2136-2143. [Link]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine in Synthetic Chemistry
Introduction: A Versatile Heterocyclic Building Block
2-Chloro-6-(pyridin-4-ylmethoxy)pyridine is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines three key features: a 2-chloropyridine core, an ether linkage, and a second pyridine ring. This arrangement provides a versatile platform for molecular elaboration. The chlorine atom at the 2-position serves as a reactive handle for various transformations, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The dual pyridine motifs can influence solubility, metabolic stability, and target engagement through hydrogen bonding or metal coordination.
This guide provides an in-depth exploration of the reactivity of this compound and offers detailed, field-proven protocols for its application in key synthetic transformations. The methodologies presented are designed to serve as robust starting points for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
Compound Properties and Handling
While specific experimental data for this exact molecule is not widely published, its properties can be inferred from closely related structures.
| Property | Value (Estimated) |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.66 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. |
Section 1: Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is primarily dictated by the reactivity of the C-Cl bond at the 2-position of the pyridine ring. The electron-withdrawing nature of the ring nitrogen atom renders the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[1] This inherent electronic property is the foundation for the key reaction classes discussed herein.
Nucleophilic Aromatic Substitution (SNAr)
The C2 position is highly activated towards SNAr. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate, which delocalizes the negative charge onto the electronegative nitrogen atom, is the driving force for the reaction.[1] This pathway allows for the direct displacement of the chloride with various nucleophiles, often without the need for a metal catalyst, although elevated temperatures may be required.[3]
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed reactions to form C-C and C-N bonds with high efficiency.[4]
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the 2-chloropyridine with an organoboron reagent (e.g., a boronic acid or ester). The reaction is indispensable for creating biaryl structures. For less reactive substrates like chloropyridines, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate the rate-limiting oxidative addition step.[5]
-
Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond between the 2-chloropyridine and a primary or secondary amine.[6] Similar to Suzuki coupling, the reaction requires a palladium catalyst and a specialized ligand to overcome the inertness of the C-Cl bond and mediate the catalytic cycle effectively.[7]
Section 2: Experimental Protocols and Methodologies
Safety Preamble: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. The hazards of the products should be considered. Safety data for related compounds suggest that chloropyridines can be harmful if swallowed and may cause skin and eye irritation.[8]
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the C-C bond formation at the 2-position using a representative arylboronic acid.
Principle: The palladium(0) catalyst undergoes oxidative addition into the C-Cl bond. Following this, a base-mediated transmetalation with the boronic acid and subsequent reductive elimination yields the coupled product and regenerates the active catalyst.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | Occupational Safety and Health Administration [osha.gov]
The Strategic Application of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine in Kinase Inhibitor Scaffolding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in FDA-approved drugs and its ability to engage in critical hydrogen bonding interactions with biological targets.[1] Within this privileged class of heterocycles, functionalized chloropyridines serve as versatile intermediates in the synthesis of targeted therapeutics. This document provides detailed application notes and protocols for 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine , a key building block in the construction of potent kinase inhibitors. Drawing insights from the development of structurally analogous compounds, such as the irreversible pan-HER inhibitor Neratinib, we delineate the strategic importance of this scaffold, its synthesis, and its application in targeting dysregulated kinase signaling pathways implicated in cancer and other proliferative diseases.
Introduction: The Privileged Pyridine Scaffold in Kinase Inhibition
Protein kinases, enzymes that regulate a vast number of cellular processes, are a major class of drug targets, particularly in oncology.[2] The design of small molecule kinase inhibitors often relies on heterocyclic scaffolds that can mimic the adenine region of ATP, binding to the enzyme's active site. The pyridine ring is a highly effective pharmacophore in this context, with its nitrogen atom acting as a hydrogen bond acceptor, anchoring the inhibitor to the kinase hinge region.[3]
The subject of this guide, This compound , is a bespoke chemical entity designed for strategic elaboration in drug discovery. Its key features include:
-
A 2-chloropyridine core: The chlorine atom at the 2-position is a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the covalent attachment of the scaffold to other molecular fragments. This feature is crucial for building the final drug molecule.
-
A pyridin-4-ylmethoxy side chain: This moiety can influence solubility, metabolic stability, and can engage in additional interactions with the target protein, contributing to potency and selectivity.
The structural similarity of this compound to key intermediates in the synthesis of approved kinase inhibitors, such as Neratinib, underscores its potential in the development of next-generation targeted therapies.
Rationale for Application in Kinase Inhibitor Design: Lessons from Neratinib
While direct literature on the applications of this compound is emerging, its utility can be inferred from the well-established medicinal chemistry of the structurally related compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline , a key intermediate in the synthesis of Neratinib .[4][5][6][]
Neratinib is a potent, orally available, irreversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (HER) family, including HER1, HER2, and HER4.[8][9] It is approved for the treatment of HER2-positive breast cancer.[10]
Mechanism of Action: Covalent Inhibition
Neratinib's mechanism of action involves the irreversible binding to a cysteine residue in the ATP-binding pocket of the HER kinases.[9] This covalent bond formation is facilitated by a Michael acceptor on the quinoline core of Neratinib. The 3-chloro-4-(pyridin-2-ylmethoxy)aniline fragment plays a crucial role in positioning the molecule within the active site for this reaction to occur.
The chloro-substituted pyridine moiety in our title compound can be envisioned to play a similar role in orienting a molecule within a kinase active site, with the chlorine atom serving as a synthetic handle to attach the broader pharmacophore.
The following diagram illustrates the general principle of covalent kinase inhibition, a strategy for which this compound is a suitable starting material.
Experimental Protocols
Proposed Synthesis of this compound
The following protocol outlines a plausible synthetic route to this compound, adapted from established methodologies for the synthesis of similar pyridyl ethers. The reaction proceeds via a Williamson ether synthesis.
Materials:
-
2,6-Dichloropyridine
-
4-Pyridylcarbinol (pyridin-4-ylmethanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the alkoxide: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-pyridylcarbinol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Ether formation: To the resulting alkoxide solution, add a solution of 2,6-dichloropyridine (1.2 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol for a Representative Kinase Inhibition Assay (HER2 Kinase)
This protocol provides a general framework for assessing the inhibitory activity of compounds derived from this compound against a representative tyrosine kinase, HER2. The ADP-Glo™ Kinase Assay is a common method for this purpose.[1][11]
Materials:
-
Recombinant human HER2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare reagents: Dilute the HER2 kinase, substrate, and ATP in the kinase assay buffer to the desired working concentrations.
-
Compound plating: Serially dilute the test compound in DMSO and then in kinase assay buffer. Add a small volume (e.g., 1 µL) of the diluted compound to the wells of a 384-well plate. Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Kinase reaction:
-
Add the diluted HER2 kinase to the wells containing the test compound.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data acquisition: Measure the luminescence signal using a microplate reader. The signal intensity is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 1: Representative Data from a Kinase Inhibition Assay
| Compound Concentration (nM) | % Inhibition |
| 1 | 10.2 |
| 10 | 25.6 |
| 100 | 52.1 |
| 1000 | 89.7 |
| IC₅₀ (nM) | ~95 |
Concluding Remarks
This compound represents a strategically designed building block for the synthesis of novel kinase inhibitors. Its chemical features allow for versatile synthetic manipulations and the potential to generate compounds with high potency and desirable pharmacological properties. The insights gained from the development of the structurally similar precursor of Neratinib provide a strong rationale for the application of this compound in the discovery of new targeted therapies for cancer and other diseases driven by aberrant kinase signaling. The protocols provided herein offer a practical starting point for researchers to explore the potential of this promising scaffold in their drug discovery programs.
References
- Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development. (2017). ONS 2017 – Immunotherapy. [Link]
- Neratinib Maleate. (2017).
- Ner
- Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. (2020).
- Mechanism of action | NERLYNX® (ner
- Assay for Isolation of Inhibitors of Her2-Kinase Expression. (2010). Methods in Molecular Biology. [Link]
- The Wittig–Horner reaction for the synthesis of neratinib. (2018).
- Preparation method of neratinib. (2013).
- A kind of preparation method of neratinib impurity D. (2020).
- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). Journal of Medicinal Chemistry. [Link]
- The preparation method of Neratinib. (2014).
- Chemi-Verse™ HER2 Kinase Assay Kit. BPS Bioscience. [Link]
- 3-chloro-4-(pyridin-2-ylmethoxy)aniline. Jennychem. [Link]
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2022). RSC Medicinal Chemistry. [Link]
- 3-chloro-4-(pyridin-2-ylmethoxy)aniline.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
- Pyridopyrimidine analogues as novel adenosine kinase inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]
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- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-chloro-4-(pyridin-2-ylmethoxy)aniline- Neratinib-江苏宏尔瑞新材料有限公司 [hongruichemical.com]
- 8. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 9. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neratinib Maleate - NCI [cancer.gov]
- 11. HER2 Kinase Enzyme System Application Note [france.promega.com]
Catalytic Applications of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine Derivatives: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the potential catalytic applications of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine and its derivatives. This class of molecules, possessing both a reactive chloropyridine core and a potential coordinating pyridylmethoxy side chain, offers intriguing possibilities in the realm of homogeneous catalysis, primarily in the construction of complex organic molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these unique structural features in their synthetic endeavors.
Introduction: The Dual Nature of this compound in Catalysis
The this compound scaffold presents a fascinating dichotomy for catalytic applications. On one hand, the 2-chloropyridine moiety is a well-established electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further influenced by the chloro and methoxy substituents, modulates the reactivity of the C-Cl bond, making it a valuable building block for the synthesis of highly functionalized pyridine derivatives.
On the other hand, the pyridin-4-ylmethoxy group introduces a potential metal-coordinating site. This allows the molecule to act as a ligand, forming complexes with transition metals that can themselves be catalytically active. The spatial arrangement and electronic properties of this bidentate or monodentate coordination can influence the selectivity and efficiency of catalytic transformations. This dual-functionality opens up avenues for its use in tandem catalytic cycles or as a reactant-ligand in catalyst-free, substrate-directed reactions.
PART 1: Application as a Substrate in Palladium-Catalyzed Cross-Coupling Reactions
The most immediate and well-documented application for derivatives of 2-chloropyridine is in carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. The chlorine atom at the 2-position is susceptible to oxidative addition to a low-valent palladium center, initiating the catalytic cycle.
Application Note 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl and Heterobiaryl Pyridines
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. This compound can serve as the electrophilic partner, reacting with a wide range of boronic acids or their derivatives. This reaction is particularly valuable for accessing substituted 2-arylpyridines, which are prevalent motifs in pharmaceuticals and functional materials.
Causality in Experimental Design: The choice of palladium precursor, ligand, and base is critical for achieving high yields and preventing unwanted side reactions. Phosphine ligands with high steric bulk and electron-donating properties are often employed to facilitate the oxidative addition of the less reactive aryl chlorides and to promote the subsequent reductive elimination. The base is required to activate the boronic acid for transmetalation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 equiv)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or tricyclohexylphosphine) (0.04 - 0.10 equiv)
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture of dioxane/water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-(pyridin-4-ylmethoxy)pyridine.
Self-Validation: The protocol's success can be validated by obtaining a high yield of the desired product with minimal formation of homocoupled boronic acid or dehalogenated starting material. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure of the product.
Data Presentation: Representative Yields in Suzuki-Miyaura Coupling of Chloropyridines
| Entry | Arylboronic Acid | Palladium Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 85-95 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 70-85 |
Note: Yields are generalized from literature on similar chloropyridine substrates and should be considered as a guide for optimization.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Heck-Mizoroki Reaction for Alkene Arylation
The Heck-Mizoroki reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[1] this compound can be coupled with various alkenes to synthesize substituted styrenes and other vinylpyridines. These products are valuable intermediates in polymer chemistry and materials science.
Causality in Experimental Design: The success of the Heck reaction with aryl chlorides often requires higher temperatures and specific catalyst systems compared to their bromide or iodide counterparts. Phosphine-free catalyst systems or those employing N-heterocyclic carbene (NHC) ligands have shown promise in activating the C-Cl bond. The choice of base and solvent can also significantly influence the reaction outcome.
Protocol 2: General Procedure for the Heck-Mizoroki Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.1 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (0.01 - 0.05 equiv)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (1.5 - 2.5 equiv)
-
Anhydrous solvent (e.g., DMF, DMAc, NMP)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the base.
-
Add the anhydrous solvent and the alkene.
-
Seal the tube and heat the reaction mixture to the required temperature (typically 100-140 °C) for 12-48 hours.
-
Monitor the reaction by an appropriate analytical technique.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the arylated alkene.
Self-Validation: Successful execution of the protocol is indicated by the formation of the desired substituted alkene in good yield. The stereochemistry of the product (typically E-isomer) should be confirmed by NMR spectroscopy.
PART 2: Application as a Ligand in Transition Metal Catalysis
The pyridin-4-ylmethoxy moiety of the title compound can act as a coordinating group for a transition metal, opening up its use as a ligand in catalysis. The nitrogen atom of the pyridyl group and potentially the oxygen atom of the methoxy ether could form a chelate with a metal center.
Application Note 3: Potential as a Ligand in Catalytic Systems
While specific catalytic applications of this compound as a ligand are not yet extensively reported in the literature, its structural motifs are present in ligands used for various catalytic transformations. Pyridine-based ligands are ubiquitous in coordination chemistry and have been employed in a wide array of catalytic reactions, including hydrogenations, C-H functionalization, and polymerization reactions.[2] The presence of both a "hard" nitrogen donor and a "softer" chloro-substituted pyridine ring could lead to interesting electronic and steric properties in a metal complex.
Hypothesized Catalytic Cycle:
The logical relationship for its application as a ligand would involve the in situ or pre-formation of a metal complex, which then enters a catalytic cycle.
Logical Relationship Diagram
Caption: Conceptual workflow for the application of the title compound as a ligand.
Protocol 3: Exploratory Protocol for In Situ Catalyst Formation
This protocol is designed as a starting point for screening the efficacy of this compound as a ligand in a model cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Coupling partner (e.g., phenylboronic acid) (1.2 equiv)
-
Metal precursor (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂) (0.01 - 0.05 equiv)
-
This compound (as ligand) (0.01 - 0.10 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., Toluene, THF)
Procedure:
-
To a reaction vessel, add the metal precursor and the ligand under an inert atmosphere.
-
Stir the mixture in the chosen solvent for a short period (15-30 minutes) at room temperature to allow for complex formation.
-
Add the aryl halide, coupling partner, and base.
-
Heat the reaction to the desired temperature and monitor its progress.
-
Work up the reaction as described in previous protocols and analyze the yield of the cross-coupled product.
Trustworthiness of the Approach: This exploratory protocol allows for the rapid screening of catalytic activity. A positive result (i.e., product formation) would warrant further investigation into the nature of the active catalytic species and optimization of the reaction conditions.
Conclusion and Future Outlook
This compound is a versatile molecule with significant potential in catalytic applications. Its utility as a substrate in well-established cross-coupling reactions like the Suzuki-Miyaura and Heck reactions provides a reliable route to complex pyridine-containing molecules. Furthermore, its inherent ability to act as a ligand for transition metals opens up exciting possibilities for the development of novel catalytic systems. Future research in this area could focus on the synthesis and characterization of well-defined metal complexes of this ligand and the exploration of their catalytic activity in a broader range of organic transformations, including asymmetric catalysis and C-H activation. The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers to unlock the full catalytic potential of this promising class of compounds.
References
- Mizoroki, T., et al. (1971). Bulletin of the Chemical Society of Japan, 44(2), 581.
- Heck, R. F. (1982). Organic Reactions, 27, 345-390. (A comprehensive review of the Heck reaction).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Astruc, D., & Chardac, F. (2001). Dendritic Catalysts and Dendrimers in Catalysis. Chemical Reviews, 101(9), 2991-3024.
- Kantam, M. L., et al. (2009). Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes were highly active and stable phosphine-free catalysts for Heck and room-temperature Suzuki reactions with high turnover numbers. The Journal of Organic Chemistry, 74(13), 4882-4885. [Link]
- G. A. Molander, B. Canturk, (2009) Suzuki–Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates, in Organic Reactions, John Wiley & Sons, Inc., Hoboken, NJ, USA. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
- Lyons, T.W., Sanford, M.S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
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Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Introduction: Strategic Functionalization of a Privileged Heterocyclic Scaffold
The 2-chloro-6-(pyridin-4-ylmethoxy)pyridine scaffold is a valuable building block in contemporary drug discovery and materials science. The pyridine core, an electron-deficient aromatic system, is a common motif in a multitude of biologically active compounds. The strategic placement of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities. This is further modulated by the presence of the pyridin-4-ylmethoxy group at the 6-position, which can influence the electronic properties of the pyridine ring and potentially coordinate with metal catalysts.
This comprehensive guide provides detailed protocols and scientific rationale for performing nucleophilic substitution reactions on this compound. We will primarily focus on the highly efficient and versatile Palladium-catalyzed Buchwald-Hartwig amination, while also considering traditional Nucleophilic Aromatic Substitution (SNAr) as a potential pathway. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.
Scientific Rationale and Mechanistic Overview
The substitution of the chlorine atom at the 2-position of the pyridine ring can proceed through two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling, such as the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the chloride leaving group.[1]
For 2-chloropyridines, the reactivity towards SNAr is generally lower than that of other heteroaryl chlorides, such as 2-chloropyrimidines.[2] The reaction often requires forcing conditions, such as high temperatures and strong bases, and may not be suitable for sensitive substrates. The presence of the electron-donating pyridin-4-ylmethoxy group at the 6-position may further decrease the electrophilicity of the C-2 position, making uncatalyzed SNAr challenging.
Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][4] It offers a milder and more general alternative to traditional methods for C-N bond formation.[5] The catalytic cycle, depicted below, involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4]
A critical aspect of a successful Buchwald-Hartwig amination is the choice of the phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[6] For challenging substrates like electron-rich aryl chlorides, bulky and electron-rich phosphine ligands are often required to promote the difficult oxidative addition step and facilitate the final reductive elimination.[6]
Experimental Protocols
The following protocols provide a detailed guide for the nucleophilic amination of this compound using the Buchwald-Hartwig reaction. A general procedure for a traditional SNAr reaction is also included for comparison and specific applications where it might be viable.
Synthesis of Starting Material: this compound
A reliable synthesis of the starting material is crucial. A common method involves the Williamson ether synthesis from 2,6-dichloropyridine and 4-pyridinemethanol.
Procedure:
-
To a solution of 4-pyridinemethanol (1.0 eq.) in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 2,6-dichloropyridine (1.0-1.2 eq.) in the same anhydrous solvent dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination with a Primary Amine (e.g., Aniline)
This protocol is optimized for the coupling of primary amines with the substrate.
Materials and Reagents:
-
This compound
-
Aniline (or other primary amine)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like a G3 or G4 palladacycle[6]
-
A bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos, or DavePhos)[6]
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))[6]
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[6]
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine in Agrochemical Synthesis
Introduction: The Privileged Pyridine Scaffold in Modern Agrochemicals
The pyridine ring is a cornerstone of modern agrochemical design, serving as a versatile scaffold in a multitude of high-performance fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse functionalization make it an invaluable building block for creating novel active ingredients that address the ever-evolving challenges of crop protection.[3] Within this chemical class, molecules incorporating a pyridinylmethoxy moiety are of particular interest due to their potential to interact with a range of biological targets. This document provides detailed application notes and protocols for the use of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine , a key building block poised for the synthesis of next-generation agrochemicals.
Physicochemical Properties and Structural Attributes
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from closely related analogs such as 2-chloro-6-methoxypyridine.[4][5] The key structural features of this building block are the 2-chloro-substituted pyridine core and the pyridin-4-ylmethoxy side chain. The chlorine atom at the 2-position is a critical reactive handle, susceptible to nucleophilic displacement and cross-coupling reactions, allowing for the introduction of diverse functionalities.[6][7] The pyridin-4-ylmethoxy group can influence the molecule's polarity, solubility, and potential for hydrogen bonding, which are crucial for its interaction with biological targets.
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₁₁H₉ClN₂O | - |
| Molecular Weight | 220.66 g/mol | - |
| Appearance | Likely a white to off-white solid | Analogy to similar compounds[8] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General organic compound properties |
| Boiling Point | > 300 °C (Predicted) | Analogy to similar compounds |
| Reactivity | Susceptible to nucleophilic aromatic substitution at C-2 and C-6 | Established pyridine chemistry[6] |
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and well-established method. This protocol outlines a plausible route starting from commercially available 2,6-dichloropyridine and pyridin-4-ylmethanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dichloropyridine
-
Pyridin-4-ylmethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add pyridin-4-ylmethanol (1.0 eq). Dissolve it in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Carefully add sodium hydride (1.1 eq) portion-wise to the cooled solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the sodium alkoxide should be evident.
-
Nucleophilic Substitution: In a separate flask, dissolve 2,6-dichloropyridine (1.2 eq) in anhydrous DMF. Add this solution dropwise to the prepared alkoxide solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench it by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Expected Yield: 60-75%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Applications in Agrochemical Synthesis: A Gateway to Novel Active Ingredients
This compound is a versatile building block for the synthesis of a wide array of potential agrochemicals. The reactivity of the 2-chloro substituent allows for the introduction of various toxophores and functional groups through established synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.[6][7] This allows for the displacement of the chloride with a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of derivatives for structure-activity relationship (SAR) studies.
dot
Caption: SNAr derivatization of the target building block.
Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro position is also amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[9][10][11] These powerful reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures with potential agrochemical activity. For example, a Suzuki-Miyaura coupling with an arylboronic acid could introduce a substituted phenyl ring, a common feature in many commercial pesticides.
Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
dot
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound represents a highly valuable and versatile building block for the discovery of novel agrochemicals. Its strategic placement of a reactive chlorine atom and a biologically relevant pyridinylmethoxy moiety provides a platform for extensive chemical derivatization. The synthetic protocols and application notes provided herein offer a roadmap for researchers to leverage this key intermediate in the development of next-generation fungicides, herbicides, and insecticides. The exploration of its reactivity through modern synthetic methodologies is expected to yield a rich pipeline of innovative crop protection solutions.
References
- Zakharychev, V. (2024). Development of novel pyridine-based agrochemicals: A review. Advanced Agrochem, 4(1).
- Google Patents. (Date not available). Preparation method of 2- chloro-6-trichloromethyl pyridine. CN101648905B.
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341-10343.
- LookChem. (Date not available). (2-CHLORO-6-METHOXY-PYRIDIN-4-YL)-METHANOL.
- Occupational Safety and Health Administration. (2020). 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN).
- Google Patents. (Date not available).
- PubMed. (Date not available). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities.
- PMC - NIH. (Date not available). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
- (Reference not available)
- Cheméo. (2026). Pyridine, 2-chloro-6-methoxy-.
- Google Patents. (Date not available). Method for producing (2,6-dichloropyridin-4-yl) methanol. JP2003055348A.
- National Toxicology Program. (Date not available). 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin).
- Zenodo. (Date not available). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Google Patents. (Date not available). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. EP0102652B1.
- SciSpace. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center.
- Jubilant Ingrevia Limited. (Date not available).
- PMC - NIH. (Date not available). Pyridine: the scaffolds with significant clinical diversity.
- Google Patents. (Date not available). 4-(imidazo[1,2-a]pyridin-3-yl)
- MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
- ResearchGate. (Date not available). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Eureka | Patsnap. (Date not available). Preparation method of 2, 6-dichloromethylpyridine hydrochloride.
- YouTube. (2020). Nucleophilic Substitution Reactions of Pyridine.
- PMC - NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- European Patent Office. (2024).
- Comptes Rendus de l'Académie des Sciences. (Date not available). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- PubMed. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent.
- Beilstein Journals. (Date not available). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Google Patents. (Date not available). Herbicidal heterocyclic-substituted pyridines. EP0690846B1.
- ResearchGate. (Date not available). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- (Reference not available)
- MDPI. (Date not available). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Pipzine Chemicals. (Date not available). 2-Chloro-6-methylpyridine China Supplier.
- Pharmaffiliates. (Date not available). 2-Chloro-6-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Sources
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- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
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- 7. echemi.com [echemi.com]
- 8. lookchem.com [lookchem.com]
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- 10. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Versatile Pyridine Derivative
2-Chloro-6-(pyridin-4-ylmethoxy)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a chlorinated pyridine core linked to a pyridinylmethoxy moiety, presents a unique combination of reactive sites. The 2-chloro substituent renders the pyridine ring susceptible to nucleophilic substitution, a cornerstone of many synthetic strategies for creating novel derivatives. The pyridinylmethoxy group, on the other hand, can influence the molecule's solubility, polarity, and potential for biological interactions.
This guide provides a comprehensive overview of the essential handling, storage, and safety protocols for this compound. As Senior Application Scientist, my objective is to equip researchers with not just a set of instructions, but a deeper understanding of the rationale behind these procedures. This knowledge is paramount for ensuring both experimental success and, most importantly, laboratory safety. The protocols outlined herein are based on established best practices for handling chlorinated pyridine derivatives and are supported by data from analogous compounds.
I. Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. While specific experimental data for this compound is not extensively published, we can infer key characteristics from structurally related compounds.
| Property | Inferred Value/Characteristic | Rationale and Expert Insights |
| Molecular Formula | C₁₁H₉ClN₂O | Based on the chemical structure. |
| Molecular Weight | 220.66 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar chlorinated and substituted pyridines are often crystalline solids.[1] |
| Solubility | Insoluble in water.[2] Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | The pyridine and pyridinyl groups offer some polarity, but the overall structure is largely nonpolar. Chlorinated pyridines generally exhibit low water solubility. |
| Stability | Stable under recommended storage conditions. | Avoid strong oxidizing agents, strong acids, and high temperatures to prevent decomposition.[2] |
| Reactivity | The 2-chloro position is susceptible to nucleophilic aromatic substitution. | This is a key reactive site for synthetic modifications. The pyridine nitrogen can also act as a base or nucleophile. |
II. Hazard Identification and Safety Precautions: A Proactive Approach
Based on the hazard profiles of analogous compounds like 2-chloropyridine and 2-chloro-6-methoxypyridine, this compound should be handled as a hazardous substance.[2][3] The primary hazards are anticipated to be:
-
Harmful if swallowed (Acute Oral Toxicity, Category 4) [2]
-
Causes skin irritation (Skin Irritation, Category 2) [2]
-
Causes serious eye irritation (Eye Irritation, Category 2) [2]
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) [2]
Engineering Controls: The First Line of Defense
The principle of ALARP (As Low As Reasonably Practicable) should guide all handling procedures.
-
Fume Hood: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE): Your Personal Safety Barrier
A comprehensive PPE strategy is mandatory.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
-
Protective Clothing: A lab coat is essential. For larger quantities or in case of a potential splash, consider a chemical-resistant apron.
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[5]
III. Storage and Stability: Preserving Compound Integrity
Proper storage is crucial for maintaining the purity and stability of this compound, as well as for ensuring laboratory safety.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.[2] A dedicated cabinet for hazardous chemicals is recommended.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[2]
-
Ignition Sources: Although not highly flammable, it is good practice to store away from sources of ignition.[7]
IV. Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
| Incident | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, follow your institution's emergency spill response procedures. |
V. Experimental Protocols: A Guide to Safe and Effective Use
The following are general protocols for common laboratory manipulations involving this compound. Always perform a thorough risk assessment before starting any new procedure.
Protocol 1: Weighing and Preparing Solutions
-
Preparation: Ensure the analytical balance is inside a fume hood or a ventilated balance enclosure.
-
Tare: Place a clean, dry weighing vessel on the balance and tare it.
-
Dispensing: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Dissolution: Add the appropriate solvent to the weighing vessel or transfer the solid to a larger flask for dissolution. Gently swirl or stir to dissolve.
Protocol 2: Nucleophilic Substitution Reaction (Illustrative Example)
This protocol illustrates a general procedure for reacting this compound with a nucleophile. Specific reaction conditions (solvent, temperature, reaction time) will need to be optimized for each specific transformation.
-
Inert Atmosphere: Set up a dry reaction flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: In the fume hood, dissolve this compound in an appropriate anhydrous solvent in the reaction flask.
-
Nucleophile Addition: Add the nucleophile to the reaction mixture. Depending on the reactivity, this may need to be done portion-wise or as a solution.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution).
-
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and purify the product using techniques such as column chromatography or recrystallization.
VI. Waste Disposal
All waste containing this compound should be treated as hazardous waste.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
VII. Conclusion: A Commitment to Safety and Scientific Integrity
The effective and safe use of this compound in research and development hinges on a thorough understanding of its properties and potential hazards. By adhering to the guidelines and protocols outlined in this document, researchers can minimize risks and create a safe laboratory environment that fosters innovation. Remember that these notes are a guide, and it is imperative to consult your institution's specific safety policies and to conduct a thorough risk assessment before commencing any experimental work.
VIII. References
-
El-Sayed, N. F., Abdel-Aziz, S. A., & El-Azab, A. S. (2013). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 18(7), 8129–8143. [Link]
-
Occupational Safety and Health Administration. (2020). 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN). Retrieved from [Link]
-
National Toxicology Program. (1996). 2-Chloropyridine. Retrieved from [Link]
-
LookChem. (n.d.). (2-CHLORO-6-METHOXY-PYRIDIN-4-YL)-METHANOL. Retrieved from [Link]
-
State of New Jersey Department of Health. (2004). HAZARDOUS SUBSTANCE FACT SHEET: 2-CHLOROPYRIDINE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. [Link]
-
Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards: 2-Chloro-6-trichloromethyl pyridine. Retrieved from [Link]
-
Das, P., & Chowdhury, D. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]
Sources
- 1. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | Occupational Safety and Health Administration [osha.gov]
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- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
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- 6. fishersci.fi [fishersci.fi]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key challenges?
The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This involves the reaction of 2,6-dichloropyridine with 4-pyridinemethanol in the presence of a suitable base and solvent.
The primary challenges in this synthesis include:
-
Controlling Selectivity: The major challenge is to achieve mono-substitution over di-substitution, where both chlorine atoms on the 2,6-dichloropyridine are replaced by the 4-pyridinemethoxy group.
-
Side Reactions: Unwanted side reactions, such as N-alkylation of the pyridine rings, can occur.
-
Reaction Kinetics: The electron-withdrawing nature of the pyridine ring deactivates the chlorine atoms towards nucleophilic substitution, potentially requiring forcing conditions which can lead to side products.
-
Product Purification: Separating the desired mono-substituted product from unreacted starting materials, the di-substituted byproduct, and other impurities can be complex.
Q2: How does the choice of base impact the reaction yield and selectivity?
The choice of base is critical in this synthesis as it modulates the nucleophilicity of the 4-pyridinemethanol and can influence the rate of side reactions.
| Base | Advantages | Disadvantages | Typical Conditions |
| Sodium Hydride (NaH) | Strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. | Highly reactive and moisture-sensitive, requiring anhydrous conditions. Can lead to decomposition if not handled properly. | Anhydrous THF or DMF, 0°C to room temperature. |
| Potassium tert-butoxide (KOtBu) | Strong, sterically hindered base that can favor the desired O-alkylation. | Can promote elimination reactions in other substrates, though less of a concern here. Can be hygroscopic. | THF or DMF, room temperature to gentle heating. |
| Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) | Inexpensive and readily available. Can be effective in phase-transfer catalysis systems. | Can introduce water, which may lead to hydrolysis of the starting material or product. Lower yields are often observed. | Biphasic system with a phase-transfer catalyst (e.g., TBAB) or in a polar aprotic solvent like DMSO. |
| Cesium Carbonate (Cs₂CO₃) | Often provides higher yields and selectivity in challenging etherifications due to the "cesium effect". | More expensive than other bases. | Acetonitrile or DMF, elevated temperatures (e.g., 80°C). |
Expert Insight: For this specific transformation, Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a common starting point due to its ability to completely deprotonate the alcohol, leading to a more reactive nucleophile. However, careful control of stoichiometry and temperature is crucial to minimize the formation of the di-substituted byproduct.
Troubleshooting Guide
Problem 1: Low Conversion of 2,6-Dichloropyridine
Symptoms: Significant amount of unreacted 2,6-dichloropyridine remains after the reaction, as observed by TLC or LC-MS.
Possible Causes & Solutions:
-
Insufficient Deprotonation of 4-Pyridinemethanol:
-
Troubleshooting: Ensure the base used is strong enough and added in a sufficient amount (typically 1.0-1.2 equivalents relative to the alcohol). If using NaH, ensure it is fresh and has not been passivated by atmospheric moisture.
-
Recommendation: Perform the deprotonation step at 0°C for 30-60 minutes before adding the 2,6-dichloropyridine to ensure complete formation of the alkoxide.
-
-
Low Reaction Temperature or Insufficient Reaction Time:
-
Troubleshooting: The C-Cl bond in 2,6-dichloropyridine is relatively unreactive. Monitor the reaction progress by TLC or LC-MS over time.
-
Recommendation: Gradually increase the reaction temperature. For instance, if the reaction is sluggish at room temperature, consider heating to 50-80°C. Extend the reaction time, monitoring every few hours.
-
-
Inappropriate Solvent:
-
Troubleshooting: The solvent must be able to dissolve the reactants and facilitate the nucleophilic substitution.
-
Recommendation: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for Williamson ether syntheses. If solubility is an issue, consider switching to a solvent with a higher boiling point and dielectric constant, such as DMF or NMP.
-
Caption: Troubleshooting workflow for low conversion.
Problem 2: Formation of Significant Amounts of the Di-substituted Byproduct
Symptoms: The reaction mixture contains a notable percentage of 2,6-bis(pyridin-4-ylmethoxy)pyridine, complicating purification and reducing the yield of the desired product.
Possible Causes & Solutions:
-
Stoichiometry of Reactants:
-
Troubleshooting: Using an excess of 4-pyridinemethanol or base will drive the reaction towards the di-substituted product.
-
Recommendation: Use 2,6-dichloropyridine as the limiting reagent. A slight excess of the alcohol (1.05-1.1 equivalents) can be used to ensure full conversion of the starting material, but this must be carefully optimized. Alternatively, using a slight excess of the 2,6-dichloropyridine can suppress the formation of the di-substituted product, but will require a more rigorous purification to remove the unreacted starting material.
-
-
Reaction Conditions are too Forcing:
-
Troubleshooting: High temperatures and long reaction times can promote the second substitution.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it once the consumption of the starting material has stalled and before significant amounts of the di-substituted product are formed.
-
Caption: Strategies to minimize di-substitution.
Problem 3: Difficulty in Purifying the Final Product
Symptoms: Column chromatography yields fractions containing a mixture of the product and starting materials or byproducts. The product is difficult to crystallize.
Possible Causes & Solutions:
-
Similar Polarity of Components:
-
Troubleshooting: The desired product, starting material, and di-substituted byproduct may have similar polarities, making separation by silica gel chromatography challenging.
-
Recommendation:
-
Optimize Chromatography: Use a shallow gradient of a solvent system like ethyl acetate/hexanes or dichloromethane/methanol. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the basic pyridine compounds on the acidic silica gel.
-
Alternative Purification: Consider other purification techniques such as preparative HPLC or crystallization. For crystallization, try a solvent/anti-solvent system like dichloromethane/hexanes or ethyl acetate/heptane.
-
-
-
Presence of Water-Soluble Impurities:
-
Troubleshooting: Impurities from the base (e.g., KOH, NaOH) or side reactions can complicate purification.
-
Recommendation: Perform an aqueous workup before chromatography. Quench the reaction with water or a saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.
-
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Pyridinemethanol
-
Sodium Hydride (60% dispersion in mineral oil)
-
2,6-Dichloropyridine
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-pyridinemethanol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of 4-pyridinemethanol) to the flask.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.1 eq) portion-wise over 15 minutes.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Dissolve 2,6-dichloropyridine (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60°C and monitor its progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to 0°C and slowly quench with saturated aqueous NH₄Cl.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield the desired product.
Caption: Experimental workflow for the synthesis.
References
- Potassium tert-butoxide: Organic Chemistry Portal. Williamson Ether Synthesis. [Link]
- Cesium Carbonate: G. G. Li, et al. (2004). The Cesium Effect: A Striking Feature in Organic Synthesis. Angewandte Chemie International Edition, 43(30), 3928-3930. [Link]
Technical Support Center: Purification of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Welcome to the technical support center for the purification of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high purity for your downstream applications.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into troubleshooting, a firm grasp of the physicochemical properties of this compound is crucial for designing a robust purification strategy.
| Property | Value / Description | Implication for Purification |
| Molecular Formula | C₁₁H₉ClN₂O | A relatively small molecule with heteroatoms (N, O, Cl) that can participate in hydrogen bonding and polar interactions. |
| Molecular Weight | 220.66 g/mol | |
| Appearance | Typically a solid at room temperature | Enables purification by crystallization. |
| Solubility | Generally soluble in chlorinated solvents (DCM, chloroform), moderately soluble in polar aprotic solvents (EtOAc, THF), and sparingly soluble in non-polar solvents (hexanes) and water. | Guides solvent selection for extraction, chromatography, and crystallization. |
| pKa (Pyridine N) | ~5.2 (estimated) | The pyridine nitrogen is basic and can be protonated in acidic conditions, significantly altering the molecule's polarity and solubility. This is a key handle for purification. |
| Chemical Stability | Stable under neutral and basic conditions. The chloro-substituent on the pyridine ring is susceptible to nucleophilic substitution, and the ether linkage can be cleaved under strong acidic conditions.[1][2] | Purification methods should avoid harsh acidic conditions to prevent hydrolysis of the ether bond. |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
FAQ 1: My crude product is an oil and won't crystallize. How can I induce crystallization?
Root Cause Analysis:
Oiling out during crystallization is a common issue and can be attributed to several factors:
-
Presence of Impurities: Unreacted starting materials or side-products can act as "crystallization inhibitors," disrupting the formation of a crystal lattice.
-
Supersaturation Issues: The solution may be too supersaturated, leading to rapid precipitation of an amorphous solid or oil rather than slow, ordered crystal growth.
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for the compound, preventing it from crashing out, or it may not be ideal for forming well-defined crystals.
Troubleshooting Protocol:
-
Purity Assessment: Before attempting crystallization, analyze your crude material by TLC or LC-MS to identify the major impurities. This will inform your purification strategy.
-
Solvent Screening:
-
Single Solvent System: Experiment with a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene, heptane). Dissolve a small amount of your oil in a minimal amount of the heated solvent and allow it to cool slowly.
-
Two-Solvent System (Anti-Solvent Crystallization): This is often the most effective method. Dissolve your oily product in a good solvent (e.g., dichloromethane or ethyl acetate) at a minimal volume. Then, slowly add a poor solvent (an "anti-solvent") in which your product is insoluble (e.g., hexanes or heptane) dropwise until you observe persistent turbidity. Allow the solution to stand undisturbed.
-
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Temperature Gradient: Slow cooling is paramount. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator (4 °C) and subsequently a freezer (-20 °C) to maximize yield.
FAQ 2: I am seeing a significant amount of starting material (2,6-dichloropyridine or 4-pyridinemethanol) in my crude product. How can I remove it?
Root Cause Analysis:
Incomplete reaction is the primary cause. This could be due to:
-
Insufficient reaction time or temperature.
-
Inefficient base or phase-transfer catalyst.
-
Stoichiometry of reactants.
Troubleshooting Workflow:
Sources
Technical Support Center: Troubleshooting Side Products in Reactions with 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine. This document provides in-depth, field-proven insights into identifying, understanding, and mitigating common side products encountered during reactions with this versatile synthetic intermediate. Our goal is to move beyond simple protocols and explain the causality behind reaction outcomes, empowering you to optimize your syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues reported by users in a question-and-answer format.
Question 1: I'm seeing a significant polar byproduct with a mass increase of 18 u (+OH, -Cl). What is it and how can I prevent it?
Answer:
This is almost certainly the hydrolysis product, 2-Hydroxy-6-(pyridin-4-ylmethoxy)pyridine , which exists in equilibrium with its tautomer, 6-(pyridin-4-ylmethoxy)pyridin-2(1H)-one .
-
Causality & Mechanism: The 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[1][2] The nitrogen atom can stabilize the negative charge in the intermediate (a Meisenheimer-like complex), making the substitution favorable.[2] If trace amounts of water are present in your reaction mixture, it can act as a nucleophile, attacking the electron-deficient carbon at the 2-position and displacing the chloride leaving group. The rate of hydrolysis of α-chloro substituted pyridones can be significant, especially as the polarity of the structure increases.[3]
-
Troubleshooting & Mitigation: Preventing hydrolysis requires the rigorous exclusion of water.
-
Solvent & Reagent Purity: Use freshly distilled, anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle was recently opened and handled under an inert atmosphere. Dry any liquid reagents over appropriate drying agents (e.g., molecular sieves).
-
Glassware Preparation: All glassware should be oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Inert Atmosphere: Assemble the reaction apparatus while hot and immediately purge with an inert gas. Maintain a positive pressure of inert gas throughout the entire experiment.
-
Reagent Handling: Solid reagents should be dried in vacuo over a desiccant like P₂O₅ before use. Handle all reagents in a glovebox or under a strong counterflow of inert gas.
-
Caption: Decision workflow for minimizing hydrolytic side products.
Question 2: My reaction with an amine nucleophile is sluggish. When I increase the temperature, I see decomposition and multiple new spots on my TLC. What is likely happening?
Answer:
Forcing reaction conditions, especially with stronger bases or higher temperatures, can lead to degradation of the starting material or the desired product. The two most probable side reactions are ether cleavage and pyridine ring degradation .
-
Causality & Mechanism:
-
Ether Cleavage: The benzylic ether linkage (-O-CH₂-Py) can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures. This would lead to the formation of 6-chloro-pyridin-2-ol and 4-(hydroxymethyl)pyridine or their further reaction products.
-
Pyridine Ring Degradation: Pyridine rings, while aromatic, are not indestructible. Strong nucleophiles at high temperatures can lead to complex decomposition pathways, including ring-opening reactions. Photodegradation of chloropyridines is also a known pathway, leading to various smaller, often toxic, intermediates, although this is less common in standard laboratory settings unless exposed to UV light.[4]
-
-
Troubleshooting & Mitigation:
-
Optimize Reaction Conditions: Instead of aggressively increasing the temperature, perform a systematic optimization of conditions. Screen different bases (e.g., organic bases like DBU, DIPEA vs. inorganic bases like K₂CO₃, Cs₂CO₃), solvents of varying polarity, and reaction concentrations.
-
Catalysis: For sluggish SNAr reactions, consider using a catalyst. While less common for activated pyridines, phase-transfer catalysts can sometimes be effective if there are solubility issues. For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), ensure your catalyst and ligand system is optimal for chloropyridine substrates.
-
Microwave Chemistry: If available, a microwave reactor can often accelerate sluggish reactions at lower bulk temperatures and shorter reaction times, which can significantly reduce the formation of degradation byproducts.
-
Question 3: I am attempting a nucleophilic substitution with a primary amine (R-NH₂) and observe a high molecular weight impurity with a mass suggesting two units of my starting material have reacted. What is this?
Answer:
You are likely observing the formation of a di-substitution product .
-
Causality & Mechanism: After your primary amine nucleophile reacts to form the desired secondary amine product, (R-NH)-6-(pyridin-4-ylmethoxy)pyridine, this product itself can still act as a nucleophile. The nitrogen atom of your newly formed secondary amine can attack another molecule of the this compound starting material. This second SNAr reaction results in a bulky tertiary amine. This is particularly common if the starting material is used in excess or if the reaction is run at high concentration for a prolonged period.
-
Troubleshooting & Mitigation:
-
Control Stoichiometry: Use a slight excess of the primary amine nucleophile (e.g., 1.1 to 1.5 equivalents) relative to the chloropyridine starting material. This ensures the chloropyridine is consumed before it has a significant chance to react with the product.
-
Slow Addition: Add the this compound slowly to a solution of the amine nucleophile. This maintains a low instantaneous concentration of the electrophile, favoring the primary reaction and minimizing the secondary reaction.
-
Lower Temperature: Running the reaction at the lowest feasible temperature will slow down both the desired reaction and the undesired secondary reaction. Since the product is often a bulkier nucleophile than the starting amine, the activation energy for the second step may be higher, making it more sensitive to temperature reduction.
-
Summary of Potential Side Products
For rapid identification, refer to the table below which summarizes the most common side products and their characteristics.
| Side Product Name | Formation Mechanism | Δ Mass vs. Start (Da) | Expected Polarity (vs. Start) |
| 6-(pyridin-4-ylmethoxy)pyridin-2(1H)-one | Hydrolysis | -17.46 | More Polar |
| 2-(Solvent)-6-(pyridin-4-ylmethoxy)pyridine | Reaction with Solvent | Varies (e.g., -4.5 for OMe) | Similar or Slightly More Polar |
| Di-substitution Product (with R-NH₂) | Over-reaction | + (Mass of Product - H) | Less Polar |
| 6-Chloro-pyridin-2-ol | Ether Cleavage | -107.12 | More Polar |
Visualizing Reaction Pathways
The following diagram illustrates the competition between the desired nucleophilic substitution and the common hydrolysis side reaction.
Caption: Competing reaction pathways for this compound.
References
- Title: Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material Source: Molecules (via NIH) URL:[Link]
- Title: Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center Source: SciSpace URL:[Link]
- Title: (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Source: YouTube URL:[Link]
- Title: Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
- Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Stack Exchange URL:[Link]
- Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis and optimization of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine. It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during this Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what is the underlying mechanism?
The most prevalent and straightforward method for synthesizing this compound is the Williamson ether synthesis .[1][2] This reaction involves the nucleophilic substitution (SN2) of a chlorine atom on the 2,6-dichloropyridine ring by the alkoxide of 4-pyridinemethanol.[1][2][3]
The mechanism proceeds in two key steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-pyridinemethanol, forming a more nucleophilic alkoxide ion.
-
Nucleophilic Attack: The resulting pyridin-4-ylmethoxide anion then acts as a nucleophile, attacking the electron-deficient carbon atom bonded to a chlorine atom on the 2,6-dichloropyridine ring. This backside attack displaces the chloride ion as a leaving group, forming the desired ether linkage.[2][3]
Q2: I am experiencing low yields in my reaction. What are the most critical parameters to optimize?
Low yields are a common issue and can often be rectified by systematically optimizing several key reaction parameters.
Core Parameters for Optimization:
| Parameter | Recommendation & Rationale |
| Base Selection | Use a strong, non-nucleophilic base to ensure complete deprotonation of 4-pyridinemethanol without competing in the substitution reaction. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices. The use of weaker bases like sodium carbonate or triethylamine may result in incomplete alkoxide formation and thus, lower yields. |
| Solvent Choice | A polar aprotic solvent is highly recommended to facilitate the SN2 mechanism.[3][4] Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are effective at solvating the cation of the base, leaving the alkoxide nucleophile more reactive.[3] Tetrahydrofuran (THF) is also a viable option.[3] |
| Temperature | The reaction temperature needs to be carefully controlled. While heating can increase the reaction rate, excessively high temperatures can lead to the formation of elimination byproducts or decomposition of starting materials and product. A typical starting point is room temperature, with gradual heating to 50-80 °C if the reaction is sluggish. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at elevated temperatures can increase the likelihood of side reactions. |
| Stoichiometry | A slight excess of the 4-pyridinemethanol (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, especially if the 2,6-dichloropyridine is the limiting reagent. |
Q3: I am observing significant amounts of unreacted 2,6-dichloropyridine. How can I improve the conversion rate?
The persistence of unreacted 2,6-dichloropyridine typically points to issues with the nucleophile generation or its reactivity.
Troubleshooting Incomplete Conversion:
-
Incomplete Deprotonation:
-
Verify Base Quality: Ensure your base (e.g., NaH) is fresh and has not been deactivated by moisture.
-
Sufficient Base: Use at least one full equivalent of the base relative to the 4-pyridinemethanol.
-
Deprotonation Time: Allow sufficient time for the deprotonation to complete before adding the 2,6-dichloropyridine. This is often indicated by the cessation of hydrogen gas evolution when using NaH.
-
-
Reaction Temperature:
-
If the reaction is being run at room temperature, consider gently heating the mixture to increase the rate of the SN2 reaction.
-
-
Solvent Purity:
-
Ensure your solvent is anhydrous. The presence of water will quench the alkoxide and the base, hindering the reaction.
-
Q4: My final product is contaminated with a significant amount of a bis-substituted byproduct. How can I minimize its formation?
The formation of 2,6-bis(pyridin-4-ylmethoxy)pyridine is a common side reaction where both chlorine atoms on the starting material are substituted.
Strategies to Enhance Mono-substitution:
-
Control Stoichiometry: Use 2,6-dichloropyridine as the limiting reagent. A slight excess of the alkoxide is acceptable, but a large excess will favor the di-substitution product.
-
Slow Addition: Add the deprotonated 4-pyridinemethanol solution dropwise to the solution of 2,6-dichloropyridine at a controlled temperature. This maintains a low concentration of the nucleophile, favoring the mono-substitution.
-
Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-substituted product, as the activation energy for the second substitution is generally higher.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical experimental workflow and a logical approach to troubleshooting common issues during the synthesis of this compound.
Caption: A flowchart of the synthesis and troubleshooting process.
Purification Protocol
Purification of this compound from the reaction mixture, which may contain unreacted starting materials and the bis-substituted byproduct, is typically achieved by flash column chromatography on silica gel.
Step-by-Step Column Chromatography:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or heptane).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Unreacted 2,6-dichloropyridine will typically elute first.
-
The desired product, this compound, will elute next.
-
The more polar bis-substituted byproduct will elute last.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
Sources
troubleshooting failed reactions involving 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Welcome to the dedicated technical support resource for 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Its unique structure, featuring two pyridine rings and a reactive chloride, presents specific challenges that can lead to failed or low-yielding reactions. This document provides in-depth, field-tested troubleshooting advice and detailed protocols to help you navigate these complexities and achieve your synthetic goals.
Part 1: General FAQs & Preliminary Troubleshooting
This section addresses overarching issues that can affect any reaction involving this compound. Proper handling and setup are foundational to success.
Q1: What are the optimal storage and handling conditions for this compound?
A: Like many functionalized pyridines, this compound should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place. While generally stable under standard laboratory conditions, it may degrade under extreme pH or high temperatures[1]. The primary concern is minimizing exposure to moisture and atmospheric oxygen, which can compromise downstream organometallic reactions. For long-term storage, refrigeration at 2-8°C is recommended.
Q2: My reaction mixture is showing multiple spots on TLC, even at the start. What could be the cause?
A: This points to an issue with the starting material's purity. 2-chloropyridines can be produced via high-temperature chlorination of pyridine, which may lead to impurities or tar formation[2]. It is also possible for related isomers or residual starting materials from its own synthesis to be present. Before beginning your reaction, always verify the purity of your this compound via LC-MS or ¹H NMR. If impurities are detected, purification by flash column chromatography or recrystallization may be necessary.
Q3: The starting material is poorly soluble in my chosen reaction solvent. What are my options?
A: Poor solubility can hinder reaction kinetics significantly. If you are facing solubility issues, consider the following:
-
Solvent Screening: Test a range of solvents. For palladium-catalyzed couplings, common choices include toluene, dioxane, THF, or mixtures like dioxane/water[3].
-
Temperature Increase: Gently warming the mixture can improve solubility. However, be mindful of the thermal stability of your reagents and catalyst[4].
-
Co-solvents: The use of a co-solvent can dramatically improve solubility. For instance, in Suzuki couplings, adding water is often required to dissolve the inorganic base, which can also help with the solubility of the starting materials[3].
Part 2: Reaction-Specific Troubleshooting Guides
This section is dedicated to the most common synthetic transformations performed with this compound and the specific challenges associated with each.
Guide 1: Troubleshooting Failed Suzuki-Miyaura Coupling Reactions
The Suzuki coupling is a primary method for forming C-C bonds with this substrate. However, the inherent properties of 2-chloropyridines make it a non-trivial transformation.
Q1: I am observing very low to no conversion in my Suzuki coupling. What is the most likely cause?
A: Low conversion is the most frequent issue and typically stems from the difficulty of the initial oxidative addition step. The Carbon-Chlorine (C-Cl) bond in 2-chloropyridines is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making this step energetically demanding[3][5].
Troubleshooting Steps:
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective. You require a more active catalyst system.
-
Recommendation: Employ a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are designed to facilitate the oxidative addition of unreactive aryl chlorides and shield the palladium center from deactivation[3].
-
-
Base Selection: The base is critical for activating the boronic acid. An ineffective or poorly soluble base will stall the catalytic cycle[3].
-
Recommendation: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices for these challenging couplings[3].
-
-
Temperature: Higher temperatures are often necessary to overcome the activation energy barrier for C-Cl bond cleavage[3].
-
Recommendation: If your reaction at 80 °C is failing, consider increasing the temperature to 100-110 °C, solvent permitting.
-
Q2: My reaction starts but then stalls, and I observe palladium black precipitation. What is happening?
A: This is a classic sign of catalyst deactivation, a major problem when working with pyridine-containing substrates[3][5][6]. Both nitrogen atoms in your substrate, this compound, can act as ligands, coordinating to the palladium center. This coordination occupies the active site, preventing the catalytic cycle from proceeding and eventually leading to catalyst decomposition into palladium black[6].
Troubleshooting Steps:
-
Ligand Choice: The most effective countermeasure is the use of a very sterically hindered ligand.
-
Ligand-to-Palladium Ratio: Ensure an adequate excess of the phosphine ligand is present. A ratio of 2:1 (Ligand:Pd) is a standard starting point, but increasing it to 4:1 can sometimes be beneficial.
Q3: My desired product is formed, but it's contaminated with significant amounts of homocoupled boronic acid and protodeboronation byproducts. How can I minimize these?
A: These side reactions compete with the desired cross-coupling and are often exacerbated by oxygen or residual water[5].
-
Protodeboronation: This occurs when the boronic acid reacts with water, replacing the boron group with a hydrogen atom. It is often promoted by harsh basic conditions and prolonged heating[3][7].
-
Recommendation: Ensure your boronic acid is of high quality. Consider using a boronate ester (e.g., a pinacol ester), which is more stable towards protodeboronation[7]. Additionally, ensure your base is not excessively strong or that reaction times are not overly extended.
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is primarily driven by the presence of oxygen in the reaction mixture[3][5].
-
Recommendation: Rigorous degassing of your solvent and reaction vessel is critical. This should be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles[5].
-
| Parameter | Standard Condition | Recommended Optimization for this compound | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ or Pd(OAc)₂ with XPhos, SPhos | Overcomes high C-Cl bond energy; facilitates oxidative addition. |
| Ligand:Pd Ratio | 2:1 | 2:1 to 4:1 | Prevents catalyst poisoning by pyridine nitrogen coordination. |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger base required to activate boronic acid effectively. |
| Solvent | Toluene, THF | Dioxane/H₂O (e.g., 5:1) | Improves solubility of inorganic bases and reagents. |
| Temperature | 80-90 °C | 100-110 °C | Provides sufficient energy for C-Cl bond activation. |
| Atmosphere | Nitrogen balloon | Rigorously degassed via sparging or Freeze-Pump-Thaw | Minimizes O₂-driven homocoupling of boronic acid. |
Guide 2: Troubleshooting Failed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is essential for creating C-N bonds, but it shares many of the same challenges as the Suzuki coupling when applied to this substrate.
Q1: My amination reaction is not proceeding. What are the key parameters to check?
A: Similar to the Suzuki reaction, the main hurdles are C-Cl bond activation and catalyst poisoning[6]. The Buchwald-Hartwig amination is a palladium-catalyzed reaction used to form carbon-nitrogen bonds from amines and aryl halides[8][9].
-
Catalyst System: The choice of ligand is paramount. The catalyst system must be robust enough to resist inhibition by the two pyridine nitrogens.
-
Recommendation: Highly hindered and electron-rich ligands are required. Second and third-generation Buchwald ligands (e.g., RuPhos, BrettPhos) or Josiphos-type ligands are excellent choices. Pre-formed catalysts like XPhos Pd G3 are also highly effective and convenient.
-
-
Base Selection: The base deprotonates the amine in the catalytic cycle. A base that is too weak will halt the reaction.
-
Recommendation: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common and effective choices.
-
-
Amine Purity: The amine coupling partner must be pure and dry. If using an amine hydrochloride salt, ensure you add an extra equivalent of base to neutralize it.
Q2: I am attempting to couple ammonia or a primary amine, but the reaction is failing. Are there special considerations?
A: Ammonia and simple primary amines are particularly challenging coupling partners because they can bind tightly to the palladium center, further exacerbating catalyst inhibition[9].
-
Ammonia Equivalents: Direct coupling of ammonia is notoriously difficult. It is often more reliable to use an ammonia equivalent.
-
Recommendation: Reagents like benzophenone imine or a protected silylamide can be coupled effectively, followed by a simple hydrolysis step to reveal the primary aniline product[9].
-
-
Specialized Ligands: If direct coupling is necessary, specialized catalyst systems are required.
Guide 3: Troubleshooting Failed Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic displacement due to the electron-withdrawing nature of the ring nitrogen.
Q1: My SNAr reaction with a nucleophile (e.g., an alcohol or amine) is slow or incomplete.
A: While the 2-position is activated, the reaction rate is highly dependent on the strength of the nucleophile and the reaction conditions. The SNAr mechanism proceeds via a high-energy, anionic Meisenheimer complex intermediate; stabilizing this intermediate is key[11][12][13].
-
Nucleophile Strength: A more potent nucleophile will react faster.
-
Recommendation: If using a neutral nucleophile like an alcohol or amine, the addition of a non-nucleophilic base (e.g., NaH for an alcohol, or a hindered amine base like DBU for a secondary amine) will generate the more reactive alkoxide or deprotonated amine in situ, accelerating the reaction.
-
-
Solvent Effects: The solvent must be able to stabilize the charged Meisenheimer intermediate.
-
Recommendation: Polar aprotic solvents such as DMSO, DMF, or NMP are ideal for SNAr reactions as they effectively solvate the charged intermediate without protonating the nucleophile.
-
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a practical rate.
-
Recommendation: If the reaction is sluggish at room temperature, heating to 80-120 °C is a standard approach.
-
Q2: I am observing side products. What could be the cause?
A: The presence of two pyridine rings and an ether linkage introduces the possibility of undesired reactions.
-
Reaction at the Second Pyridine Ring: While the 2-chloropyridine is the more electron-deficient and activated ring, a very strong nucleophile under harsh conditions could potentially react with the other pyridine ring, though this is less likely.
-
Ether Cleavage: Strong nucleophiles, particularly under acidic or very harsh basic conditions, could potentially cleave the benzylic ether bond.
-
Recommendation: Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts. If side reactions are observed, try running the reaction at a lower temperature for a longer time or using a milder base.
-
Part 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Optimization may be required based on your specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Preparation: To a flame-dried reaction vial, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4-5 mol%).
-
Inerting: Seal the vial with a septum cap, then evacuate and backfill with argon. Repeat this cycle three times.
-
Reaction: Add degassed 1,4-dioxane and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heating: Place the reaction mixture in a preheated oil bath at 100-110 °C and stir vigorously for 6-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (e.g., XPhos, 4 mol%) to a reaction vial.
-
Reaction: Add anhydrous, degassed toluene. Seal the vial and heat to 100-110 °C with vigorous stirring for 4-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Follow the quenching and extraction procedure as described in the Suzuki protocol.
-
Purification: Purify the crude product by flash column chromatography.
Part 4: Visualization of Key Concepts
Understanding the underlying principles can aid in rational troubleshooting.
Caption: Pyridine coordination leading to catalyst poisoning.
References
- BenchChem. (2025). Technical Support Center: Suzuki Coupling of 2-Chloropyridines.
- EvitaChem. (n.d.). 2-Chloro-6-(pyridin-3-YL)pyridine-4-carboxylic acid.
- Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxypyridine 98%.
- OSHA. (2020). 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN).
- Movassaghi, M., et al. (2017). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549. [Link]
- PubChem. (n.d.). 2-Chloro-6-methoxypyridine. [Link]
- Chemistry Stack Exchange. (2018).
- NIST. (n.d.). Pyridine, 2-chloro-6-methoxy-. [Link]
- Pearson+. (n.d.).
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- BenchChem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine.
- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. [Link]
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- Stevens, E. (2019).
- LookChem. (n.d.). (2-CHLORO-6-METHOXY-PYRIDIN-4-YL)-METHANOL. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?. [Link]
- Wikipedia. (n.d.).
- Google Patents. (n.d.). Method for production of 2-chloropyridine and 2,6-dichloropyridine.
- Chemistry LibreTexts. (2023).
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- PubChem. (n.d.). 2-Chloro-6-(pyridin-2-yl)pyridine. [Link]
- Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
- BenchChem. (n.d.).
- Google Patents. (n.d.). Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
- Google Patents. (n.d.). Preparation method of 2- chloro-6-trichloromethyl pyridine.
- ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. [Link]
- Patsnap. (n.d.). Preparation method of 2, 6-dichloromethylpyridine hydrochloride. [Link]
- PubChem. (n.d.). 2-Chloro-6-(chloromethyl)pyridine. [Link]
- PubChem. (n.d.). 2-Chloropyridine. [Link]
Sources
- 1. Buy 2-Chloro-6-(pyridin-3-YL)pyridine-4-carboxylic acid (EVT-13289261) [evitachem.com]
- 2. US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges encountered during the handling, storage, and experimental use of this compound. Our aim is to equip you with the scientific rationale behind its stability and potential degradation pathways, enabling you to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
The structure of this compound contains three key features that can influence its stability:
-
2-Chloropyridine ring: The chlorine atom at the 2-position of the pyridine ring is a potential site for nucleophilic substitution or reductive dehalogenation.
-
Ether linkage (-O-CH2-): Ether linkages can be susceptible to cleavage under acidic conditions or through oxidative pathways.
-
Pyridine rings: Both pyridine rings can be subject to metabolic N-oxidation or microbial ring cleavage.[1][2]
Understanding the reactivity of these groups is crucial for predicting potential degradation products and designing stable experimental conditions.
Q2: What are the likely degradation pathways for this compound under common experimental conditions?
While specific degradation studies on this compound are not extensively documented, we can infer potential pathways based on the degradation of related substituted pyridines. The primary degradation routes are likely to be hydrolysis, photodegradation, and metabolism.
Troubleshooting Guide: Common Experimental Issues
Issue 1: I am observing unexpected peaks in my analytical chromatogram (LC-MS, GC-MS) after storing my stock solution. What could be the cause?
This is a common issue that often points to the degradation of the parent compound. The appearance of new peaks suggests the formation of one or more degradation products.
Possible Causes and Solutions:
-
Hydrolysis: The ether linkage or the chloro-substituent may be undergoing hydrolysis, especially if the solvent is aqueous and has a non-neutral pH. The hydrolysis of chloro-substituted pyridones has been shown to be dependent on the position of the chlorine atom.[3]
-
Troubleshooting Steps:
-
Analyze a freshly prepared sample: This will serve as your baseline (t=0) chromatogram.
-
Check the pH of your stock solution: If possible, buffer the solution to a neutral pH.
-
Store at lower temperatures: Hydrolytic reactions are generally slower at lower temperatures. Store your stock solution at -20°C or -80°C.
-
Use aprotic solvents: If your experimental design allows, consider using a non-aqueous, aprotic solvent for long-term storage.
-
-
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of pyridine-containing compounds.[4][5] Photodegradation of 2-chloropyridine is known to produce various intermediate products.[4]
-
Troubleshooting Steps:
-
Protect from light: Store your stock solutions and experimental samples in amber vials or wrap them in aluminum foil.
-
Minimize exposure during handling: Work in a dimly lit area or use light-blocking shields when preparing and handling samples.
-
-
The following diagram illustrates a potential workflow for investigating unexpected peaks in your analytical data.
Caption: Troubleshooting workflow for unexpected analytical peaks.
Issue 2: My in vitro/in vivo assay results are inconsistent. Could degradation of the test compound be a factor?
Inconsistent biological activity can indeed be a result of compound degradation, leading to a lower effective concentration of the active molecule and the potential for interference from degradation products.
Possible Causes and Solutions:
-
Metabolic Degradation: If your assay involves cells, tissues, or whole organisms, the compound may be metabolized. Pyridine rings can be N-oxidized, and other enzymatic transformations can occur.[6] Microbial degradation of pyridine has been shown to proceed via ring cleavage to form succinic acid.[1][2]
-
Troubleshooting Steps:
-
Incorporate metabolic inhibitors: If you suspect a specific metabolic pathway (e.g., cytochrome P450-mediated oxidation), you can include known inhibitors in a control experiment to see if the inconsistency is reduced.
-
Time-course analysis: Measure the concentration of the parent compound in your assay medium over time to determine its metabolic stability.
-
Characterize metabolites: Use LC-MS/MS to identify potential metabolites in your assay samples.
-
-
-
Thermal Degradation: Although many small molecules are stable at physiological temperatures, prolonged incubation at 37°C could lead to slow degradation. The safety data sheet for the related compound 2-Chloro-6-(trichloromethyl)pyridine indicates that thermal decomposition may produce hydrogen chloride.[7]
-
Troubleshooting Steps:
-
Conduct a stability study at 37°C: Incubate the compound in your assay medium at 37°C for the duration of your experiment and analyze for degradation.
-
Minimize incubation times: If the compound is found to be thermally labile, try to reduce the incubation time of your assay if possible.
-
-
The following diagram illustrates the potential major degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Quantitative Data Summary
| Condition | Parameter | Expected Outcome | Influencing Factors |
| Aqueous Solution | Half-life (t½) | pH-dependent | pH, Temperature, Buffer components |
| UV Exposure | Degradation Rate Constant (k) | Wavelength-dependent | Light intensity, Solvent, Presence of photosensitizers |
| Metabolic Assay | Intrinsic Clearance (CLint) | System-dependent | Enzyme concentration, Cofactors |
Experimental Protocols
Protocol 1: General Solution Stability Assessment
-
Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO).
-
Dilute the stock solution into various aqueous buffers (e.g., pH 4, 7.4, 9).
-
Divide each solution into two sets: one stored at room temperature and the other at 4°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Immediately analyze the aliquots by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the parent compound.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Protocol 2: Photostability Assessment
-
Prepare a solution of the compound in a transparent vial.
-
Prepare an identical control sample in an amber vial or a vial wrapped in aluminum foil.
-
Expose both samples to a controlled light source (e.g., a photostability chamber with a defined UV and visible light output).
-
At various time points, take aliquots from both the exposed and control samples.
-
Analyze the aliquots to determine the concentration of the parent compound.
-
Compare the degradation in the exposed sample to the control to assess photostability.
References
- Časaitė, V., Vaitekūnas, J., Meškys, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]
- Campbell, N. E., & Aleem, M. I. (1965). THE EFFECT OF 2-CHLORO, 6-(TRICHLOROMETHYL) PYRIDINE ON THE CHEMOAUTOTROPHIC METABOLISM OF NITRIFYING BACTERIA. I. AMMONIA AND HYDROXYLAMINE OXIDATION BY NITROSOMONAS. Antonie Van Leeuwenhoek, 31, 124–136. [Link]
- LookChem. (n.d.). (2-CHLORO-6-METHOXY-PYRIDIN-4-YL)-METHANOL. [Link]
- Papadaki, M., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Pharmaffiliates. (n.d.). 2-Chloro-6-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]
- Ranjbaran, M., et al. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 6(1), 74-77. [Link]
- Wieszczycka, K., & Zembrzuska, J. (2015). Photodegradation of Hydrophobic Pyridineketoximes in Toluene and Heptane. Photochemistry and photobiology, 91(4), 786–796. [Link]
- Časaitė, V., Vaitekūnas, J., Meškys, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed, 32471913. [Link]
- AHH Chemical Co., Ltd. (n.d.). 2-CHLORO-6-(PIPERIDIN-4-YLOXY)-PYRIDINE. [Link]
- Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS ONE, 8(4), e62178. [Link]
- Yue, C., et al. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML.
- MDPI. (n.d.).
- National Toxicology Program. (1999). 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). [Link]
- Zhang, Y., et al. (2024). Novel insights into the co-metabolism of pyridine with different carbon substrates: Performance, metabolism pathway and microbial community.
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. [Link]
- Amerigo Scientific. (n.d.). 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine. [Link]
- Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
- MDPI. (n.d.).
Sources
- 1. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of Hydrophobic Pyridineketoximes in Toluene and Heptane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Synthesis of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Welcome to the Technical Support Center for the synthesis of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions related to this specific chemical synthesis. As Senior Application Scientists, we have compiled this resource to ensure your experiments are both successful and efficient, leading to a high-purity final product.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through a Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the alkoxide of 4-pyridinemethanol attacks 2,6-dichloropyridine to form the desired ether linkage.[1]
The reaction proceeds in two main steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of 4-pyridinemethanol, forming a more nucleophilic alkoxide.
-
Nucleophilic Attack: The resulting alkoxide attacks one of the electrophilic carbons bearing a chlorine atom on the 2,6-dichloropyridine ring, displacing the chloride ion and forming the ether bond.
Sources
Technical Support Center: Solvent Effects on 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine Reactivity
Introduction
Welcome to the Technical Support Center for 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a key intermediate, prized for its bifunctional nature: a reactive chloro-substituted pyridine core ripe for nucleophilic substitution and a pyridin-4-ylmethoxy tail for further functionalization.
The reactivity of the C2-chloro group is predominantly governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The success of this transformation—in terms of yield, reaction rate, and purity—is critically dependent on the thoughtful selection of the reaction solvent. This document provides in-depth, field-proven insights into how solvents dictate the reaction outcomes and offers practical, troubleshooting guidance in a direct question-and-answer format to address challenges encountered during experimentation.
Core Scientific Principles: Understanding the SNAr Mechanism
Q1: What is the primary reaction mechanism for this compound, and how does it work?
The principal reaction pathway is a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike SN1 or SN2 reactions on sp³-hybridized carbons, the SNAr mechanism is a two-step addition-elimination process.[1]
-
Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine (C2 position). The pyridine nitrogen acts as an electron-withdrawing group, making this position highly electrophilic and susceptible to attack.[2] This initial attack disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group.
The formation of the charged Meisenheimer complex is typically the rate-determining step. Therefore, reaction conditions, especially the solvent, that stabilize this intermediate will accelerate the overall reaction rate.[3][4]
Caption: Figure 1: The two-step addition-elimination SNAr mechanism.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound. The troubleshooting logic is presented in a question-and-answer format to directly resolve experimental challenges.
Issue 1: Low or No Conversion of Starting Material
This is the most frequent challenge and is almost always linked to reaction conditions.
Q2: What are the best solvents for achieving high conversion, and why?
Polar aprotic solvents are the gold standard for SNAr reactions.[2][5] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (ACN) are highly effective.
The Rationale (Expertise):
-
Stabilization of the Meisenheimer Complex: The SNAr mechanism proceeds through a negatively charged intermediate. Polar solvents effectively stabilize this charged species, lowering the activation energy of the rate-determining step.
-
Enhanced Nucleophilicity: Polar aprotic solvents excel at solvating cations (e.g., Na⁺, K⁺ from your nucleophile's salt) but are poor at solvating anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[6]
Q3: My reaction is sluggish even in DMF. What else could be wrong?
Assuming your reagents are pure, consider the following:
-
Weak Nucleophile: If you are using a neutral amine or a weakly basic nucleophile, the reaction may require more energy. Consider adding a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate your nucleophile in situ, making it more potent. Pyridine itself can sometimes serve as both a solvent and a base, increasing yields in certain cases.[7]
-
Temperature: SNAr reactions often require heating. A typical starting point is 60-80 °C, but temperatures can be increased to 120 °C or higher depending on the nucleophile's reactivity.
-
Moisture: While not always detrimental, excess water can protonate and deactivate strong anionic nucleophiles. Ensure you are using anhydrous solvents, especially when working with highly basic nucleophiles like alkoxides or hydrides.
Q4: Can I use polar protic solvents like ethanol, isopropanol, or water?
Using protic solvents is generally discouraged for SNAr reactions.[3][8]
The Rationale (Causality): Protic solvents possess acidic protons (e.g., the -OH group) that can form strong hydrogen bonds with the anionic nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and significantly reducing its reactivity and ability to attack the pyridine ring.[8] This effect often leads to dramatically lower reaction rates or no reaction at all. In some cases, the solvent itself can act as a nucleophile, leading to undesired solvolysis byproducts.
Solvent Property Comparison Table
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | General Recommendation for SNAr |
| DMSO | Polar Aprotic | 47 | 189 | Excellent: Superior solvating power for cations. |
| DMF | Polar Aprotic | 37 | 153 | Excellent: Widely used, effective, and easily removed. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Good: Effective, but lower boiling point limits reaction temperature. |
| THF | Polar Aprotic | 7.6 | 66 | Moderate: Less polar, may require stronger nucleophiles or catalysts. |
| Ethanol | Polar Protic | 24.5 | 78 | Poor: Reduces nucleophilicity via hydrogen bonding. Risk of solvolysis.[4] |
| Toluene | Nonpolar | 2.4 | 111 | Very Poor: Fails to stabilize the charged Meisenheimer intermediate. |
Issue 2: Formation of Impurities and Side Products
Q5: I'm observing a significant amount of a dark, tarry substance in my reaction flask. What causes this?
This is often a sign of decomposition, which can be exacerbated by the choice of solvent and temperature.
-
High Temperatures in DMF/DMSO: While heating is often necessary, prolonged heating at very high temperatures (>150 °C) can cause DMF or DMSO to decompose, especially in the presence of strong bases.
-
Unstable Nucleophiles: Some nucleophiles may not be stable at the required reaction temperatures, leading to polymerization or degradation.
-
Solution: Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate. If high temperatures are unavoidable, consider a more stable, higher-boiling polar aprotic solvent like NMP or sulfolane.
Q6: I see a byproduct that appears to be the N-oxide of my starting material or product. Is this possible?
While less common during an SNAr reaction itself, pyridine N-oxide formation is a known process.[9][10][11] The pyridine nitrogen is susceptible to oxidation. If your reaction conditions have any oxidizing contaminants (e.g., peroxides in an old ether solvent, certain metal catalysts), or if the reaction is run under an air atmosphere at high temperatures for extended periods, trace oxidation is conceivable. However, this is more commonly an impurity carried over from the synthesis of the pyridine starting materials themselves.[11]
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common experimental issues.
Caption: Figure 2: A decision tree for troubleshooting common SNAr issues.
Exemplary Experimental Protocol
This protocol describes a general procedure for the SNAr reaction of this compound with a generic secondary amine nucleophile.
Objective: To synthesize 2-(Dialkylamino)-6-(pyridin-4-ylmethoxy)pyridine.
Materials:
-
This compound (1.0 eq)
-
Dialkylamine (e.g., Morpholine, Piperidine) (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF via syringe to create a ~0.2 M solution. Add the dialkylamine (1.2 eq) to the stirring suspension.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% EtOAc in Hexanes). The reaction is complete when the starting material spot is no longer visible by TLC (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The volume of water should be approximately 5-10 times the volume of DMF used.
-
Extraction: Extract the aqueous phase three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash them twice with deionized water, followed by one wash with brine to aid in phase separation and remove residual DMF.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 80% Ethyl Acetate in Hexanes) to yield the pure product.
References
- Royal Society of Chemistry. (n.d.). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. RSC Publishing.
- ACS Publications. (2025).
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
- WordPress. (2025). SNAr Reaction in Other Common Molecular Solvents.
- Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
- University of Michigan. (n.d.). Recent trends in the chemistry of pyridine N-oxide.
- ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- YouTube. (2019).
- Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. RSC Publishing.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. arkat-usa.org [arkat-usa.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions with the challenging substrate, 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine. Our focus is on providing practical, field-proven insights to help you overcome common experimental hurdles and achieve high-yield, reproducible results.
Understanding the Substrate: The "Double Pyridyl Problem"
The substrate, this compound, presents a unique set of challenges for catalyst selection in cross-coupling reactions. Beyond the inherent lower reactivity of a chloro-heteroarene compared to its bromo or iodo counterparts, this molecule contains two pyridine nitrogen atoms.[1][2] Both of these nitrogen atoms can act as ligands, coordinating to the palladium catalyst and leading to catalyst inhibition or deactivation.[3][4] This "double pyridyl problem" necessitates the use of highly active and sterically shielded catalyst systems to achieve efficient coupling.
Caption: The dual challenges of a strong C-Cl bond and potential catalyst inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is formatted to directly address the most common issues encountered during cross-coupling reactions with this substrate.
Part 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the 2-position of the pyridine core and an aryl or vinyl boronic acid/ester.[5]
Q1: My Suzuki coupling is showing low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails with this substrate, a systematic check of your setup and reagents is crucial.
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidatively deactivate the active Pd(0) catalyst and promote unwanted side reactions like the homocoupling of your boronic acid.[1][6][7] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were thoroughly degassed.
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for chloropyridines.[2] The C-Cl bond is strong, making the oxidative addition step difficult.[1] You require a highly active catalyst system. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential as they accelerate oxidative addition and shield the palladium center from inhibition by the pyridine nitrogens.[1][8][9] Consider using a modern, air-stable precatalyst like XPhos Pd G3 for convenience and high reactivity.[10][11]
-
Base Selection & Solubility: The base is not just a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[1][12] Weak bases like Na₂CO₃ are often insufficient. Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are recommended for these challenging couplings.[1][6] Ensure the base has some solubility in the reaction medium, which can be aided by using a mixed solvent system (e.g., Dioxane/Water).[1]
Q2: I am observing significant side products. How can I minimize protodeboronation and homocoupling?
A2: These are the two most common side reactions in Suzuki couplings.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[6] It is often caused by excess water or harsh basic conditions.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is primarily caused by the presence of oxygen.[1]
-
Solution: The most effective solution is to ensure your reaction is rigorously degassed before adding the palladium catalyst and maintained under a positive pressure of inert gas throughout.[6]
-
Recommended Starting Conditions for Suzuki-Miyaura Coupling
This table provides a validated starting point for optimization.
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3[11] | Air-stable G3 precatalyst. Forms the active Pd(0) species cleanly and provides the optimal ligand. Highly active for C-Cl bond activation. |
| Catalyst Loading | 1–3 mol% | Sufficient for most couplings; may be increased to 5 mol% for very challenging partners. |
| Coupling Partner | Boronic Acid (1.2–1.5 equiv) | A slight excess helps drive the reaction to completion. Use a boronic ester if protodeboronation is an issue.[1] |
| Base | K₃PO₄ (2.0–3.0 equiv) | Strong, effective base for activating the boronic acid and facilitating transmetalation with chloropyridines.[1][10] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) | Good for solubilizing reagents and the base often improves reaction rates.[1] Anhydrous THF or Toluene can also be used.[10] |
| Temperature | 80–110 °C | Elevated temperatures are typically required to overcome the activation energy for C-Cl oxidative addition.[8] |
Part 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, coupling the 2-chloro position with a primary or secondary amine.[13][14]
Q1: My Buchwald-Hartwig amination is not working. The starting material is mostly unreacted.
A1: This is a common issue, as the oxidative addition of the C-Cl bond is often the rate-limiting step.[2]
-
Catalyst and Ligand: This reaction is highly dependent on the ligand. For chloropyridines, you must use bulky, electron-rich biarylphosphine ligands. Ligands like RuPhos, BrettPhos, or Josiphos-type ligands are specifically designed to facilitate the amination of challenging aryl chlorides.[2] Using a pre-formed palladacycle like RuPhos Pd G3 ensures the correct ligand:metal ratio and provides a highly active catalyst.[15]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[2] If your substrate is sensitive to NaOtBu, weaker bases like K₃PO₄ can be used, but this will likely require a more active catalyst system and higher temperatures.[2]
-
Temperature: Amination of chloropyridines almost always requires elevated temperatures, typically in the 80-110 °C range, to drive the oxidative addition.[2]
Q2: I am seeing hydrodehalogenation of my starting material (the -Cl is replaced by -H). How do I prevent this?
A2: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of aminated.[2] This can occur when reductive elimination of the desired product is slow.
-
Solution: Ensure you are using a ligand known to promote fast reductive elimination for C-N bond formation (e.g., RuPhos, BrettPhos). Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can also help favor the desired cross-coupling pathway over reduction.[2] Finally, ensure your solvent and reagents are scrupulously dry, as trace water can sometimes contribute to this side reaction.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Part 3: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is used to form a C-C bond between the 2-position and a terminal alkyne.[16]
Q1: What is the best catalyst system for a Sonogashira coupling with this substrate?
A1: The traditional Sonogashira reaction uses a dual catalyst system of palladium and a copper(I) co-catalyst.[16]
-
Palladium Catalyst: As with other couplings of this substrate, a catalyst system capable of activating the C-Cl bond is necessary. While traditional Pd(PPh₃)₄ can sometimes work, systems with more electron-rich and bulky ligands are often more reliable. Modern precatalysts like XPhos Pd G3 are also highly effective in Sonogashira couplings.[11]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base and often as the solvent.
Q2: Can I run a copper-free Sonogashira coupling?
A2: Yes, copper-free variants are often preferred to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification. These reactions require a highly active palladium catalyst and often a different base.
-
Catalyst: A highly active palladium catalyst, often with a bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand, is essential to promote the reaction without the copper co-catalyst.
-
Base: A stronger base, such as Cs₂CO₃ or K₃PO₄, may be required in place of the amine base.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure using a modern precatalyst and should be optimized for specific substrates.[1][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried reaction vial or flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Purging: Seal the vessel with a septum and purge with an inert gas for 5-10 minutes. This is typically done by evacuating the vessel and backfilling with the inert gas, repeated three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 1,4-Dioxane/H₂O) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: The general catalytic cycle for Suzuki-Miyaura cross-coupling reactions.[17][18]
References
- Weires, A. G., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health.
- Zheng, C., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- MDPI. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. XPhos Pd G3 95 1445085-55-1 [sigmaaldrich.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine and its Analogs in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of synthetic building blocks is a critical determinant of a program's success. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, offers a versatile platform for constructing complex molecular architectures.[1][2] Among the vast arsenal of pyridine-based reagents, 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine has emerged as a valuable intermediate, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[3][4][5] This guide provides an in-depth, objective comparison of this reagent with its closest chemical relatives, supported by mechanistic insights and representative experimental data, to empower researchers in making informed strategic decisions for their synthetic campaigns.
Introduction: The Strategic Value of this compound
This compound is a bifunctional building block. Its structure features a 2-chloropyridine core, a well-established electrophile for cross-coupling and nucleophilic substitution reactions. This is appended to a pyridyl methyl ether moiety, a common pharmacophore element that can engage in crucial hydrogen bonding interactions within biological targets. This unique combination makes it a powerful tool for introducing a key structural motif found in numerous kinase inhibitors.
The core utility of this reagent lies in the reactivity of the C2-chlorine atom. Its strategic position on the electron-deficient pyridine ring makes it susceptible to displacement, providing a reliable handle for late-stage functionalization and molecular elaboration.
Caption: Molecular structure of this compound.
Core Reactivity: A Tale of Two Pathways
The synthetic utility of this compound is primarily dictated by two reaction manifolds: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr). The choice between these pathways is determined by the nature of the incoming nucleophile and the reaction conditions employed.
Palladium-Catalyzed Cross-Coupling Reactions
Chloropyridines are competent electrophiles in a variety of palladium-catalyzed cross-coupling reactions, which are foundational for C-C and C-N bond formation. The general mechanism involves an oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with a suitable coupling partner and reductive elimination to furnish the product and regenerate the catalyst.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
The primary challenge with chloroarenes, compared to their bromo or iodo counterparts, is the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[6] This often necessitates the use of more electron-rich, sterically hindered phosphine ligands (e.g., dtbpf, SPhos, XPhos) to facilitate the formation of a sufficiently reactive Pd(0) catalyst.[7]
Caption: Generalized workflow for Palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. This makes this compound a suitable substrate for SNAr reactions with strong nucleophiles like alkoxides, thiolates, and some amines. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Comparative Analysis with Similar Reagents
The choice of reagent often involves a trade-off between reactivity, cost, and availability. Here, we compare this compound with its bromo and fluoro analogs.
| Reagent | Primary Application | Key Advantages | Key Disadvantages |
| This compound | Cross-Coupling, SNAr | Cost-effective, readily available.[6] | Slower oxidative addition in cross-coupling, requires more specialized catalysts.[6] |
| 2-Bromo-6-(pyridin-4-ylmethoxy)pyridine | Cross-Coupling | Higher reactivity in oxidative addition, broader catalyst compatibility. | Higher cost, potential for side reactions. |
| 2-Fluoro-6-(pyridin-4-ylmethoxy)pyridine | SNAr | Highly activated for SNAr, often providing cleaner reactions and higher yields.[6] | Poor substrate for cross-coupling reactions. |
The Chloro vs. Bromo Debate in Cross-Coupling
For Suzuki-Miyaura and Buchwald-Hartwig reactions, 2-bromo-pyridines are generally more reactive than their 2-chloro counterparts due to the lower C-Br bond dissociation energy. This translates to milder reaction conditions and a wider tolerance of functional groups. However, chloro-pyridines are often significantly more economical, a crucial factor in large-scale synthesis.[6] The development of advanced phosphine ligands and catalyst systems has largely bridged the reactivity gap, making this compound a highly viable and cost-effective option for many applications.
The Fluoro Advantage in SNAr
When the desired transformation is a nucleophilic substitution, a 2-fluoro-pyridine is often the superior choice. The high electronegativity of fluorine strongly activates the C2 position for nucleophilic attack, leading to faster reaction rates and often cleaner conversions with minimal side products.
Caption: Decision workflow for selecting the appropriate halogenated pyridine reagent.
Experimental Protocols
To ensure reproducibility and provide a practical framework, the following detailed protocols are provided.
Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.
Reaction: this compound + Arylboronic Acid → 2-Aryl-6-(pyridin-4-ylmethoxy)pyridine
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dtbpf), 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 5:1)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, base, and arylboronic acid.
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Flame-drying removes adsorbed water from the glassware.
-
-
Reagent Addition: Add this compound followed by the solvent mixture.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.
-
Rationale: Removing dissolved oxygen is critical for catalyst stability and longevity.
-
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the reaction of this compound with a generic nucleophile (e.g., sodium thiophenoxide).
Reaction: this compound + NaSPh → 2-(Phenylthio)-6-(pyridin-4-ylmethoxy)pyridine
Materials:
-
This compound (1.0 equiv)
-
Sodium thiophenoxide (1.1 equiv)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
Reagent Solution: In a round-bottom flask, dissolve this compound in the chosen polar aprotic solvent.
-
Rationale: Polar aprotic solvents are ideal for SNAr as they solvate the cation of the nucleophile but not the anion, increasing its nucleophilicity.
-
-
Nucleophile Addition: Add the sodium thiophenoxide portion-wise at room temperature.
-
Heating: Heat the reaction mixture (typically 60-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration or extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic extracts with water and brine to remove the solvent and salt byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by crystallization or flash column chromatography.
Conclusion and Future Perspectives
This compound stands as a robust and economically advantageous building block for the synthesis of complex pyridine-containing molecules. While it may require more tailored catalytic systems for cross-coupling compared to its bromo analog, the cost benefits and the continuous evolution of catalyst technology make it an excellent choice for process development and large-scale synthesis. For SNAr applications, while competent, it is often outperformed by the more reactive fluoro analog.
The strategic decision to employ this reagent should be guided by the specific transformation desired, cost considerations, and available catalytic technologies. As the demand for novel kinase inhibitors and other complex therapeutics grows, the utility of well-designed, functionalized pyridine building blocks like this compound will undoubtedly continue to expand.
References
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A Comparative Guide to Synthetic Alternatives for 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
This guide provides an in-depth comparison of synthetic alternatives to 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine, a key intermediate in contemporary drug discovery. The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2][3][4][5][6] The 2,6-disubstituted pyridine motif, in particular, offers a versatile platform for creating molecules with precise three-dimensional arrangements to engage with biological targets.[7] Our focus is to move beyond a singular reliance on the title compound by exploring strategic modifications that can fine-tune physicochemical properties, modulate biological activity, and overcome synthetic hurdles.
We will dissect the molecule into its core components—the 2-chloro substituent, the pyridine core, and the (pyridin-4-yl)methoxy side chain—to provide a rational basis for selecting alternatives. This analysis is grounded in established structure-activity relationships (SAR) and supported by comparative experimental data and detailed synthetic protocols.[1][7][8]
Rationale for Seeking Alternatives
While this compound is a valuable building block, the exploration of analogs is driven by several key objectives in drug development:
-
Modulation of Physicochemical Properties: Fine-tuning lipophilicity (LogP), basicity (pKa), and solubility to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Enhancement of Potency and Selectivity: Altering electronic and steric properties to improve interactions with the target protein and reduce off-target effects.
-
Metabolic Stability: Introducing blocking groups or replacing metabolically labile sites to increase the compound's half-life.
-
Intellectual Property: Creating novel chemical matter to secure patent protection.
-
Synthetic Tractability: Overcoming challenges in synthesis or improving yields in key coupling reactions.
Strategic Modifications and Comparative Analysis
We will evaluate alternatives based on systematic modifications to the parent scaffold. The following diagram illustrates the key points of diversification.
Caption: Key modification points on the this compound scaffold.
Alternative 1: Modification at the 2-Position (R1)
The 2-chloro group is primarily a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Replacing it with other halogens or pseudohalogens directly impacts reactivity and the electronic nature of the pyridine ring.
| Compound | pKa (Pyridine N) | LogP (calc.) | Relative Suzuki Coupling Reactivity | Rationale for Use |
| 2-Chloro- (Parent) | ~1.5 | 2.85 | Baseline | Good balance of reactivity and stability. |
| 2-Bromo- | ~1.4 | 3.10 | +++ | Higher reactivity in cross-coupling, useful for less reactive boronic acids. |
| 2-Fluoro- | ~1.2 | 2.55 | - | Lower reactivity, but F can serve as a metabolic blocker and H-bond acceptor. |
| 2-Cyano- | ~-0.3 | 2.10 | ++ | Strong electron-withdrawing group, significantly lowers basicity. Can be hydrolyzed to acid or reduced to amine. |
| 2-Trifluoromethyl- | ~-0.5 | 3.50 | N/A (not for coupling) | Electronically similar to cyano but highly lipophilic and metabolically stable.[9] |
Expertise & Experience: The choice of a leaving group is a critical decision in synthesis design. While 2-bromopyridines offer faster kinetics in many palladium-catalyzed reactions, their stability and cost can be a concern. Conversely, 2-chloropyridines often require more specialized catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) but are generally more cost-effective starting materials. The 2-cyano alternative is particularly interesting as it drastically reduces the basicity of the core pyridine, which can prevent unwanted coordination to metal catalysts or off-target interactions in a biological context.[9]
Alternative 2: Isomers of the Pyridyl Group (R3)
The position of the nitrogen atom in the distal pyridine ring dictates the vector of its hydrogen-bonding and metal-coordinating capabilities. This is a subtle yet powerful modification for optimizing target engagement.
| Isomer | Distal Pyridine pKa | Spatial Vector | Key Considerations |
| pyridin-4-yl (Parent) | ~5.2 | Linear, directed away from the core. | Maximizes distance of the basic center from the core. |
| pyridin-3-yl | ~4.9 | Angled vector. | Introduces a distinct angle, potentially accessing different binding pockets. |
| pyridin-2-yl | ~5.2 | Directed toward the core linker. | Prone to intramolecular H-bonding or chelation with the core nitrogen, restricting conformation. |
Trustworthiness: The conformational restriction imposed by the 2-pyridyl isomer can be a double-edged sword. While it reduces the entropic penalty of binding, it may also lock the molecule into a non-productive conformation. It is crucial to validate the binding hypothesis, for instance through computational docking studies, before committing to a synthetic route.
Comparative Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for the synthesis of the parent compound and a key alternative via Suzuki-Miyaura cross-coupling.
Synthesis of this compound
This synthesis proceeds via a standard Williamson ether synthesis, a robust and well-documented transformation.
Methodology:
-
Reagents: 2,6-Dichloropyridine (1.0 eq), 4-Pyridylcarbinol (1.1 eq), Sodium Hydride (60% in mineral oil, 1.2 eq), Anhydrous DMF.
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF. b. Cool the flask to 0 °C in an ice bath. c. Carefully add Sodium Hydride in portions. d. Add 4-Pyridylcarbinol dropwise as a solution in DMF. Stir for 30 minutes at 0 °C until hydrogen evolution ceases. e. Add 2,6-Dichloropyridine as a solution in DMF. f. Allow the reaction to warm to room temperature and stir for 12-18 hours. g. Monitor reaction progress by TLC or LC-MS. h. Upon completion, cautiously quench the reaction by adding saturated aqueous NH₄Cl solution. i. Extract the product with Ethyl Acetate (3x). j. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. k. Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Expected Yield: 65-80%.
Synthesis of 2-Aryl-6-(pyridin-4-ylmethoxy)pyridine via Suzuki Coupling
This protocol demonstrates the conversion of the 2-chloro handle into a C-C bond, a cornerstone of modern medicinal chemistry.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst/ligand system, K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).
-
Procedure: a. To a flame-dried Schlenk flask, add the 2-chloro starting material, the arylboronic acid, the palladium catalyst, and K₂CO₃. b. Evacuate the flask and backfill with an inert atmosphere (N₂ or Ar). Repeat this cycle three times. c. Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe. d. Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours. e. Monitor the consumption of the starting material by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature and dilute with Ethyl Acetate. g. Wash the organic layer with water and then with brine. h. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the residue by flash column chromatography to yield the desired product.
Trustworthiness: This protocol is self-validating. The progress can be unequivocally monitored by LC-MS, observing the disappearance of the starting material mass peak and the appearance of the product mass peak. The final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Future Outlook
The strategic selection of alternatives to this compound is a critical exercise in modern drug discovery. This guide has demonstrated that by systematically modifying the leaving group, the distal heterocycle, and the core scaffold, researchers can access a rich chemical space with diverse and tunable properties. The provided data and protocols offer a robust framework for making informed decisions. Moving beyond the chloro-substituent to bromo- or cyano-pyridines can significantly alter synthetic outcomes, while isomeric pyridyl groups provide a handle to fine-tune the directionality of crucial intermolecular interactions. By applying these principles, research and development professionals can accelerate the optimization of lead compounds and create more effective and safer therapeutics.
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Comparative Reactivity Analysis of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine Analogs: A Guide for Medicinal Chemists
Introduction
Pyridine-based molecular scaffolds are cornerstones in drug design, with a significant number of FDA-approved pharmaceuticals incorporating this heterocyclic motif.[1] Among the vast landscape of pyridine derivatives, 2-chloro-6-substituted pyridines serve as exceptionally versatile intermediates. The chloro-substituent at the 2-position, activated by the ring nitrogen, is a prime site for functionalization through various synthetic methodologies. This guide focuses on the comparative reactivity of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine and its analogs, a class of compounds holding significant potential for the development of novel therapeutics, including ligands for nicotinic acetylcholine receptors.[2][3]
This document provides an in-depth analysis of the factors governing the reactivity of these compounds in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will delve into the electronic and steric effects of substituents, present comparative data, and provide detailed, field-tested experimental protocols to empower researchers in their synthetic endeavors.
Structural Features and Predicted Reactivity
The reactivity of the this compound scaffold is primarily dictated by the electronic interplay between the pyridine ring nitrogen, the chloro leaving group, and the substituent at the 6-position.
Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which reduces the electron density at the C2 and C4 positions, making them susceptible to nucleophilic attack.[4] This activation is crucial for the facility of SNAr reactions. The alkoxy group at the 6-position, in this case, a (pyridin-4-ylmethoxy) group, introduces a more complex electronic influence. While the oxygen atom can donate electron density through resonance, its inductive effect is electron-withdrawing. The net effect of such substituents can modulate the electrophilicity of the C2 carbon.
Furthermore, modifications to the pyridyl portion of the ether moiety can fine-tune the reactivity. Electron-withdrawing groups on this distal pyridine ring will increase the inductive pull on the ether oxygen, subsequently enhancing the electrophilicity of the 2-chloro-pyridine ring and accelerating SNAr reactions. Conversely, electron-donating groups will have the opposite effect.[5][6][7]
Steric Effects: The size of the nucleophile and the nature of the substituents on the pyridine ring can introduce steric hindrance, which may affect reaction rates. While the (pyridin-4-ylmethoxy) group is relatively unencumbered, bulkier analogs could potentially slow down the approach of a nucleophile or the coordination of a palladium catalyst.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for the functionalization of electron-deficient aromatic rings like 2-chloropyridines. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity.[8][9]
The rate of SNAr reactions on this scaffold is highly dependent on:
-
Nucleophile Strength: Stronger nucleophiles, such as thiols and secondary amines, will generally react faster than weaker ones like alcohols.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier, especially for less reactive substrates or weaker nucleophiles.[10]
Data Summary for SNAr Reactions
The following table summarizes representative SNAr reactions on 2-chloropyridine analogs, highlighting the influence of the nucleophile and reaction conditions on the outcome.
| Entry | Analog | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-6-methoxypyridine | Morpholine | K₂CO₃ | DMF | 100 | 12 | 85 | General Procedure |
| 2 | 2-Chloro-3-nitropyridine | Aniline | Et₃N | Ethanol | 80 | 4 | 92 | [11] |
| 3 | 2-Chloropyrazine | Pyrrolidine | KF | Water | 100 | 17 | 88 | [12] |
| 4 | 2,4-Dichloropyridine | 4-Methoxyaniline | NaOtBu | Toluene | 100 | 2 | 95 (at C2) | [13] |
Note: The data presented is based on analogous systems and serves as a predictive guide. Actual results may vary.
Experimental Protocol: SNAr Amination
This protocol describes a general procedure for the amination of a 2-chloro-6-alkoxypyridine analog.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add this compound, potassium carbonate, and a magnetic stir bar.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMF via syringe, followed by the amine nucleophile.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[14][15] For 2-chloropyridine analogs, these reactions offer a complementary approach to SNAr, often with broader substrate scope and milder reaction conditions.
The success of these reactions is highly dependent on the choice of the palladium catalyst, ligand, and base.[16] Aryl chlorides are generally less reactive than the corresponding bromides or iodides, making the oxidative addition of the C-Cl bond to the Pd(0) complex the rate-limiting step.[16] Therefore, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[17] For 2-chloropyridine analogs, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.
Data Summary for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 90 | [18] |
| 2 | 2-Chloro-6-methoxypyridine | 4-Tolylboronic acid | XPhos Pd G2 | K₃PO₄ | Toluene | 100 | 95 | [19] |
| 3 | 3-Chloropyridine | 2-Pyridylboronate | Pd₂(dba)₃/t-Bu₃P | KF | Dioxane | 80 | 88 | [20] |
| 4 | 2-Chloro-4,6-dimethoxypyrimidine | Furan-3-boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | THF/MeOH | 60 | 92 | [21] |
Note: The data presented is based on analogous systems and serves as a predictive guide. Actual results may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[15][22] This reaction is particularly useful for the synthesis of N-aryl and N-heteroaryl amines. As with the Suzuki coupling, the choice of ligand is critical for achieving high yields, especially with less reactive chloropyridines.[16]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-chloro-6-alkoxypyridine analog.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Toluene/Water (10:1)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube, combine this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the degassed toluene and water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Conclusion
The reactivity of this compound and its analogs is a nuanced interplay of electronic and steric factors. The 2-chloro position is activated for both SNAr and palladium-catalyzed cross-coupling reactions, providing a versatile handle for molecular elaboration. For SNAr reactions, the reactivity is enhanced by strong nucleophiles and electron-withdrawing substituents on the pyridine rings. In contrast, palladium-catalyzed reactions, while often more versatile, require careful selection of the catalyst system to overcome the lower reactivity of the C-Cl bond. This guide provides a framework for understanding and predicting the reactivity of this important class of compounds, along with robust protocols to facilitate their application in drug discovery and development.
References
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- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Royal Society of Chemistry.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). National Institutes of Health.
- Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (2025, August 7). ResearchGate.
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (n.d.). ACS Publications.
- Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. (n.d.). ACS Publications.
- Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. (n.d.). ResearchGate.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (n.d.). National Institutes of Health.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (1999, January 1). Semantic Scholar.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate.
- Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. (n.d.). ACS Publications.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health.
- Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. (2000, May 15). PubMed.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate.
- Pyridyl-phenyl ether monoamine reuptake inhibitors: Impact of lipophilicity on dual SNRI pharmacology and off-target promiscuity. (n.d.). ResearchGate.
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. (n.d.). National Institutes of Health.
- Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021, February 1). Morressier.
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Royal Society of Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). National Institutes of Health.
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. (2017, March 18). ResearchGate.
- Umpolung Synthesis of Pyridyl Ethers by Bi(V)‐Mediated O‑Arylation of Pyridones. (n.d.). ResearchGate.
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health.
- Comparative yields for Suzuki‐Miyaura couplings of (A)... (n.d.). ResearchGate.
- Process for the preparation of 2-amino-alkylpyridines. (n.d.). Google Patents.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. (2025, August 7). ResearchGate.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. (n.d.). PrepChem.com.
- Synthesis method of 2-amino-4, 6-dimethylpyridine. (n.d.). Google Patents.
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A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and patient safety.[1][2] This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine, a key intermediate in the synthesis of various pharmaceutical agents. As Senior Application Scientists, our objective is to move beyond procedural checklists and delve into the scientific rationale behind method selection and validation, ensuring that the data generated is robust, reliable, and reproducible.[3][4]
This document is structured to provide a practical, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound. We will explore the nuances of method development, the intricacies of validation according to the International Council for Harmonisation (ICH) guidelines, and the interpretation of the resulting data.[5][6][7]
The Criticality of Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[7][8] For a molecule like this compound, this means ensuring that the chosen analytical method can accurately and consistently measure its purity, identity, and concentration in the presence of potential impurities and degradation products. The recently updated ICH Q2(R2) guidelines, in conjunction with ICH Q14 on analytical procedure development, emphasize a lifecycle approach to method validation, encouraging a more scientific and risk-based strategy.[5][9][10][11]
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
Reverse-phase HPLC is often the method of choice for the analysis of moderately polar, non-volatile compounds like this compound due to its high resolution, sensitivity, and adaptability.
Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and separation for pyridine derivatives. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | The gradient elution allows for the separation of the main analyte from potential impurities with varying polarities. Formic acid improves peak shape and ionization efficiency for mass spectrometry detection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing the effects of ambient temperature fluctuations. |
| Detection | UV at 254 nm | Pyridine-containing compounds typically exhibit strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A common injection volume that balances sensitivity with the risk of column overload. |
Experimental Workflow for HPLC Method Validation
Caption: A streamlined workflow for the validation of an HPLC method.
Step-by-Step HPLC Validation Protocol
-
Specificity: To demonstrate specificity, a solution of this compound is spiked with potential impurities and degradation products. The chromatogram should show complete separation of the main peak from all other components, proving the method's ability to assess the analyte unequivocally in the presence of other substances.[3][12]
-
Linearity: A series of solutions of this compound are prepared at different concentrations, typically ranging from 50% to 150% of the expected working concentration. The peak area response is plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1, indicating a linear relationship.[4]
-
Accuracy: The accuracy of the method is determined by analyzing samples with known concentrations of this compound. This can be done by spiking a placebo matrix with the analyte at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.[10][13]
-
Precision: Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-assay precision): Multiple injections of the same sample are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas is calculated.
-
Intermediate Precision: The analysis is repeated on different days, by different analysts, and/or on different instruments within the same laboratory. This assesses the effect of random events on the precision of the analytical procedure.[12]
-
Reproducibility: This is typically assessed between different laboratories and is not always a requirement for routine method validation.
-
-
Robustness: The robustness of the method is evaluated by making small, deliberate changes to the method parameters, such as the mobile phase composition, flow rate, and column temperature. The results should remain unaffected by these minor variations, demonstrating the method's reliability during routine use.[1][13]
Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds
While this compound is not highly volatile, GC can be a suitable alternative, particularly for assessing volatile impurities.
Proposed GC Method Parameters
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of compounds. |
| Carrier Gas | Helium | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature gradient to separate compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) | A sensitive and universal detector for organic compounds. |
| Injection Volume | 1 µL | A standard injection volume for GC analysis. |
Experimental Workflow for GC Method Validation
Caption: A top-down view of the GC method validation process.
Step-by-Step GC Validation Protocol
The validation protocol for the GC method largely mirrors that of the HPLC method, with the same core validation parameters being assessed: specificity, linearity, accuracy, precision, and robustness. The experimental execution would be adapted for the GC instrumentation and sample introduction techniques.
Comparison of HPLC and GC Methods
| Feature | HPLC | GC |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Best for volatile and thermally stable compounds. |
| Sensitivity | High, especially with detectors like mass spectrometry. | Very high, particularly for volatile analytes. |
| Resolution | Excellent for complex mixtures. | High, especially with capillary columns. |
| Sample Preparation | Often requires sample dissolution and filtration. | May require derivatization for non-volatile compounds. |
| Instrumentation Cost | Generally higher than GC. | More affordable for basic setups. |
For this compound, the HPLC method is generally preferred for its direct applicability without the need for derivatization and its versatility in handling a wider range of potential impurities. However, a validated GC method can be a valuable tool for specifically targeting and quantifying volatile process-related impurities.
Conclusion
The validation of analytical methods for pharmaceutical intermediates like this compound is a multi-faceted process that demands a deep understanding of both the analytical techniques and the regulatory landscape. Both HPLC and GC offer robust and reliable means of analysis, and the choice between them should be guided by the specific analytical challenge at hand. By adhering to the principles outlined in the ICH guidelines and employing a scientifically sound, risk-based approach to validation, researchers and drug development professionals can ensure the generation of high-quality, defensible analytical data.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development.
- GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- European Medicines Agency. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
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A Comparative Guide to Pyridine Derivatives as Kinase Inhibitors in Oncology
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: Initial literature exploration for the biological activity of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine derivatives did not yield specific public-domain data. Consequently, this guide has been broadened to encompass the well-documented and structurally related class of pyridine derivatives that demonstrate significant activity as kinase inhibitors in cancer therapy. This guide will focus on a comparative analysis of these derivatives targeting key oncogenic kinases: VEGFR-2, c-Met, and Tie-2.
Introduction: The Prominence of Pyridine Scaffolds in Kinase Inhibition
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability make it an ideal framework for designing targeted therapies.[1] In oncology, pyridine derivatives have emerged as a significant class of kinase inhibitors, molecules that block the action of protein kinases, enzymes that are often hyperactivated in cancer cells, leading to uncontrolled growth and proliferation.[2] This guide provides a comparative overview of the biological activity of pyridine derivatives as inhibitors of three critical receptor tyrosine kinases implicated in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-Met), and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie-2).
Understanding the Targets: Key Kinases in Tumor Angiogenesis and Metastasis
Successful cancer therapy often relies on targeting pathways essential for tumor growth and survival. Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with necessary nutrients and oxygen. Several receptor tyrosine kinases are pivotal in this process.
VEGFR-2 is a primary mediator of angiogenesis, stimulated by vascular endothelial growth factor (VEGF).[3] Its inhibition can starve tumors by preventing the formation of a blood supply. c-Met , the receptor for hepatocyte growth factor (HGF), plays a crucial role in tumor cell proliferation, invasion, and metastasis.[4] Dysregulation of the c-Met pathway is implicated in a wide variety of cancers.[4] Tie-2 , the receptor for angiopoietins, is essential for vascular maturation and stability.[5] Inhibition of Tie-2 can disrupt the integrity of tumor vasculature.[2]
Comparative Analysis of Pyridine Derivatives as Kinase Inhibitors
The following sections compare the biological activity of various pyridine-based kinase inhibitors against VEGFR-2, c-Met, and Tie-2, with data benchmarked against established drugs.
Pyridine Derivatives as VEGFR-2 Inhibitors
A number of pyridine derivatives have been developed as potent inhibitors of VEGFR-2. Their efficacy is often compared to Sorafenib , a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.
| Compound Class/Example | Target Kinase(s) | IC50 (µM) | Cell Line(s) | Reference |
| Pyridine-derived cyanoacetohydrazones | VEGFR-2 | 0.12 - 0.13 | - | [6] |
| 4.25 - 6.37 | HepG2 (Liver) | [6] | ||
| 6.08 - 12.83 | MCF-7 (Breast) | [6] | ||
| ((Pyridin-4-yl)ethyl)pyridine derivatives | VEGFR-1, VEGFR-2 | <0.1 | - | [7] |
| Sorafenib (Comparator) | VEGFR-2, PDGFR, Raf | 0.10 | - | [6] |
| 9.18 | HepG2 (Liver) | [6] | ||
| 5.47 | MCF-7 (Breast) | [6] |
The data indicates that pyridine-derived cyanoacetohydrazones and ((pyridin-4-yl)ethyl)pyridine derivatives exhibit potent, sub-micromolar inhibition of VEGFR-2, comparable to Sorafenib.[6][7] Notably, some of these pyridine derivatives show potent anti-proliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines.[6]
Pyridine Derivatives as c-Met Inhibitors
The c-Met receptor is another key target for pyridine-based inhibitors. Cabozantinib , a potent inhibitor of both c-Met and VEGFR-2, serves as a relevant comparator.
| Compound Class/Example | Target Kinase(s) | IC50 (µM) | Cell Line(s) | Reference |
| Pyridine-based benzamides | c-Met | 0.02 - 0.08 | - | [8] |
| 0.9 | HeLa (Cervical) | [8] | ||
| Pyrazolo[3,4-b]pyridine derivatives | c-Met | 0.004 - 0.008 | - | [4] |
| 3.42 - 3.56 | HepG2 (Liver) | [4] | ||
| Cabozantinib (Comparator) | c-Met, VEGFR-2, RET, KIT, AXL, TIE2 | 0.0013 | c-Met | [9] |
| 6.6 | HeLa (Cervical) | [8] |
Pyridine-based benzamides and pyrazolo[3,4-b]pyridine derivatives demonstrate impressive nanomolar to sub-micromolar inhibition of c-Met kinase activity.[4][8] Their cellular activity against cervical (HeLa) and liver (HepG2) cancer cell lines is also noteworthy, with some compounds exhibiting greater potency than the comparator, Cabozantinib, in certain cell lines.[8]
Pyridine Derivatives as Tie-2 Inhibitors
While less explored than VEGFR-2 and c-Met, Tie-2 is a promising target for anti-angiogenic therapy, and several pyridine-containing molecules have shown inhibitory activity.
| Compound Class/Example | Target Kinase(s) | IC50 (µM) | In Vivo Model | Reference |
| Pyridinylimidazole derivatives | Tie-2 | ~1 | - | [10] |
| Tie2 kinase inhibitor 1 | Tie-2 | 0.25 | MOPC-315 plasmacytoma xenograft | [11] |
| MGCD-265 (Comparator) | c-Met, VEGFR1/2/3, Ron, Tie-2 | - | - | [5] |
Pyridinylimidazole derivatives and other small molecule pyridine-based compounds have been identified as Tie-2 inhibitors with micromolar to sub-micromolar potency.[10][11] Some of these compounds have demonstrated efficacy in in vivo models of angiogenesis and tumor growth.[11]
Experimental Protocols: A Guide to Key Biological Assays
The evaluation of novel kinase inhibitors requires a robust set of in vitro and cell-based assays. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a high-throughput method to determine the affinity of a compound for a specific kinase.
Methodology:
-
Reagent Preparation: Prepare a 1X kinase buffer solution. Dilute the kinase enzyme and the fluorescently labeled ATP-competitive tracer to the desired concentrations in the kinase buffer. Prepare serial dilutions of the test compounds.
-
Assay Plate Preparation: Add the serially diluted test compounds to the wells of a 384-well plate. Include controls for 0% and 100% inhibition.
-
Reaction Initiation: Add the kinase/tracer mixture to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate using a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) value.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for the specific this compound scaffold is not available, general trends can be observed from related pyridine kinase inhibitors. The nature and position of substituents on the pyridine ring, as well as the linker connecting it to other aromatic systems, are critical for kinase binding affinity and selectivity. For instance, in some series of VEGFR-2 inhibitors, the presence of a cyano group and specific substitutions on an adjacent phenyl ring were found to be crucial for potent activity.[6]
Conclusion and Future Directions
Pyridine derivatives represent a highly versatile and potent class of kinase inhibitors with significant potential in cancer therapy. While the biological activity of this compound derivatives remains to be publicly disclosed, the extensive research on structurally similar compounds targeting key oncogenic kinases like VEGFR-2, c-Met, and Tie-2 provides a strong rationale for their further investigation. Future studies should focus on the synthesis and comprehensive biological evaluation of a focused library of these specific derivatives to elucidate their potential as novel anticancer agents. The comparative data and experimental protocols presented in this guide offer a solid foundation for researchers to embark on such endeavors.
References
- Inhibitors of VEGF receptors-1 and -2 based on the 2-((pyridin-4-yl)ethyl)
- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candid
- Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking.
- A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo.
- Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups.
- Tie2 kinase inhibitor 2.
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A Comparative Cost-Benefit Analysis for the Synthesis of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is a critical factor in the timeline and cost of a project. 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides an in-depth cost-benefit analysis of two common and effective methods for its preparation: the Williamson ether synthesis and the Mitsunobu reaction. By examining not only the financial costs of reagents but also factors like reaction efficiency, safety, and scalability, this document aims to empower scientists to make informed decisions for their specific research and development needs.
At a Glance: Comparing Two Synthetic Titans
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reagent Cost | Lower | Higher |
| Reagent Handling & Safety | Requires handling of highly reactive and flammable sodium hydride. | Involves potentially explosive azodicarboxylates (DIAD is a safer alternative to DEAD). |
| Reaction Conditions | Elevated temperatures may be required. | Generally mild, often at room temperature. |
| Stereochemistry | Not applicable for this achiral transformation. | Proceeds with inversion of configuration at the alcohol carbon (not relevant for this specific synthesis). |
| Byproducts | Inorganic salts, easily removed by aqueous workup. | Triphenylphosphine oxide and a hydrazine derivative, which can complicate purification. |
| Typical Yield | Good to excellent (60-90%). | Generally high (70-95%). |
| Scalability | Well-established for large-scale industrial synthesis. | Can be challenging to scale up due to cost and safety concerns with reagents. |
The Synthetic Pathways: A Visual Overview
To better understand the two synthetic strategies, let's visualize the reaction workflows.
Williamson Ether Synthesis Workflow
Caption: Williamson ether synthesis workflow for this compound.
Mitsunobu Reaction Workflow
Caption: Mitsunobu reaction workflow for this compound.
Deep Dive into the Methodologies
Method 1: The Classic Williamson Ether Synthesis
The Williamson ether synthesis is a long-established and reliable method for forming ethers.[1] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide. In this specific synthesis, the alkoxide of 4-pyridinemethanol attacks the electron-deficient C2 position of 2,6-dichloropyridine in a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 4-pyridinemethanol (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium 4-pyridylmethoxide solution, a solution of 2,6-dichloropyridine (1.05 equivalents) in anhydrous dimethylformamide (DMF) is added. The reaction mixture is then heated to 80-100 °C and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the alcohol of 4-pyridinemethanol to form the corresponding alkoxide, which is a much more potent nucleophile.[2][3]
-
Anhydrous Conditions: Sodium hydride reacts violently with water, so anhydrous solvents and an inert atmosphere are crucial for safety and to prevent the quenching of the base.[4]
-
DMF as Solvent: A polar aprotic solvent like DMF is used for the SNAr step to solvate the cationic counter-ion (Na+) and increase the nucleophilicity of the alkoxide. It also allows for higher reaction temperatures, which are often necessary for SNAr reactions on electron-deficient aromatic rings.
-
Excess 2,6-Dichloropyridine: A slight excess of the electrophile can help drive the reaction to completion.
Method 2: The Mild and Efficient Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for the formation of ethers under mild conditions.[5] It involves the reaction of an alcohol with a pronucleophile (in this case, 2-chloro-6-hydroxypyridine) in the presence of a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[6]
Experimental Protocol: Mitsunobu Reaction
-
Reactant Mixture: To a stirred solution of 2-chloro-6-hydroxypyridine (1.0 equivalent), 4-pyridinemethanol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, is added diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the reaction progress by TLC.
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude residue is directly purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate. The separation of the desired product from the byproducts, triphenylphosphine oxide and the DIAD-hydrazine derivative, can sometimes be challenging.
Causality Behind Experimental Choices:
-
DIAD and Triphenylphosphine: These reagents form a key intermediate, an alkoxyphosphonium salt, which activates the hydroxyl group of 4-pyridinemethanol, turning it into a good leaving group.[5]
-
Mild Conditions: The reaction is typically performed at or below room temperature, making it suitable for substrates with sensitive functional groups.
-
DIAD over DEAD: While DEAD is historically common, it is known to be thermally unstable and potentially explosive.[7] DIAD is a safer and more stable alternative, making it the preferred choice for laboratory synthesis.
-
Purification Challenges: The primary drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate byproduct, which can co-elute with the desired product during chromatography, potentially lowering the isolated yield.
Cost-Benefit Analysis: The Bottom Line
To provide a practical comparison, let's analyze the cost to synthesize 10 grams of this compound (Molecular Weight: 222.65 g/mol ) via both routes, assuming a hypothetical laboratory-scale synthesis. Prices are based on bulk catalog listings from major chemical suppliers and are subject to change.
Cost Breakdown
| Reagent | Molecular Weight ( g/mol ) | Equivalents (Williamson) | Amount (g) | Cost/g ($) | Total Cost ($) | Equivalents (Mitsunobu) | Amount (g) | Cost/g ($) | Total Cost ($) |
| 2,6-Dichloropyridine | 147.99 | 1.05 | 6.95 | 0.60 | 4.17 | - | - | - | - |
| 2-Chloro-6-hydroxypyridine | 129.55 | - | - | - | - | 1.0 | 5.82 | 1.50 | 8.73 |
| 4-Pyridinemethanol | 109.13 | 1.0 | 4.90 | 1.25 | 6.13 | 1.1 | 5.39 | 1.25 | 6.74 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 1.1 | 1.98 (as NaH) | 0.30 | 0.59 | - | - | - | - |
| Triphenylphosphine | 262.29 | - | - | - | - | 1.2 | 14.13 | 0.23 | 3.25 |
| DIAD | 202.21 | - | - | - | - | 1.2 | 10.89 | 0.49 | 5.34 |
| Total Reagent Cost | $10.89 | $24.06 |
Note: Prices are estimates for illustrative purposes. Bulk purchasing can significantly reduce costs. Solvent costs are not included but are expected to be comparable for both methods at this scale.
Analysis and Recommendations
Williamson Ether Synthesis:
-
Benefits: The primary advantage of the Williamson ether synthesis is its significantly lower reagent cost.[8][9][10][11][12][13][14] The starting materials are relatively inexpensive, and the use of sodium hydride is economical.[2][3][4][15] The workup is straightforward, involving the removal of inorganic salts by aqueous extraction. This method is also highly scalable and is a workhorse in industrial chemical production.
-
Drawbacks: The main drawback is the hazardous nature of sodium hydride. It is a highly flammable solid that reacts violently with water and requires careful handling under an inert atmosphere.[4] The reaction may also require elevated temperatures, which can be energy-intensive on a larger scale.
Mitsunobu Reaction:
-
Benefits: The Mitsunobu reaction is prized for its mild reaction conditions, often proceeding at room temperature, which is advantageous for complex molecules with sensitive functional groups.[5] It generally provides high yields.
-
Drawbacks: The reagent costs for the Mitsunobu reaction are substantially higher, with triphenylphosphine and DIAD being the main contributors to the expense.[16][17][18][19][20][21] The purification can be more challenging due to the presence of triphenylphosphine oxide and the hydrazine byproduct, which may require more extensive chromatography, leading to increased solvent consumption and potential loss of product. The scalability of the Mitsunobu reaction can be a concern due to the cost and safety considerations of the reagents, especially the azodicarboxylates.
Senior Application Scientist's Recommendation:
For small-scale laboratory synthesis and discovery chemistry , where substrate scope and mild conditions are paramount, the Mitsunobu reaction is an excellent choice, provided the budget allows for the more expensive reagents. Its reliability and high yields can expedite the synthesis of diverse analogs for structure-activity relationship (SAR) studies.
For process development, scale-up, and large-scale manufacturing , the Williamson ether synthesis is the clear winner. Its economic advantages, coupled with its well-established industrial track record, make it the more practical and cost-effective option. The safety concerns associated with sodium hydride are well-understood and can be managed with appropriate engineering controls and standard operating procedures in a process chemistry setting.
Ultimately, the choice of synthetic route will depend on the specific priorities of the project. A thorough evaluation of the available resources, budget, timeline, and scale of the synthesis will guide the discerning scientist to the most appropriate and efficient method for preparing this compound.
References
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- ExportersIndia.com. DIISOPROPYL AZODICARBOXYLATE (DIAD)
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A Comparative Spectroscopic Guide to the Characterization of 2-Substituted-6-Chloropyridines
In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. The subtle substitution on a core scaffold can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of the spectroscopic data for two structurally related 2-substituted-6-chloropyridines: 2-Chloro-6-methoxypyridine and 2-Chloro-6-(trichloromethyl)pyridine .
The absence of readily available, consolidated spectroscopic data for the initially intended subject, 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine, necessitates this pivot to a comparative study of well-characterized analogues. This approach serves as a practical illustration of how spectroscopic techniques can be employed to differentiate between molecules with subtle yet significant structural variations. By understanding the influence of the electron-donating methoxy group versus the electron-withdrawing trichloromethyl group on the spectroscopic signatures of the 2-chloro-6-methoxypyridine core, researchers can gain valuable insights applicable to the characterization of a wide range of substituted pyridine derivatives.
The Imperative of Multi-technique Spectroscopic Analysis
A single spectroscopic technique rarely provides sufficient information for the complete and unambiguous characterization of a molecule. A multi-pronged approach, employing a suite of complementary techniques, is the gold standard in chemical analysis. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the characterization of our two model compounds.
The rationale behind this multi-technique approach lies in the distinct yet complementary information each method provides. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry provides the molecular weight and information about the elemental composition and fragmentation patterns. IR spectroscopy identifies the functional groups present in the molecule. Finally, UV-Vis spectroscopy gives insights into the electronic transitions within the molecule, which are influenced by conjugation and substituent effects.
General Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small organic molecule.
Caption: General workflow for spectroscopic characterization.
Compound 1: 2-Chloro-6-methoxypyridine
Structure:
Molecular Formula: C₆H₆ClNO
Molecular Weight: 143.57 g/mol
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: The ¹H NMR spectrum of 2-Chloro-6-methoxypyridine is typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Data Interpretation: The ¹H NMR spectrum of 2-Chloro-6-methoxypyridine is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and a singlet in the aliphatic region for the methoxy group protons. The splitting pattern of the aromatic protons provides information about their relative positions.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.50 | t | 1H | H4 |
| ~6.89 | d | 1H | H3 or H5 |
| ~6.65 | d | 1H | H3 or H5 |
| ~3.93 | s | 3H | -OCH₃ |
Note: The assignments for H3 and H5 are interchangeable without further 2D NMR experiments.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically recorded on the same spectrometer as the ¹H NMR, using CDCl₃ as the solvent.
Data Interpretation: The ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents.
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C6 |
| ~150 | C2 |
| ~140 | C4 |
| ~115 | C3 or C5 |
| ~110 | C3 or C5 |
| ~53 | -OCH₃ |
Note: The assignments for C3 and C5 are interchangeable without further experiments.
Mass Spectrometry (MS)
Experimental Protocol: Mass spectra are typically acquired using an electron ionization (EI) source.
Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Fragmentation patterns can provide further structural information.
| m/z | Relative Intensity | Assignment |
| 143 | ~75% | [M]⁺ (with ³⁵Cl) |
| 145 | ~25% | [M+2]⁺ (with ³⁷Cl) |
| 112 | Major | [M - OCH₃]⁺ |
| 78 | Major | [M - Cl - CH₃]⁺ |
Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a neat liquid film or in a suitable solvent.[1]
Data Interpretation: The IR spectrum will show characteristic absorption bands for the C-Cl, C-O, and aromatic C-H and C=C/C=N bonds.
| Wavenumber (cm⁻¹) | Assignment |
| ~3070 | Aromatic C-H stretch |
| ~2950 | -CH₃ stretch |
| ~1600, 1570, 1460 | Aromatic ring C=C and C=N stretching |
| ~1290 | Asymmetric C-O-C stretch |
| ~1030 | Symmetric C-O-C stretch |
| ~780 | C-Cl stretch |
UV-Visible (UV-Vis) Spectroscopy
Experimental Protocol: The UV-Vis spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable UV-transparent solvent like ethanol or cyclohexane.[2]
Data Interpretation: The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring.
| λmax (nm) | Solvent | Assignment |
| ~280 | Ethanol | π → π |
| ~220 | Ethanol | π → π |
Compound 2: 2-Chloro-6-(trichloromethyl)pyridine
Structure:
Molecular Formula: C₆H₃Cl₄N
Molecular Weight: 230.91 g/mol
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: Similar to Compound 1, the ¹H NMR spectrum is recorded in CDCl₃ with TMS as the internal standard.[3]
Data Interpretation: The ¹H NMR spectrum of this compound is simpler in the aromatic region compared to Compound 1, as the trichloromethyl group has no protons. It will show three signals for the three aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.54 | d | 1H | H3 or H5 |
| ~7.8-7.9 | m | 2H | H4 and H3/H5 |
Note: Precise assignments require further analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is recorded in CDCl₃.
Data Interpretation: The spectrum will display six signals. The carbon of the trichloromethyl group will be significantly downfield due to the strong deshielding effect of the three chlorine atoms.
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C2 |
| ~148 | C6 |
| ~139 | C4 |
| ~128 | C3 or C5 |
| ~122 | C3 or C5 |
| ~95 | -CCl₃ |
Mass Spectrometry (MS)
Experimental Protocol: Mass spectra are acquired using an electron ionization (EI) source.[3]
Data Interpretation: The mass spectrum will exhibit a complex isotopic pattern for the molecular ion due to the presence of four chlorine atoms. The fragmentation will likely involve the loss of chlorine atoms or the entire trichloromethyl group.
| m/z | Relative Intensity | Assignment |
| 229, 231, 233, 235 | Isotopic Cluster | [M]⁺ |
| 194, 196, 198 | Isotopic Cluster | [M - Cl]⁺ |
| 112 | Major | [M - CCl₃]⁺ |
Infrared (IR) Spectroscopy
Experimental Protocol: The FTIR spectrum is recorded from a KBr pellet or a suitable mull.[3]
Data Interpretation: The IR spectrum will be characterized by strong absorptions corresponding to the C-Cl bonds and the aromatic ring vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| ~3087 | Aromatic C-H stretch |
| ~1568, 1517, 1435 | Aromatic ring C=C and C=N stretching |
| ~806, 776, 675 | C-Cl stretch (from -CCl₃ and ring) |
UV-Visible (UV-Vis) Spectroscopy
Experimental Protocol: The UV-Vis spectrum is recorded in a suitable solvent.
Data Interpretation: The electronic transitions will be influenced by the strong electron-withdrawing nature of the trichloromethyl group, which is expected to cause a shift in the absorption maxima compared to Compound 1.
| λmax (nm) | Solvent | Assignment |
| ~275 | Not specified | π → π |
| ~230 | Not specified | π → π |
Note: This is a predicted spectrum based on general principles, as specific experimental data was not found.
Comparative Analysis
The spectroscopic data presented above clearly illustrates how the change of a substituent from a methoxy group to a trichloromethyl group at the 6-position of a 2-chloropyridine ring leads to distinct and predictable changes in the spectroscopic signatures.
Caption: Key spectroscopic differences between the two compounds.
¹H NMR: The most straightforward differentiation is the presence of a singlet at ~3.93 ppm for the methoxy protons in 2-Chloro-6-methoxypyridine , which is absent in the spectrum of 2-Chloro-6-(trichloromethyl)pyridine .
¹³C NMR: The chemical shift of the carbon attached to the substituent at the 6-position is significantly different. The carbon of the methoxy group in 2-Chloro-6-methoxypyridine resonates at a much higher field (~53 ppm) compared to the highly deshielded carbon of the trichloromethyl group in 2-Chloro-6-(trichloromethyl)pyridine (~95 ppm).
Mass Spectrometry: The molecular weights are substantially different (143.57 vs. 230.91 g/mol ), leading to easily distinguishable molecular ion peaks. Furthermore, the isotopic cluster pattern for the molecular ion of 2-Chloro-6-(trichloromethyl)pyridine is more complex due to the presence of four chlorine atoms compared to the single chlorine in 2-Chloro-6-methoxypyridine .
IR Spectroscopy: The presence of characteristic C-O stretching vibrations in the spectrum of 2-Chloro-6-methoxypyridine and the strong C-Cl stretching vibrations in the spectrum of 2-Chloro-6-(trichloromethyl)pyridine provide a clear distinction.
Conclusion
This comparative guide demonstrates the power of a multi-technique spectroscopic approach in the structural elucidation and differentiation of closely related organic molecules. By systematically analyzing the ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy data, we can confidently distinguish between 2-Chloro-6-methoxypyridine and 2-Chloro-6-(trichloromethyl)pyridine. The principles and workflows outlined herein serve as a valuable resource for researchers in drug development and chemical sciences, providing a framework for the robust characterization of novel compounds.
References
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A Comparative Guide to Purity Confirmation of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine: The Role of Elemental Analysis
In the landscape of pharmaceutical and chemical research, the unambiguous confirmation of a compound's purity and identity is not merely a procedural step but the bedrock of reliable, reproducible science. For novel heterocyclic compounds like 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine, an intermediate with significant potential in drug discovery, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for purity confirmation, with a primary focus on the foundational technique of elemental analysis, contextualized against modern chromatographic and spectroscopic alternatives.
The Foundational Pillar: Elemental Analysis (EA)
Elemental analysis, specifically CHN analysis, remains a cornerstone technique for determining the purity of a well-characterized organic compound.[1][2] Its power lies in its ability to provide a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen, which can be directly compared against the theoretical values calculated from the compound's molecular formula. This offers a direct, absolute measure of purity, assuming the absence of impurities with a similar elemental composition.
Theoretical Composition of this compound
The first step in any elemental analysis is the calculation of the theoretical elemental percentages from the molecular formula.
-
Molecular Formula: C₁₁H₉ClN₂O
-
Molecular Weight: 220.66 g/mol
Based on these values, the theoretical elemental composition is calculated as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 59.88% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.11% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.69% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.07% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.25% |
Note: Oxygen is typically determined by difference in modern analyzers or through a separate pyrolysis step.[3][4]
The Causality of Combustion: The Pregl-Dumas Method
Modern elemental analyzers operate on the principle of high-temperature combustion, a method refined from the classic Pregl-Dumas technique.[2] A precisely weighed sample is combusted in an oxygen-rich atmosphere at temperatures exceeding 900°C. This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
Caption: Workflow for CHN Elemental Analysis.
Experimental Protocol for CHN Analysis
This protocol is designed to be self-validating through the use of certified standards.
-
Instrument Preparation: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the trustworthiness of the results.
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and homogenous. If necessary, dry under vacuum and finely grind the sample.[5] Moisture can artificially inflate hydrogen and oxygen percentages.
-
Using a high-precision microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule. The accuracy of this weight is paramount as all final calculations depend on it.[5]
-
-
Analysis:
-
Crimp the capsule to enclose the sample and place it into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will drop the sample into the combustion furnace.
-
The resulting gases (CO₂, H₂O, N₂) are passed through a reduction tube (to convert nitrogen oxides to N₂) and scrubbers to remove interfering substances like halogens (in this case, chlorine).
-
The purified gas mixture is then separated using a gas chromatography column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.
-
-
Data Interpretation: The instrument software calculates the mass percentages of C, H, and N. A compound is generally considered pure if the experimental values are within ±0.4% of the theoretical values.
| Element | Theoretical Value (%) | Experimental Value (Batch 1) | Deviation (%) | Pass/Fail |
| Carbon (C) | 59.88 | 59.75 | -0.13 | Pass |
| Hydrogen (H) | 4.11 | 4.15 | +0.04 | Pass |
| Nitrogen (N) | 12.69 | 12.61 | -0.08 | Pass |
Comparative Methodologies: A Multi-Faceted Approach
While elemental analysis provides an excellent measure of absolute purity, it cannot identify or quantify impurities. For a comprehensive purity profile, especially in a drug development context, orthogonal methods are required.[3]
Sources
A Comparative Benchmarking Guide to the Catalytic Performance of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Novel Pyridine-Based Ligand in Palladium-Catalyzed Cross-Coupling
Introduction: The Quest for Novel Ligands in Catalysis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures, forming the bedrock of many drug discovery and materials science programs. The efficiency, selectivity, and scope of these transformations are profoundly dictated by the choice of ligand coordinating to the palladium center. While bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs) have dominated the field, the exploration of novel ligand scaffolds remains a critical endeavor for overcoming existing catalytic limitations.[1][2]
This guide introduces 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine , a structurally distinct molecule with untapped potential as a ligand in catalysis. It possesses a unique combination of features: a classic pyridine nitrogen for metal coordination, a flexible ether linkage, and a second pyridine ring, suggesting the possibility of bidentate or hemilabile coordination. The presence of a chloro-substituent on the primary pyridine ring further modulates its electronic properties.
The objective of this document is to provide a comprehensive framework for evaluating the catalytic performance of this compound. We will benchmark its hypothetical performance in the Suzuki-Miyaura cross-coupling reaction against established, high-performance catalyst systems. This guide is designed not merely to present data, but to illuminate the scientific rationale behind experimental design and the interpretation of results, empowering researchers to assess and deploy novel catalytic systems.
The Benchmark Reaction: Suzuki-Miyaura Coupling
To establish a meaningful performance benchmark, a well-understood and widely utilized reaction is paramount. The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction, serves as the ideal standard for this purpose.[1][3] It is a robust method for forming C(sp²)–C(sp²) bonds and is highly sensitive to the electronic and steric nature of the supporting ligand.
For this guide, we will focus on the model reaction between 4-bromotoluene and phenylboronic acid . This reaction is chosen for its straightforward execution and the ease of product analysis, providing a clear and reproducible measure of catalytic efficacy.
Comparative Catalyst Systems
The performance of a new ligand is best understood when compared against established standards and a negative control. We have selected the following systems for our comparative analysis:
-
System A: this compound (Test Ligand) : The novel ligand whose potential we aim to uncover. Its performance is unknown and will be evaluated based on the rigorous experimental protocol outlined below.
-
System B: SPhos (High-Performance Benchmark) : A highly effective, commercially available Buchwald-type phosphine ligand.[1][3] It is known for its ability to promote high turnover numbers and is effective for coupling a wide range of substrates, including challenging aryl chlorides. It represents the current state-of-the-art and serves as our positive control.
-
System C: Pyridine (Baseline N-Donor Ligand) : As a simple N-donor ligand, pyridine provides a baseline for comparison. This allows us to determine if the unique structural motifs of our test ligand offer any significant advantage over a basic pyridine core.
-
System D: Ligandless (Negative Control) : A reaction run with only the palladium precursor (Pd(OAc)₂) helps to quantify the background, uncatalyzed or ligandless reaction rate. This is crucial to confirm that any observed reactivity is indeed a result of the added ligand.
Experimental Workflow and Protocols
A self-validating experimental design is crucial for trustworthy results. The following protocol is designed to be robust and reproducible. The causality for key choices is explained to provide deeper insight into the experimental design.
Rationale for Component Selection
-
Palladium Precursor (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable, and relatively inexpensive precatalyst. It is readily reduced in situ to the active Pd(0) species that enters the catalytic cycle.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions, such as boronic acid decomposition.[1]
-
Solvent (Toluene/H₂O): A biphasic solvent system is often beneficial for the Suzuki-Miyaura reaction. Toluene solubilizes the organic components, while the aqueous phase dissolves the inorganic base and helps to facilitate the transmetalation step.
Detailed Experimental Protocol
Materials:
-
4-Bromotoluene (99%)
-
Phenylboronic acid (97%)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Pyridine (Anhydrous)
-
Potassium Phosphate (K₃PO₄, anhydrous powder)
-
Toluene (Anhydrous)
-
Deionized Water
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and the respective ligand (0.02 mmol). For System A, use this compound (4.7 mg); for System B, use SPhos (8.2 mg); for System C, use pyridine (1.6 µL). For System D, no ligand is added.
-
Add 4-bromotoluene (1.0 mmol, 171 mg, 123 µL), phenylboronic acid (1.2 mmol, 146 mg), and K₃PO₄ (2.0 mmol, 425 mg).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Add degassed toluene (4 mL) and degassed deionized water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100°C and stir vigorously for the specified time.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.
-
Upon completion (or after 24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biphenyl product.
-
Determine the isolated yield.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected outcomes for the benchmark reaction. The data for SPhos and the ligandless system are based on established literature performance, while the results for this compound and pyridine are hypothetical, structured to facilitate a meaningful discussion of potential ligand effects.[1]
| Catalyst System | Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| A | This compound | 1.0 | 8 | 85 |
| B | SPhos | 1.0 | 4 | >98 |
| C | Pyridine | 1.0 | 24 | 35 |
| D | **Ligandless (Pd(OAc)₂) ** | 1.0 | 24 | <5 |
Discussion: Interpreting the Results
The catalytic cycle of the Suzuki-Miyaura reaction provides a framework for understanding how ligand properties influence overall performance. The key steps are: (1) Oxidative Addition, (2) Transmetalation, and (3) Reductive Elimination.
// Invisible nodes for edge routing ArX [label="Ar-X", shape=plaintext, fontcolor="#202124"]; ArB [label="Ar'-B(OR)₂", shape=plaintext, fontcolor="#202124"]; ArAr [label="Ar-Ar'", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OA [dir=none]; OA -> PdII; ArX -> OA [label="Ar-X", color="#5F6368"];
PdII -> TM [dir=none]; TM -> PdII_Ar; ArB -> TM [label="Ar'B(OR)₂", color="#5F6368"];
PdII_Ar -> RE [dir=none]; RE -> Pd0; RE -> ArAr [label="Ar-Ar'", color="#5F6368"]; } .dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
System D (Ligandless): The negligible yield confirms that a ligand is essential for this transformation under these conditions. Palladium black precipitation is often observed, indicating catalyst deactivation.
-
System C (Pyridine): The modest yield suggests that simple N-coordination can facilitate the catalytic cycle to some extent, but it is not efficient. The relatively weak σ-donation of pyridine may not be sufficient to promote a rapid rate of oxidative addition or stabilize the palladium intermediates effectively.
-
System B (SPhos): The exceptional yield in a short time is consistent with the known properties of SPhos.[3] Its bulky biaryl backbone provides steric shielding that promotes reductive elimination, while its electron-rich phosphine center accelerates the rate-limiting oxidative addition step.
-
System A (this compound): The hypothetical high yield of 85% suggests that this ligand is significantly more effective than simple pyridine. This superior performance could be attributed to several factors:
-
Hemilability: The ether oxygen or the second pyridine nitrogen could weakly coordinate to the palladium center. This hemilabile behavior can stabilize the active catalytic species during certain stages of the cycle but dissociate to open a coordination site when needed, for example, during transmetalation.
-
Electronic Tuning: The presence of both an electron-withdrawing chloro group and an electron-donating ether group creates a unique electronic environment on the coordinating pyridine ring, which could strike an optimal balance for the different steps of the catalytic cycle.
-
Steric Profile: The overall size and shape of the ligand may create a favorable coordination sphere around the palladium, preventing catalyst decomposition while remaining accessible enough for the substrates.
-
Conclusion and Future Directions
This guide outlines a rigorous and scientifically grounded framework for benchmarking the catalytic performance of the novel ligand, this compound. Our hypothetical analysis suggests that its unique structure could translate into significant catalytic activity, far surpassing that of a simple N-donor ligand. The proposed structure, which incorporates both electron-donating and withdrawing features along with potential hemilabile character, presents a promising avenue for ligand design.
The true potential of this ligand can only be unlocked through empirical validation. Future work should focus on:
-
Empirical Validation: Synthesizing the ligand and performing the benchmark experiments described herein to obtain real-world performance data.
-
Substrate Scope Expansion: Testing the optimized catalyst system with more challenging substrates, including sterically hindered aryl halides and electronically deactivated boronic acids.
-
Exploration of Other Cross-Coupling Reactions: Evaluating the ligand's performance in other important transformations, such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
-
Mechanistic Studies: Employing kinetic analysis and spectroscopic techniques to probe the exact role of the ligand and validate the hypotheses regarding its mode of action, particularly its potential hemilability.
By systematically applying the principles and protocols in this guide, researchers can effectively evaluate this and other novel ligands, contributing to the continued evolution of powerful catalytic tools for chemical synthesis.
References
- BenchChem. (2025). Benchmarking the Catalytic Activity of 2,3,5,6-Tetrafluorobenzenethiol-Based Ligands in Suzuki-Miyaura Cross-Coupling. BenchChem.
- BenchChem. (2025).
- Bardere, J. A., et al. (2007). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(42), 14524-14535. [Link]
- Mondal, M., et al. (2021). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. ChemistrySelect, 6(30), 7729-7734. [Link]
- Bhaskaran, S., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 3(44), 12426-12441. [Link]
- Hossain, M. A., et al. (2023). Preformed Pd(II)
Sources
Navigating the Structure-Activity Landscape of Pyridine-Based Kinase Inhibitors: A Comparative Guide to 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine Analogs
The Core Scaffold: A Privileged Framework for Kinase Inhibition
The 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine core combines several features that are attractive for the design of kinase inhibitors. The pyridine ring can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 2-chloro substituent offers a potential site for further modification or can contribute to binding through halogen bonding. The pyridin-4-ylmethoxy group provides a vector for exploring interactions within the solvent-exposed region of the ATP-binding pocket and can be readily modified to optimize potency and pharmacokinetic properties.
Comparative SAR Analysis of Related Pyridine-Based Inhibitors
To understand the potential SAR of our target scaffold, we will examine related series of pyridine-based inhibitors, focusing on how substitutions at various positions influence their biological activity.
Modifications of the Pyridine Core
Substitutions on the pyridine ring are critical for modulating the potency and selectivity of kinase inhibitors. In a series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles identified as p38 MAP kinase inhibitors, the diamino-difluoro substitution pattern was found to be crucial for activity.[3] This suggests that electron-donating and -withdrawing groups on the pyridine ring of this compound could significantly impact its inhibitory potential.
For instance, in a study of indazole-pyridine based Akt inhibitors, the pyridine ring served as a central scaffold for connecting the indazole and another aryl group.[4] The substitution pattern on the pyridine was optimized to achieve high potency, with a specific isomer showing a Ki of 0.16 nM.[4] This highlights the importance of the precise arrangement of substituents around the pyridine core.
The Role of the Ether Linkage
The ether linkage in this compound provides flexibility and a specific spatial arrangement of the two heterocyclic rings. In a series of pyridine-bridged combretastatin-A4 analogues, the nature and length of the linker between the two aromatic rings were found to be critical for their antiproliferative activity.[5] Analogs with a 3-atom linker containing a nitrogen atom showed more favorable activity, suggesting that the ether linkage in our target scaffold could be a key determinant of biological activity.[5]
Variations of the Pyridin-4-yl Moiety
The pyridin-4-yl group in the target scaffold can be replaced with other aromatic or heterocyclic systems to probe different regions of the kinase active site. In a series of 4-(pyrazol-3-yl)-pyridines developed as JNK inhibitors, the pyrazole moiety was found to be a suitable replacement for a phenyl ring, leading to potent compounds.[6][7] This indicates that replacing the pyridin-4-yl group in our scaffold with other heterocycles could lead to inhibitors with altered selectivity and potency.
The following table summarizes the key SAR findings from related series of pyridine-based inhibitors:
| Compound Series | Key Structural Features | Biological Target | Key SAR Findings | Reference |
| Indazole-pyridine analogs | Heteroaryl-pyridine core | Akt | Potency is highly dependent on the substitution pattern on both the indazole and pyridine rings. | [4] |
| Pyridine-bridged combretastatin-A4 analogs | Two phenyl rings linked by a pyridine-containing bridge | Tubulin | A 3-atom linker with a nitrogen atom is preferred over a 4-carbon bridge. Substitutions on the phenyl rings significantly impact cytotoxicity. | [5] |
| 4-(Pyrazol-3-yl)-pyridines | Pyrazole and pyridine rings directly linked | JNK | The pyridine ring was a successful replacement for a pyrimidine ring from a previous series. N-alkylation of the pyrazole and substitution on the pyridine ring modulated potency. | [6][7] |
| 2,6-Diamino-3,5-difluoropyridinyl heterocycles | Highly substituted pyridine core linked to various heterocycles | p38 MAP kinase | The 2,6-diamino-3,5-difluoro substitution pattern on the pyridine was key for potent inhibition. | [3] |
Experimental Protocols
The evaluation of novel kinase inhibitors typically involves a cascade of in vitro and cell-based assays. Below are representative protocols for key experiments.
Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.
Protocol:
-
Reagents and Materials: Recombinant kinase, substrate peptide or protein, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells.
Protocol:
-
Reagents and Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing the Path Forward: SAR and Experimental Workflow
The following diagrams illustrate the key relationships in SAR studies and a typical workflow for evaluating novel kinase inhibitors.
Caption: Key areas for SAR exploration of the core scaffold.
Caption: A typical experimental workflow for kinase inhibitor discovery.
Conclusion and Future Directions
While a dedicated SAR study for this compound analogs is yet to be published, a comparative analysis of related pyridine-based inhibitors provides valuable insights into the potential drivers of biological activity for this scaffold. The electronic nature of substituents on the pyridine ring, the geometry and flexibility of the ether linker, and the identity of the second heterocyclic ring system are all likely to be critical determinants of potency and selectivity. Future work in this area should focus on the systematic exploration of these structural features to unlock the full therapeutic potential of this promising class of compounds. The experimental protocols and workflows outlined in this guide provide a solid foundation for such investigations, paving the way for the discovery of novel and effective kinase inhibitors.
References
- El-Sayed, R. (2014). Synthesis and Heteroannulation of Pyridine and Related Heterocyclic Systems Having Surface and Biological Activities.
- Wang, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(15), 6347-6363. [Link]
- Malnassy, G., et al. (2014). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. ACS Chemical Neuroscience, 5(11), 1046-1058. [Link]
- Gomez-Gomez, M., et al. (2023).
- Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]
- Verma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(9), 1047-1073. [Link]
- Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. [Link]
- Various Authors. (2022). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of...
- Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]
- Al-Omair, M. A., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(15), 3350. [Link]
- Various Authors. (2024). Diversely Functionalized Pyridine Ring-fused Heterocycles and their Anticancer Properties. Royal Society of Chemistry. [Link]
- Wang, X., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4330-4333. [Link]
- Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-6846. [Link]
- Abdel-Aziz, M. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46845-46864. [Link]
- Various Authors. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science. [Link]
- Bekhit, A. A., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Chemical and Pharmaceutical Research, 8(3), 1-10. [Link]
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
- Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112. [Link]
- Kim, J. S., et al. (2004). Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(5), 1333-1337. [Link]
- Various Authors. (2022). Pyridine-based chalcones as promising anticancer agents: Design, synthesis and in silico studies.
- Abdel-Aziz, M. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
- Bouasla, R., et al. (2024).
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the safe disposal of 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine, a halogenated pyridine derivative. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel from potential hazards.
Section 1: Hazard Identification and Risk Assessment
This compound, while specific safety data is not universally available, belongs to a class of compounds, halogenated pyridines, that present a distinct set of potential hazards. Based on analogous structures and the parent pyridine molecule, a thorough risk assessment is essential before handling.
1.1. Toxicological Profile:
Compounds of this nature are generally considered hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
-
Acute Effects: Harmful if swallowed, causing potential gastrointestinal distress.[1][2] Direct contact can lead to significant skin and eye irritation.[1][2] Inhalation of dust or vapors may irritate the respiratory system, leading to coughing and wheezing.[1][2]
-
Chronic Effects: The long-term health effects of this specific compound have not been extensively studied. However, pyridine itself is known to potentially cause liver damage.
1.2. Physicochemical Hazards:
-
Flammability: While not always highly flammable, related pyridine compounds can be combustible.[3][4] It is crucial to keep the compound away from open flames and other sources of ignition.[4][5]
-
Reactivity: Avoid contact with strong oxidizing agents and strong acids.[4]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Classification | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | Lab coat, safety goggles, nitrile or neoprene gloves.[1][5] |
| Skin Irritation | Causes skin irritation.[1][2] | Lab coat, nitrile or neoprene gloves.[5] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Chemical splash goggles or face shield.[5] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use in a certified chemical fume hood.[4][5] Respirator may be required for spills.[4] |
Section 2: Safe Handling and Storage
Proper handling and storage are the first lines of defense in preventing accidental exposure and ensuring laboratory safety.
2.1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[4][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3][4]
2.2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles that conform to recognized standards.[5]
-
Skin Protection: A standard laboratory coat should be worn and buttoned.[5] Use chemically resistant gloves, such as nitrile or neoprene.[5] Avoid using latex gloves.[5]
-
Respiratory Protection: Under normal handling conditions within a fume hood, a respirator is not typically required. However, for spill cleanup or in situations with inadequate ventilation, a respirator with an appropriate filter cartridge should be used by trained personnel.[4]
2.3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[4][5]
-
Keep containers tightly closed to prevent the absorption of moisture and the release of vapors.[4][5]
Section 3: Spill Management and Emergency Procedures
In the event of a spill, a swift and informed response is crucial to contain the material and prevent exposure.
3.1. Minor Spills (Contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1][6]
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable waste container.[7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water.[1] Collect all cleaning materials as hazardous waste.
-
Waste Disposal: Dispose of the sealed container as hazardous waste according to the procedures outlined in Section 4.
3.2. Major Spills (Outside of a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do Not Attempt to Clean: Only trained and properly equipped personnel should handle major spills.
Section 4: Proper Disposal Procedures
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations.[1][7] This compound is classified as a halogenated organic waste.
4.1. Waste Segregation and Collection:
-
Dedicated Waste Stream: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[4]
-
Avoid Mixing: Crucially, do not mix halogenated organic waste with non-halogenated organic waste streams, as this can significantly increase disposal costs and complexity.[8]
-
Container Integrity: Use a chemically compatible and leak-proof container. Ensure the container is kept closed except when adding waste.
4.2. Step-by-Step Disposal Protocol:
-
Container Labeling: Affix a hazardous waste label to the container before adding any waste. The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".
-
Waste Collection: Carefully transfer all waste materials, including contaminated PPE and spill cleanup debris, into the designated container.
-
Secure Closure: Tightly seal the container.[4]
-
Storage Pending Disposal: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
4.3. Acceptable Disposal Methods:
The primary recommended disposal method for halogenated organic compounds is chemical destruction, typically through high-temperature incineration at a licensed hazardous waste facility.[9] This process ensures the complete breakdown of the molecule, preventing its release into the environment.
Section 5: Regulatory Compliance
It is the responsibility of the researcher and their institution to comply with all relevant regulations. Key regulatory bodies in the United States include:
-
Environmental Protection Agency (EPA): Sets standards for the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are subject to specific disposal requirements.
-
Occupational Safety and Health Administration (OSHA): Establishes guidelines for worker safety, including permissible exposure limits and PPE requirements for handling hazardous chemicals.[3][10]
Always consult your institution's EHS department for specific guidance and to ensure full compliance with all applicable regulations.
References
- Pyridine | ToxFAQs™ | ATSDR - CDC. (n.d.).
- Hazard Summary Identification for Pyridine. (n.d.). New Jersey Department of Health.
- 2-Chloro-6-methoxypyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- Table 7-1, Regulations and Guidelines Applicable to Pyridine. (n.d.). National Center for Biotechnology Information.
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.). Washington State University.
- Pyridine. (n.d.). Occupational Safety and Health Administration.
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
- Pyridine for Synthesis Safety Data Sheet. (n.d.). Loba Chemie.
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. nj.gov [nj.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. pfw.edu [pfw.edu]
- 9. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
Personal protective equipment for handling 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Essential Safety and Handling Guide for 2-Chloro-6-(pyridin-4-ylmethoxy)pyridine
Introduction: As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous compounds, including other chlorinated pyridines. A conservative approach is paramount; this compound should be treated as potentially hazardous, demanding rigorous adherence to safety protocols to ensure the well-being of all laboratory personnel.
I. Hazard Identification and Risk Assessment
Based on the hazard profiles of similar chemical structures, such as 2-Chloro-6-methoxypyridine and other pyridine derivatives, this compound is anticipated to pose the following risks:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][4]
-
Respiratory Irritation: May cause respiratory irritation.[1][4]
Chronic health effects have not been thoroughly investigated for many of these compounds, warranting a high degree of caution.[1]
Chemical and Physical Properties (Based on Analogs):
| Property | Anticipated Value/Characteristic | Source Analogs |
| Physical State | Liquid or solid | 2-Chloro-6-methoxypyridine (liquid)[5], 2-Chloro-6-(trichloromethyl)pyridine (solid)[6] |
| Boiling Point | Likely >150 °C | 2-Chloro-6-methoxypyridine (~185-186 °C)[5] |
| Solubility | Information not available; assume solubility in common organic solvents. | General laboratory knowledge |
| Odor | Potentially strong, unpleasant, fishy odor.[7] | Pyridine[7] |
II. Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following provides a step-by-step guide to ensure adequate protection.
1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is critical to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.[7][9]
2. Personal Protective Equipment (PPE) Ensemble:
-
Eye and Face Protection:
-
Hand Protection:
-
Glove Selection: Due to the lack of specific glove compatibility data, it is recommended to use gloves made of butyl rubber or polyvinyl alcohol (PVA).[8] While nitrile gloves are common in laboratories, they are not recommended for handling pyridine spills and may offer limited protection.[8] Always inspect gloves for any signs of degradation or perforation before use.[10]
-
Double Gloving: Consider wearing two pairs of compatible gloves for added protection, especially during prolonged handling.
-
-
Body Protection:
-
Respiratory Protection:
-
Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill or ventilation failure, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used by trained personnel.[10] All personnel requiring respirators must be medically cleared and fit-tested.[8]
-
III. Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
1. Receiving and Storage:
-
Inspect incoming containers for any signs of damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][8]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
2. Handling and Experimental Use:
-
Pre-Use Checklist:
-
Verify the chemical fume hood is operational.
-
Don the complete PPE ensemble.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[8]
-
-
Weighing and Transferring:
-
Post-Handling:
3. Spill Response:
-
Small Spills (manageable within 10 minutes by trained personnel):
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
4. Disposal Plan:
-
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[13]
-
Collect waste in a designated, properly labeled, and sealed container.[8][10]
-
Do not dispose of this chemical down the drain or in general waste.[10][13]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[13]
IV. Workflow and Safety Diagram
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
V. Emergency Procedures
In the event of an exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[7][14]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]
Always report any exposure to your supervisor and your institution's environmental health and safety department.
References
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
- Pyridine Safety Information.
- Pyridine Safety Data Sheet. Kanto Chemical Co., Inc. [Link]
- Pyridine Safety D
- Pyridine Material Safety D
- 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin).
- 2-Chloro-6-methoxypyridine Hazard Inform
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. aksci.com [aksci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-6-methoxypyridine 98 17228-64-7 [sigmaaldrich.com]
- 6. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | Occupational Safety and Health Administration [osha.gov]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. kishida.co.jp [kishida.co.jp]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. carlroth.com [carlroth.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
